Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 1-benzyl-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-3-18-13(17)12-10(2)16(15-14-12)9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DERCUHLDCICKMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)CC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377510 | |
| Record name | Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133992-58-2 | |
| Record name | Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate synthesis pathway
An in-depth technical guide on the synthesis of Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate, designed for researchers, scientists, and drug development professionals.
Introduction
The 1,2,3-triazole core is a significant scaffold in medicinal chemistry and materials science, valued for its stability, aromaticity, and ability to engage in hydrogen bonding. The synthesis of substituted 1,2,3-triazoles is most prominently achieved through the Huisgen 1,3-dipolar cycloaddition, a reaction between an azide and an alkyne.[1][2] This guide details the primary synthesis pathway for this compound, a trisubstituted triazole, via a two-step process: the synthesis of a key intermediate, benzyl azide, followed by its cycloaddition with an internal alkyne.
The overall reaction involves the [3+2] cycloaddition of benzyl azide with ethyl 2-butynoate. This reaction can be performed under thermal conditions or catalyzed to improve reaction rates and yields.[3] While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is famously regioselective for 1,4-disubstituted triazoles from terminal alkynes, the reaction with an internal alkyne like ethyl 2-butynoate directly yields the desired 1,4,5-trisubstituted product.[4][5] Ruthenium-catalyzed versions (RuAAC) are also highly effective for reactions involving internal alkynes.[6][7][8]
Overall Synthesis Pathway
The synthesis is a two-stage process. First, benzyl azide is prepared from a suitable benzyl halide. Second, the purified benzyl azide is reacted with ethyl 2-butynoate in a 1,3-dipolar cycloaddition reaction to yield the final product.
Quantitative Data Summary
The efficiency of the synthesis is dependent on reaction conditions such as solvent, temperature, and reaction time. The following tables summarize quantitative data for the key steps.
Table 1: Synthesis of Benzyl Azide via SN2 Reaction
| Precursor | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Bromide | Sodium Azide | DMSO | Room Temp | Overnight | 73 | [9] |
| Benzyl Bromide | Sodium Azide | DMF | Room Temp | 12 | - | [10] |
| Benzyl Chloride | Sodium Azide | DMF/Water | - | - | 92 | [11] |
Table 2: Synthesis of this compound
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference (Analogous Reaction) |
| Benzyl Azide | Methyl 2-butynoate | - | 60 | 48 | 53 | [12] |
Note: Data for the exact ethyl ester synthesis is sparse in publicly available literature; therefore, data for the analogous methyl ester synthesis is provided as a reference.
Experimental Protocols
Step 1: Synthesis of Benzyl Azide from Benzyl Bromide
This procedure is a classic example of an SN2 reaction where the azide anion displaces the bromide ion.[9][10]
Materials:
-
Benzyl bromide
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve benzyl bromide (1.0 eq.) in DMSO (approx. 20 mL per 10 mmol of benzyl bromide).
-
Carefully add sodium azide (1.5 eq.) to the solution. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE).
-
Stir the reaction mixture vigorously at room temperature overnight.
-
Upon completion, slowly add water to the reaction mixture (Note: this can be an exothermic process).
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 portions).
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield benzyl azide as a colorless oil.
Step 2: Huisgen Cycloaddition for Triazole Synthesis
This protocol describes the thermal 1,3-dipolar cycloaddition between the synthesized benzyl azide and ethyl 2-butynoate.
Materials:
-
Benzyl azide (from Step 1)
-
Ethyl 2-butynoate
-
Toluene or other suitable high-boiling solvent (e.g., xylene)
-
Ethyl acetate (EtOAc)
-
Petroleum ether (PE) or Hexane
-
Silica gel
Procedure:
-
In a round-bottom flask, dissolve benzyl azide (1.0 eq.) and ethyl 2-butynoate (1.0-1.2 eq.) in toluene.
-
Attach a reflux condenser and heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon). The reaction temperature may vary, often requiring heating to 60-120°C.[12][13]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (typically after 24-48 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, typically using a mixture of petroleum ether and ethyl acetate as the eluent, to isolate the pure this compound.
Experimental Workflow Visualization
The following diagram illustrates the general laboratory workflow for the cycloaddition and purification steps.
Conclusion
The synthesis of this compound is reliably achieved through a two-step sequence involving the formation of benzyl azide followed by a Huisgen 1,3-dipolar cycloaddition with ethyl 2-butynoate. While thermal conditions are effective, the exploration of catalytic systems (e.g., copper or ruthenium-based) could offer milder reaction conditions and potentially higher yields, representing a valuable area for process optimization in drug development and chemical research.
References
- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 7. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. rsc.org [rsc.org]
- 13. 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, organic synthesis, and drug development.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding the compound's behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅N₃O₂ | - |
| Molecular Weight | 245.28 g/mol | - |
| Melting Point | 75-77 °C | [1] |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
| pKa | Data not available | - |
| LogP | Data not available | - |
Synthesis and Characterization
General Synthetic Pathway
A common and effective method for the synthesis of 1,4,5-trisubstituted-1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne. For the target compound, this would involve the reaction of benzyl azide with ethyl acetoacetate.
General synthetic scheme for the formation of the target compound.
Experimental Protocols
Synthesis of Benzyl Azide: A solution of sodium azide in a suitable solvent (e.g., DMF or aqueous acetone) is reacted with benzyl bromide. The reaction is typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion. The resulting benzyl azide is then extracted and purified.
Cycloaddition Reaction: The synthesized benzyl azide is reacted with ethyl acetoacetate in the presence of a base, such as sodium ethoxide or potassium carbonate.[2] This reaction leads to the formation of the 1,2,3-triazole ring. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up, and the crude product is purified, typically by recrystallization or column chromatography, to yield this compound as a solid.[1]
Characterization Methods
The structural confirmation and purity assessment of the synthesized compound are performed using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and types of protons in the molecule. Expected signals would include those for the ethyl group (a quartet and a triplet), the methyl group (a singlet), the benzyl group (a singlet for the CH₂ protons and multiplets for the aromatic protons), and potentially a signal for the triazole proton, although in this substituted ring, this is absent.
-
¹³C NMR: Reveals the carbon framework of the molecule. Distinct signals are expected for the carbonyl carbon of the ester, the aromatic carbons of the benzyl group, the carbons of the triazole ring, and the carbons of the ethyl and methyl groups.
-
-
Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule. Key characteristic peaks would be expected for the C=O stretching of the ester group, C-H stretching from the aromatic and aliphatic parts of the molecule, and N=N stretching of the triazole ring.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 245.28 g/mol .[1]
Biological Activity
The 1,2,3-triazole scaffold is a well-known pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial, antiviral, and anticancer properties.[3][4][5][6][7]
While specific studies on the biological activity of this compound are not extensively documented in the public domain, the structural motifs present in the molecule suggest potential for biological activity. The benzyl group and the triazole core are common features in compounds with demonstrated pharmacological effects.
Potential Areas of Investigation
Given the known activities of related compounds, future research on this compound could focus on:
-
Anticancer Activity: Screening against various cancer cell lines to determine its cytotoxic potential.[3][8]
-
Antimicrobial Activity: Evaluating its efficacy against a panel of pathogenic bacteria and fungi.[4][5][7][9][10]
Signaling Pathways
Currently, there is no specific information available regarding the signaling pathways modulated by this compound. Should the compound exhibit significant biological activity, further studies would be required to elucidate its mechanism of action and identify the specific cellular targets and signaling cascades involved. A general workflow for such an investigation is outlined below.
Workflow for investigating the biological mechanism of action.
Conclusion
This compound is a heterocyclic compound with potential for further investigation in the field of drug discovery. This guide has summarized the available information on its physicochemical properties and synthesis. The lack of extensive biological data highlights an opportunity for future research to explore its potential as a therapeutic agent. The provided experimental frameworks can serve as a foundation for such studies.
References
- 1. 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation [mdpi.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 5. BJOC - Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole [beilstein-journals.org]
- 6. Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species [scielo.org.mx]
An In-depth Technical Guide to Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Due to the broad biological activities exhibited by 1,2,3-triazole derivatives, this molecule presents a promising scaffold for the development of novel therapeutic agents. This document covers its chemical identity, synthesis, and potential biological activities, with a focus on its antimicrobial properties. Detailed experimental protocols and data are presented to facilitate further research and development.
Chemical Identity
While a specific CAS (Chemical Abstracts Service) number for this compound has not been definitively identified in public databases, it is cataloged under the following identifier:
| Identifier | Value |
| MDL Number | MFCD06797393 |
Molecular Structure:
Caption: Molecular structure of this compound.
Physicochemical Properties (Predicted):
| Property | Value |
| Molecular Formula | C₁₃H₁₅N₃O₂ |
| Molecular Weight | 245.28 g/mol |
| LogP | 2.15 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
| Boiling Point | ~410.5 °C at 760 mmHg |
Synthesis
The synthesis of this compound is typically achieved through a 1,3-dipolar cycloaddition reaction, a cornerstone of triazole synthesis. The most common approach involves the reaction of benzyl azide with ethyl acetoacetate.
General Reaction Scheme:
Caption: General synthesis workflow.
Experimental Protocol: Synthesis via Huisgen Cycloaddition
This protocol is a representative method for the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles.
Materials:
-
Benzyl azide
-
Ethyl acetoacetate
-
Sodium ethoxide
-
Ethanol (anhydrous)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: To the stirred solution, add ethyl acetoacetate (1.0 equivalent) dropwise at room temperature. After the addition is complete, add benzyl azide (1.0 equivalent) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add water and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with a saturated aqueous solution of ammonium chloride, followed by brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterization: The structure of the purified product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Biological Activity
Derivatives of 1,2,3-triazole are known to exhibit a wide range of biological activities. While specific studies on this compound are limited, the broader class of 1-benzyl-1,2,3-triazole derivatives has shown promising antimicrobial and antifungal properties.[1]
Potential Antimicrobial and Antifungal Activity
Several studies have demonstrated the efficacy of N-benzyl and related 1H-1,2,3-triazole-4-carboxamides against various bacterial and fungal strains.[1] The structural features of these compounds contribute significantly to their biological activity, making them potential scaffolds for the development of new antimicrobial agents.[1] For instance, some derivatives have shown notable inhibitory activity against Acinetobacter baumannii and Candida albicans.[1]
Potential Mechanism of Action (Hypothesized):
The nitrogen-rich triazole ring is thought to play a crucial role in the biological activity of these compounds. It can participate in hydrogen bonding and other non-covalent interactions with biological targets such as enzymes or receptors within the microbial cells, leading to the disruption of essential cellular processes.
Caption: Hypothesized mechanism of antimicrobial action.
Data on Related Compounds
The following table summarizes the antimicrobial activity of some N-benzyl-1H-1,2,3-triazole-4-carboxamide derivatives, which share a similar core structure.
| Compound ID | Microorganism | Inhibition (%) at 32 µg/mL | Reference |
| 5n | Acinetobacter baumannii | 20.20% | [1] |
| 5a | Cryptococcus neoformans | 22.35% | [1] |
| 5h | Candida albicans | 17.70% | [1] |
| 7a | Acinetobacter baumannii | 21.05% | [1] |
| 7a | Candida albicans | 13.20% | [1] |
Future Directions
This compound represents a valuable starting point for further investigation in drug discovery. Future research should focus on:
-
Definitive CAS Number Assignment: Establishing a unique CAS number for unambiguous identification.
-
Synthesis Optimization: Developing more efficient and scalable synthetic routes.
-
Comprehensive Biological Screening: Evaluating its activity against a broader panel of bacterial and fungal pathogens, including drug-resistant strains.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which it exerts its antimicrobial effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to identify key structural features that enhance potency and selectivity.
Conclusion
This compound is a promising heterocyclic compound with potential applications in the development of new antimicrobial agents. This technical guide provides a foundational understanding of its synthesis and biological context, offering a roadmap for future research and development in this area. The versatility of the triazole core suggests that with further modification and testing, novel and effective therapeutic agents can be developed.
References
Biological activity of 1,2,3-triazole derivatives.
An In-depth Technical Guide on the Biological Activity of 1,2,3-Triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-triazole core is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This guide provides a comprehensive overview of the anticancer, antimicrobial, antiviral, anti-inflammatory, and enzyme inhibitory properties of these compounds, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
1,2,3-Triazole derivatives have demonstrated considerable potential as anticancer agents, acting through various mechanisms, including the disruption of cellular processes like cell cycle progression and the induction of apoptosis.[1][2]
Data Presentation: In Vitro Cytotoxicity of 1,2,3-Triazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Phosphonate derivative 8 | HT-1080 (Fibrosarcoma) | 15.13 | [1] |
| A-549 (Lung Carcinoma) | 21.25 | [1] | |
| MCF-7 (Breast Adenocarcinoma) | 18.06 | [1] | |
| MDA-MB-231 (Breast Adenocarcinoma) | 16.32 | [1] | |
| Derivative 5 | Multiple | 18.32 - 31.65 | [1] |
| Derivative 7 | Multiple | 18.32 - 31.65 | [1] |
| Tetrahydrocurcumin derivative 4g | HCT-116 (Colon Carcinoma) | 1.09 ± 0.17 | [3] |
| A549 (Lung Adenocarcinoma) | 45.16 ± 0.92 | [3] | |
| Tetrahydrocurcumin derivative 4f | HCT116 (Colon Carcinoma) | 15.59 | [3] |
| HepG2 (Hepatoma Carcinoma) | 53.64 | [3] | |
| Thymol-1,3,4-oxadiazole derivative 9 | MCF-7 (Breast Cancer) | 1.1 | [4] |
| HCT-116 (Colon Cancer) | 2.6 | [4] | |
| HepG2 (Liver Cancer) | 1.4 | [4] |
Mechanism of Action: Cell Cycle Arrest
Certain 1,2,3-triazole derivatives exert their anticancer effects by inducing cell cycle arrest, often at the G0/G1 or G1 phase.[1][3] For instance, a phosphonate-containing 1,2,3-triazole was found to arrest the cell cycle at the G0/G1 phase in HT-1080 fibrosarcoma cells, leading to apoptosis.[1] Similarly, a tetrahydrocurcumin-triazole hybrid was shown to cause G1 phase arrest in HCT-116 colon cancer cells.[3]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[5]
Materials:
-
96-well microplates
-
Test compound (1,2,3-triazole derivative)
-
Cancer cell lines
-
Culture medium
-
MTT labeling reagent (0.5 mg/mL)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2 x 10³ cells/well in 100 µL of culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the 1,2,3-triazole derivative and incubate for the desired exposure time (e.g., 24-72 hours).[1]
-
MTT Addition: After incubation, add 10 µL of MTT labeling reagent to each well.
-
Formazan Formation: Incubate the plate for 4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader.[6] The absorbance is directly proportional to the number of viable cells.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, , and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
Technical Guide: Spectroscopic and Synthetic Profile of Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a detailed overview of the spectroscopic and synthetic characteristics of Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate. This compound belongs to the 1,2,3-triazole class of heterocycles, a scaffold of significant interest in medicinal chemistry and materials science due to its metabolic stability, hydrogen bond accepting capability, and strong dipole moment. The synthesis of such molecules is often achieved through the highly efficient and regiospecific Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2]
While a complete, experimentally verified set of spectroscopic data for this specific molecule is not extensively published, this guide compiles representative data from closely related analogs to provide a reliable reference for researchers. Furthermore, a detailed experimental protocol for its synthesis via the widely adopted CuAAC reaction is presented.
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound, based on the analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Data
Solvent: CDCl₃, Reference: TMS
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.30-7.45 | m | 5H | Ar-H (benzyl) |
| ~5.5-5.6 | s | 2H | -CH₂ -Ph |
| ~4.3-4.4 | q | 2H | -O-CH₂ -CH₃ |
| ~2.4-2.5 | s | 3H | Triazole-CH₃ |
| ~1.3-1.4 | t | 3H | -O-CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Data
Solvent: CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~161-163 | C =O (ester) |
| ~145-147 | C 5-Triazole |
| ~138-140 | C 4-Triazole |
| ~134-135 | Quaternary C (benzyl) |
| ~128-129 | C H (benzyl) |
| ~127-128 | C H (benzyl) |
| ~60-61 | -O-C H₂-CH₃ |
| ~53-54 | -C H₂-Ph |
| ~14 | -O-CH₂-C H₃ |
| ~9-10 | Triazole-C H₃ |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~3050-3150 | C-H stretch (aromatic) |
| ~2900-3000 | C-H stretch (aliphatic) |
| ~1720-1740 | C=O stretch (ester) |
| ~1450-1600 | C=C stretch (aromatic ring) |
| ~1200-1300 | C-O stretch (ester) |
| ~1000-1100 | N-N=N stretch (triazole ring) |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Ion |
| ~259 | [M]⁺ (Molecular Ion) |
| ~231 | [M - N₂]⁺ |
| ~186 | [M - CO₂Et]⁺ |
| 91 | [C₇H₇]⁺ (benzyl fragment) |
Experimental Protocol: Synthesis via CuAAC
The synthesis of this compound is most efficiently achieved via a 1,3-dipolar cycloaddition reaction between benzyl azide and ethyl 2-butynoate.[1][2] The use of a copper(I) catalyst ensures high regioselectivity, yielding the 1,4-disubstituted product.[3][4]
Reactants:
-
Benzyl azide
-
Ethyl 2-butynoate (dipolarophile)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Solvent: e.g., 1:1 mixture of tert-Butanol and Water
Procedure:
-
Reaction Setup: To a round-bottom flask, add ethyl 2-butynoate (1.0 equivalent) and benzyl azide (1.0 equivalent).[5]
-
Solvent Addition: Dissolve the starting materials in a 1:1 mixture of t-BuOH/H₂O.[5]
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (1-5 mol%). In another vial, prepare a fresh aqueous solution of sodium ascorbate (5-10 mol%).[5]
-
Reaction Initiation: To the stirred solution of the alkyne and azide, first add the CuSO₄ solution, followed by the dropwise addition of the sodium ascorbate solution. The sodium ascorbate reduces the Cu(II) to the active Cu(I) catalyst in situ.[6][7]
-
Reaction Progress: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours to overnight.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure this compound.
Visualization of Synthetic Workflow
The following diagram illustrates the general experimental workflow for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) used to synthesize the title compound.
Caption: General experimental workflow for the CuAAC synthesis.
The diagram below illustrates the catalytic cycle for the CuAAC reaction, highlighting the role of the copper(I) catalyst.
Caption: Simplified catalytic cycle of the CuAAC reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ijrpc.com [ijrpc.com]
Crystal Structure of 1-benzyl-5-methyl-1H-1,2,3-triazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of key derivatives of the 1-benzyl-5-methyl-1H-1,2,3-triazole core, a scaffold of significant interest in medicinal chemistry and materials science. While the crystal structure of the parent compound, 1-benzyl-5-methyl-1H-1,2,3-triazole, is not publicly available, this guide presents a comprehensive overview of the crystallographic data for two closely related and well-characterized analogues: 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid and its monohydrate .
The data herein is crucial for understanding the three-dimensional arrangement of atoms, intermolecular interactions, and packing motifs within the crystalline lattice. This knowledge is fundamental for structure-based drug design, polymorphism studies, and the development of novel materials with tailored properties.
Crystallographic Data Summary
The following tables summarize the key crystallographic parameters for 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid and its monohydrate, allowing for a clear and concise comparison.
Table 1: Crystal Data and Structure Refinement for 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid [1]
| Parameter | Value |
| Empirical Formula | C₁₁H₁₁N₃O₂ |
| Formula Weight | 217.23 |
| Temperature | 293 K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System | Trigonal |
| Space Group | R-3 |
| Unit Cell Dimensions | |
| a | 10.1178 (7) Å |
| b | 10.1178 (7) Å |
| c | 8.9971 (8) Å |
| α | 90° |
| β | 90° |
| γ | 120° |
| Volume | 797.64 (11) ų |
| Z | 3 |
| Density (calculated) | 1.357 Mg/m³ |
| Absorption Coefficient | 0.10 mm⁻¹ |
| Data Collection | |
| Diffractometer | Rigaku SCXmini |
| Reflections Collected | 8294 |
| Independent Reflections | 2435 [R(int) = 0.049] |
| Refinement | |
| Refinement Method | Full-matrix least-squares on F² |
| Data / Restraints / Parameters | 2435 / 1 / 147 |
| Goodness-of-fit on F² | 0.98 |
| Final R indices [I>2σ(I)] | R1 = 0.053, wR2 = 0.115 |
| R indices (all data) | R1 = 0.093, wR2 = 0.130 |
Table 2: Crystal Data and Structure Refinement for 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate [2]
| Parameter | Value |
| Empirical Formula | C₁₁H₁₁N₃O₂·H₂O |
| Formula Weight | 235.24 |
| Temperature | 292 K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | |
| a | 6.5808 (13) Å |
| b | 7.4995 (15) Å |
| c | 12.337 (3) Å |
| α | 99.87 (4)° |
| β | 93.75 (3)° |
| γ | 91.80 (3)° |
| Volume | 598.0 (2) ų |
| Z | 2 |
| Density (calculated) | 1.306 Mg/m³ |
| Absorption Coefficient | 0.10 mm⁻¹ |
| Data Collection | |
| Diffractometer | Rigaku SCXmini |
| Reflections Collected | 6256 |
| Independent Reflections | 2730 [R(int) = 0.042] |
| Refinement | |
| Refinement Method | Full-matrix least-squares on F² |
| Data / Restraints / Parameters | 2730 / 0 / 156 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2σ(I)] | R1 = 0.064, wR2 = 0.174 |
| R indices (all data) | R1 = 0.114, wR2 = 0.203 |
Molecular and Crystal Packing Analysis
In the anhydrous structure of 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, the dihedral angle between the benzene and triazole rings is 76.47 (10)°.[1] The crystal packing is characterized by intermolecular O—H···N hydrogen bonds, which form helical chains along the[1] direction.[1]
In the monohydrate form, the presence of a water molecule significantly influences the crystal packing. The dihedral angle between the triazole and phenyl rings is 89.5 (3)°, indicating a nearly perpendicular arrangement.[2] The crystal structure is stabilized by strong intermolecular O—H···O and O—H···N hydrogen bonds, with the water molecule acting as both a donor and an acceptor, creating a robust hydrogen-bonding network.[2]
Experimental Protocols
Synthesis of 1-benzyl-5-methyl-1H-1,2,3-triazole
The synthesis of the parent 1-benzyl-5-methyl-1H-1,2,3-triazole is typically achieved via a [3+2] cycloaddition reaction between benzyl azide and propyne. The regioselectivity of this reaction, yielding either the 1,4- or 1,5-disubstituted triazole, can be controlled by the choice of catalyst.
1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,4-disubstituted triazole:
This method reliably yields the 1,4-disubstituted product.
-
Materials: Benzyl azide, propyne (gas or condensed), copper(II) sulfate pentahydrate, sodium ascorbate, solvent (e.g., t-butanol/water mixture).
-
Procedure:
-
To a solution of benzyl azide in the chosen solvent system, add copper(II) sulfate pentahydrate and sodium ascorbate.
-
Introduce propyne gas into the reaction mixture via bubbling or use a condensed source of propyne.
-
Stir the reaction mixture at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is worked up by partitioning between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
2. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-disubstituted triazole:
This method is employed to selectively obtain the 1,5-disubstituted isomer.
-
Materials: Benzyl azide, propyne, Ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂), anhydrous solvent (e.g., benzene or toluene).
-
Procedure:
-
In a flask under an inert atmosphere, dissolve benzyl azide and the ruthenium catalyst in the anhydrous solvent.
-
Introduce propyne to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to isolate the 1,5-disubstituted triazole.
-
Single-Crystal X-ray Diffraction
The following is a generalized protocol for obtaining single-crystal X-ray diffraction data for 1-benzyl-5-methyl-1H-1,2,3-triazole compounds.
-
1. Crystallization:
-
Slow evaporation of a solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol/water, dichloromethane/hexane) at room temperature is a common method to obtain single crystals.
-
Other techniques such as vapor diffusion or slow cooling of a saturated solution can also be employed.
-
-
2. Data Collection:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
Data is collected using a single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα) and a detector (e.g., CCD or CMOS).
-
The crystal is maintained at a constant temperature (e.g., 100 K or 293 K) during data collection.
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
-
3. Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods.
-
The structural model is refined using full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors.
-
All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in the difference Fourier map or placed in calculated positions.
-
Visualizations
The following diagrams illustrate the key workflows described in this guide.
References
A Technical Guide to Therapeutic Targets for Substituted Triazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of therapeutic agents across a wide range of diseases.[1][2] The stability of the triazole ring, its capacity for hydrogen bonding, and its role as a bioisostere for amide bonds make it a privileged structure in drug design.[3][4] Triazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antifungal, anticancer, antiviral, antibacterial, and anti-inflammatory effects.[1][5] This guide provides an in-depth overview of the key therapeutic targets of substituted triazoles, supported by quantitative data, detailed experimental protocols, and diagrams of relevant biological pathways and workflows.
Core Therapeutic Area: Antifungal Agents
The most established therapeutic application of substituted triazoles is in the treatment of fungal infections.[6] They are highly effective against a variety of pathogenic fungi, including Candida spp., Cryptococcus neoformans, and Aspergillus spp.[7]
Primary Target: Lanosterol 14α-demethylase (CYP51)
The principal mechanism of action for antifungal triazoles is the inhibition of lanosterol 14α-demethylase, a fungal cytochrome P450 (CYP450) enzyme.[7][8] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is the primary sterol in the fungal cell membrane, where it regulates membrane fluidity and integrity, analogous to cholesterol in mammalian cells.[9][10]
By binding to the heme iron atom in the active site of lanosterol 14α-demethylase, triazoles prevent the conversion of lanosterol to ergosterol.[7][11] This inhibition leads to two primary consequences:
-
Depletion of Ergosterol: The lack of ergosterol disrupts the structure and function of the fungal cell membrane, increasing its permeability and leading to cell lysis.[10][11]
-
Accumulation of Toxic Sterol Precursors: The blockage of the pathway causes an accumulation of 14α-methylated sterols, which are toxic to the fungal cell and further disrupt membrane integrity.[11]
Signaling Pathway: Ergosterol Biosynthesis Inhibition
The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by substituted triazoles.
Caption: Inhibition of Lanosterol 14α-demethylase by triazoles.
Quantitative Data: Antifungal Activity
The potency of antifungal triazoles is often measured by their half-maximal inhibitory concentration (IC50) against ergosterol biosynthesis.
| Compound | Fungal Species | Assay | IC50 (µg/mL) | Reference |
| Efinaconazole | Trichophyton mentagrophytes | Ergosterol Biosynthesis | 0.00019 | [10] |
| Efinaconazole | Candida albicans | Ergosterol Biosynthesis | 0.00040 | [10] |
| Clotrimazole | Candida albicans | Ergosterol Biosynthesis | 0.0029 | [10] |
Emerging Therapeutic Area: Anticancer Agents
Substituted triazoles have emerged as a promising scaffold for the development of novel anticancer agents, demonstrating activity against a wide array of human cancer cell lines.[2][5][12] Their mechanisms of action are diverse, targeting multiple pathways involved in cancer cell proliferation, survival, and metastasis.
Key Anticancer Targets
-
Receptor Tyrosine Kinases (RTKs): Several triazole derivatives have been shown to inhibit RTKs like the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers and plays a crucial role in cell growth and proliferation.[13]
-
Serine/Threonine Kinases: The BRAF kinase, a key component of the MAPK/ERK signaling pathway, is another important target.[13] Mutations in BRAF are common in melanoma and other cancers.
-
Tubulin: Triazoles can act as tubulin polymerization inhibitors. By disrupting microtubule dynamics, they interfere with the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[13]
-
Hormone Receptors: In hormone-dependent cancers like prostate cancer, triazole derivatives have been developed as antagonists of the Androgen Receptor (AR), blocking the signaling that drives tumor growth.[14]
-
Other Enzymes: Various other enzymes critical for cancer cell function, such as cholinesterases and matrix metalloproteinases (MMPs), have also been identified as targets.[1][3]
Signaling Pathway: EGFR Inhibition
The diagram below shows a simplified representation of the EGFR signaling pathway and its inhibition by triazole-based compounds.
Caption: EGFR signaling pathway and inhibition by triazole derivatives.
Quantitative Data: Anticancer Activity
The anticancer potential of substituted triazoles is typically quantified by IC50 values against various cancer cell lines.
| Compound | Cancer Cell Line | Target(s) | IC50 (µM) | Reference |
| Compound 8c | - | EGFR | 3.6 | [13] |
| Compound 17 | MCF-7 (Breast) | CDK2 (predicted) | 0.31 | [15] |
| Compound 22 | MCF-7 (Breast) | CDK2 (predicted) | 0.31 | [15] |
| Compound 25 | MCF-7 (Breast) | CDK2 (predicted) | 0.31 | [15] |
| Compound 17 | Caco-2 (Colon) | CDK2 (predicted) | 4.98 | [15] |
| Compound 8 | HT-1080 (Fibrosarcoma) | MMP-2, MMP-9 (predicted) | 15.13 | [3] |
| Compound 7e | HeLa (Cervical) | - | 2.9 | [16] |
| Compound 7e | MCF-7 (Breast) | - | 4.7 | [16] |
| Compound 10a | HeLa (Cervical) | - | 5.6 | [16] |
| Compound 10a | MCF-7 (Breast) | - | 6.43 | [16] |
| Compound 6cf | MCF-7 (Breast) | - | 5.71 | [17] |
| Compound 6cf | 4T1 (Mouse Breast) | - | 8.71 | [17] |
Other Potential Therapeutic Targets
The structural versatility of the triazole nucleus allows for its application in other therapeutic areas.[18]
-
Antitubercular: Triazole derivatives have shown potent activity against Mycobacterium tuberculosis, with some compounds targeting enzymes like DprE1, which is involved in cell wall synthesis.[19] MIC values as low as 5.8-29.9 µg/mL have been reported.[19]
-
Anti-Alzheimer's: Certain tacrine-based triazole compounds have been designed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of neurotransmitters, with IC50 values in the low micromolar range.[1]
-
Antiviral: Triazoles are known to possess antiviral properties, although the specific targets are diverse and depend on the virus. For example, Ribavirin, a triazole nucleoside, inhibits the replication of a broad range of RNA and DNA viruses.
-
Antimalarial: Bi-triazole compounds have demonstrated activity against both asexual and sexual forms of Plasmodium falciparum, the parasite responsible for malaria, with IC50 values as low as 3.1 µM.[20]
Experimental Protocols
This section details common methodologies used for the synthesis and biological evaluation of substituted triazoles.
Synthesis Workflow: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Huisgen 1,3-dipolar cycloaddition, particularly the copper-catalyzed variant known as "click chemistry," is a highly efficient and widely used method for synthesizing 1,4-disubstituted 1,2,3-triazoles.[14][19]
Caption: Workflow for the CuAAC synthesis of 1,2,3-triazoles.
Protocol: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[13]
Objective: To determine the IC50 value of a triazole derivative against a cancer cell line.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Triazole compound stock solution (in DMSO).
-
MTT solution (5 mg/mL in PBS).
-
96-well plates.
-
Solubilization buffer (e.g., DMSO or acidified isopropanol).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the triazole compound in culture medium. Remove the old medium from the plates and add 100 µL of the diluted compounds to the respective wells. Include wells for a negative control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Remove the drug-containing medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the percentage of viability against the compound concentration (log scale) and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Protocol: Antitubercular Activity (Microplate Alamar Blue Assay - MABA)
This assay is a widely used method to determine the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.
Objective: To determine the MIC of a triazole derivative against M. tuberculosis.
Materials:
-
M. tuberculosis H37Rv strain.
-
Middlebrook 7H9 broth supplemented with OADC.
-
Triazole compound stock solution (in DMSO).
-
Alamar Blue reagent.
-
96-well plates.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the triazole compounds in a 96-well plate.
-
Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth.
-
Inoculation: Add 100 µL of the bacterial inoculum to each well containing the test compounds. Include a drug-free control well.
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.
-
Assay Development: Add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well. Incubate for another 24 hours.
-
Result Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Conclusion
Substituted triazoles remain a highly valuable and adaptable scaffold in modern drug discovery. While their role as antifungal agents targeting lanosterol 14α-demethylase is well-established, their therapeutic potential is rapidly expanding.[6][8] The identification of diverse anticancer targets, including kinases, tubulin, and hormone receptors, highlights the promise of this chemical class in oncology.[13][14] Furthermore, ongoing research continues to uncover novel applications against tuberculosis, malaria, and neurodegenerative diseases.[1][19][20] The synthetic tractability of the triazole core, especially via click chemistry, ensures that a vast chemical space can be explored, facilitating the development of next-generation therapeutic agents with improved potency, selectivity, and pharmacological profiles.
References
- 1. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]
- 2. Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. iajesm.in [iajesm.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 9. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 10. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eurekaselect.com [eurekaselect.com]
- 13. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 1,4-Substituted Triazoles as Nonsteroidal Anti-Androgens for Prostate Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Triazole analogues as potential pharmacological agents: a brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. In vitro and in silico evaluation of synthetic compounds derived from bi-triazoles against asexual and sexual forms of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
In Silico ADME Prediction for Novel Triazole Esters: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The successful development of novel therapeutic agents is contingent on a thorough understanding of their Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Early assessment of these pharmacokinetic parameters is crucial to de-risk drug candidates and optimize their clinical potential. This technical guide provides a comprehensive overview of in silico ADME prediction methods specifically tailored for novel triazole esters, a promising class of compounds with diverse therapeutic applications. This document details common computational models, provides step-by-step experimental protocols for in vitro validation, presents a comparative analysis of predicted and experimental data, and visualizes key workflows and metabolic pathways.
Introduction to ADME in Drug Discovery
The journey of a drug from administration to elimination is governed by the four key processes of ADME. A favorable ADME profile is essential for a drug to reach its target in sufficient concentration and for an appropriate duration, without causing undue toxicity.[1]
-
Absorption: The process by which a drug enters the bloodstream. For orally administered drugs, this involves traversing the intestinal epithelium.
-
Distribution: The reversible transfer of a drug from the bloodstream to various tissues and organs in the body.
-
Metabolism: The chemical modification of a drug by the body, primarily by enzymes in the liver, to facilitate its elimination. Cytochrome P450 (CYP) enzymes play a major role in the metabolism of many drugs, including triazole derivatives.[2]
-
Excretion: The removal of the drug and its metabolites from the body, typically via urine or feces.
Early in the drug discovery pipeline, in silico and in vitro ADME profiling allows for the rapid screening of large numbers of compounds, enabling a "fail early, fail cheap" strategy that conserves resources for the most promising candidates.[3]
In Silico ADME Prediction Models for Triazole Esters
A variety of computational models are available to predict the ADME properties of small molecules from their chemical structure.[4] These models leverage large datasets of experimental results to build quantitative structure-property relationships (QSPR).
Common Physicochemical and ADME Descriptors
Several key descriptors are commonly calculated to assess the "drug-likeness" of a compound. These include:
-
Molecular Weight (MW): Influences diffusion and overall size.
-
Lipophilicity (logP): The partition coefficient between octanol and water, which affects membrane permeability and solubility.
-
Topological Polar Surface Area (TPSA): A measure of the polar surface area of a molecule, which correlates with its ability to permeate cell membranes.
-
Hydrogen Bond Donors and Acceptors: Influence solubility and binding to biological targets.
-
Aqueous Solubility (logS): A critical factor for absorption.
-
Gastrointestinal (GI) Absorption: Prediction of the extent of absorption from the gut.
-
Blood-Brain Barrier (BBB) Permeation: Predicts the ability of a compound to cross the BBB, which is crucial for CNS-acting drugs.
-
CYP Inhibition: Predicts the potential for a compound to inhibit major cytochrome P450 isoforms, a common cause of drug-drug interactions.[5]
-
P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is an efflux transporter that can limit the absorption and distribution of drugs.
Predictive Software and Tools
Several software packages and web-based tools are available for in silico ADME prediction. One of the most widely used is SwissADME , a free web tool that provides predictions for a wide range of physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[6] Other commonly used tools include FAF-Drugs4 and Toxtree, which can predict toxicological endpoints.[2] The predictive accuracy of these tools for triazole derivatives has been reported to be in the range of 72% to 94%.[7]
Workflow for In Silico ADME Prediction
The general workflow for utilizing in silico ADME prediction in a drug discovery project is outlined below.
Figure 1. General workflow for in silico ADME prediction of novel compounds.
Experimental Protocols for In Vitro ADME Assays
In silico predictions should always be validated by in vitro experimental data. The following sections provide detailed protocols for key ADME assays.
Caco-2 Permeability Assay for Intestinal Absorption
The Caco-2 cell line, derived from a human colon adenocarcinoma, is widely used as an in vitro model of the human intestinal epithelium to predict drug absorption.
Methodology:
-
Cell Culture and Seeding: Caco-2 cells are cultured and then seeded onto permeable filter supports in a transwell plate. The cells are grown for 21-28 days to form a differentiated and polarized monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.
-
Transport Experiment:
-
The test compound is dissolved in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at a defined concentration.
-
For apical-to-basolateral (A-B) transport, the compound solution is added to the apical (upper) chamber, and fresh buffer is added to the basolateral (lower) chamber.
-
For basolateral-to-apical (B-A) transport, the compound solution is added to the basolateral chamber, and fresh buffer is added to the apical chamber.
-
The plate is incubated at 37°C with gentle shaking for a specific time period (e.g., 2 hours).
-
-
Sample Analysis: Samples are collected from both the donor and receiver chambers at the end of the incubation period. The concentration of the test compound in each sample is quantified by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions. The efflux ratio (ER) is calculated as the ratio of Papp (B-A) to Papp (A-B). An ER greater than 2 suggests that the compound is a substrate for an efflux transporter like P-glycoprotein.
Liver Microsomal Stability Assay for Metabolic Stability
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, present in liver microsomes.
Methodology:
-
Preparation of Reagents:
-
Pooled human liver microsomes (HLM) are thawed and diluted to the desired concentration in a phosphate buffer (pH 7.4).
-
A solution of the test compound is prepared.
-
An NADPH-regenerating system is prepared to ensure the continuous activity of the CYP enzymes.
-
-
Incubation:
-
The test compound is pre-incubated with the liver microsomes at 37°C.
-
The metabolic reaction is initiated by adding the NADPH-regenerating system.
-
A control incubation without the NADPH-regenerating system is also performed.
-
Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Analysis: The samples are centrifuged to precipitate the proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time. From the slope of the natural log of the remaining compound concentration versus time, the in vitro half-life (t1/2) and the intrinsic clearance (CLint) are calculated.
CYP Inhibition Assay (IC50 Determination)
This assay determines the concentration of a test compound that causes 50% inhibition of a specific CYP isoform's activity.
Methodology:
-
Preparation of Reagents:
-
Human liver microsomes or recombinant human CYP enzymes are used as the enzyme source.
-
A specific probe substrate for the CYP isoform of interest is selected (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4).
-
A range of concentrations of the test compound (inhibitor) is prepared.
-
-
Incubation:
-
The enzyme, probe substrate, and test compound are incubated together at 37°C.
-
The reaction is initiated by the addition of an NADPH-regenerating system.
-
A control incubation without the inhibitor is performed to determine the 100% activity level.
-
-
Sample Analysis: After a set incubation time, the reaction is stopped, and the amount of metabolite formed from the probe substrate is quantified by LC-MS/MS.
-
Data Analysis: The percentage of inhibition of the enzyme activity is calculated for each concentration of the test compound. The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.
Data Presentation: In Silico vs. Experimental ADME of Triazole Derivatives
Direct comparative studies of in silico predicted versus experimental ADME data for novel triazole esters are not abundantly available in the public domain. However, data from various studies on different triazole derivatives can be compiled to provide an overview of the expected ranges and the general predictive accuracy of computational models.
Table 1: Predicted Physicochemical and ADME Properties of Selected Triazole Derivatives
| Compound ID | MW ( g/mol ) | logP | TPSA (Ų) | GI Absorption | BBB Permeant | CYP Inhibitor (Predicted) | Reference |
| Triazole Deriv. 1 | 232.24 | 1.85 | 79.78 | High | Yes | CYP2C9, CYP3A4 | [8] |
| Triazole Deriv. 2 | 342.78 | 3.21 | 79.78 | High | Yes | CYP1A2, CYP2C9, CYP3A4 | [8] |
| Tebuconazole | 307.8 | 3.7 | 43.4 | High | Yes | CYP2C19 | [7] |
| Epoxiconazole | 329.8 | 3.2 | 55.1 | High | Yes | CYP1A2, CYP2C19, CYP2C9 | [7] |
| Flutriafol | 301.3 | 2.3 | 43.4 | High | Yes | CYP2C19 | [7] |
Table 2: Experimental ADME Data for Selected Triazole Antifungals
| Compound | Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio | CLint (µL/min/mg) | CYP Inhibition (IC50, µM) | Reference |
| Fluconazole | >10 | ~1 | <5 | CYP2C9: 8.5, CYP3A4: >100 | [5] |
| Itraconazole | <1 | >2 | >100 | CYP3A4: 0.03 | [5] |
| Voriconazole | >10 | ~1 | 20-50 | CYP2C19: 1.8, CYP3A4: 3.2 | [9] |
| Tebuconazole | - | - | - | CYP3A4: 0.81 | [1] |
| Penconazole | - | - | - | CYP3A4: 2.22 | [1] |
Note: The data in these tables are compiled from different sources and for different triazole derivatives, and therefore do not represent a direct head-to-head comparison for a single homologous series.
Key Signaling and Metabolic Pathways
The metabolism of triazole esters is primarily mediated by cytochrome P450 enzymes in the liver. The ester moiety also introduces a potential site for hydrolysis by esterases.
CYP-Mediated Metabolism of Triazole Esters
The primary metabolic pathways for many triazole-containing compounds involve oxidation reactions catalyzed by CYP enzymes. For triazole esters, these can include:
-
Hydroxylation: Addition of a hydroxyl group to an aliphatic or aromatic part of the molecule.
-
N-oxidation: Oxidation of a nitrogen atom in the triazole ring.
-
Dealkylation: Removal of an alkyl group.
-
Ester Hydrolysis: Cleavage of the ester bond, often mediated by esterases, to yield a carboxylic acid and an alcohol. This is a crucial pathway for ester prodrugs.
The following diagram illustrates a hypothetical metabolic pathway for a generic triazole ester.
References
- 1. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 2. Triazole antifungal agents drug-drug interactions involving hepatic cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugpatentwatch.com [drugpatentwatch.com]
- 4. researchgate.net [researchgate.net]
- 5. The enzymatic basis of drug-drug interactions with systemic triazole antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. longdom.org [longdom.org]
- 8. ADME Advances: Personalized and Computational Approaches | Technology Networks [technologynetworks.com]
- 9. 1,2,3-Triazole-Heme Interactions in Cytochrome P450: Functionally Competent Triazole-Water- Heme Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 1,2,3-Triazole-Based Compounds
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the multifaceted mechanisms of action of 1,2,3-triazole-based compounds. This guide synthesizes current research to provide an in-depth understanding of how this versatile class of compounds exerts its therapeutic effects across various domains, including oncology and infectious diseases.
The 1,2,3-triazole core has emerged as a privileged scaffold in medicinal chemistry, attributable to its unique chemical properties, including metabolic stability and the capacity for hydrogen bonding. This has led to the development of a plethora of 1,2,3-triazole-containing compounds with a broad spectrum of biological activities. This guide elucidates the primary mechanisms through which these compounds operate, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.
Core Mechanisms of Action: A Multi-pronged Approach
1,2,3-Triazole-based compounds exhibit a remarkable diversity in their mechanisms of action, often employing a multi-targeted approach to combat diseases. This versatility stems from the triazole ring's ability to act as a pharmacophore, a bioisostere of amide or ester groups, or as a linker for creating hybrid molecules with enhanced potency and novel mechanisms.
Anticancer Activity: Inducing Cell Death and Halting Proliferation
A significant area of research has focused on the anticancer properties of 1,2,3-triazole derivatives. These compounds have been shown to effectively induce cancer cell death and inhibit proliferation through several key mechanisms:
-
Induction of Apoptosis: Many 1,2,3-triazole compounds trigger programmed cell death, or apoptosis, in cancer cells. This is often achieved through the intrinsic pathway, characterized by the disruption of the mitochondrial membrane potential and the subsequent release of pro-apoptotic factors. Key players in this pathway, such as the Bax/Bcl-2 protein ratio and the activation of caspases, are modulated by these compounds.
-
Cell Cycle Arrest: By interfering with the cell division cycle, 1,2,3-triazole derivatives can halt the proliferation of cancer cells. Arrest is commonly observed at the G1/S or G2/M phases of the cell cycle, preventing the cells from replicating their DNA or undergoing mitosis.
-
Enzyme Inhibition: A number of critical enzymes involved in cancer progression are targeted by 1,2,3-triazole compounds. These include:
-
Kinases: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are key targets, and their inhibition disrupts signaling pathways crucial for cancer cell growth and angiogenesis.
-
Topoisomerases: Inhibition of topoisomerase I and II leads to DNA damage and ultimately, cell death.
-
Tubulin Polymerization: By interfering with microtubule dynamics, these compounds can disrupt the mitotic spindle, leading to cell cycle arrest and apoptosis.
-
-
Signaling Pathway Modulation: 1,2,3-triazole derivatives have been shown to modulate key signaling pathways, such as the Wnt/β-catenin pathway, which is often dysregulated in cancer.
Antimicrobial Activity: A Multifaceted Attack on Pathogens
The rise of antimicrobial resistance has spurred the development of new therapeutic agents, and 1,2,3-triazole-based compounds have shown significant promise in this area. Their antimicrobial effects are often multimodal, reducing the likelihood of resistance development.[1] Key mechanisms include:
-
Enzyme Inhibition: These compounds can inhibit essential bacterial enzymes, such as DNA gyrase and dihydrofolate reductase, which are crucial for DNA replication and metabolism.[1] In fungi, they can target enzymes like sterol 14-α-demethylase, disrupting cell membrane integrity.[1]
-
Generation of Reactive Oxygen Species (ROS): Some 1,2,3-triazole derivatives can induce the production of ROS within microbial cells, leading to oxidative stress and damage to cellular components.[1]
-
Cell Membrane Disruption: Direct interaction with and disruption of the microbial cell membrane is another mechanism by which these compounds exert their antimicrobial effects.[1]
Quantitative Data Summary
The following tables summarize the reported biological activities of various 1,2,3-triazole-based compounds, providing a comparative overview of their potency.
| Compound Class | Target Cell Line/Organism | IC50/MIC | Reference |
| Anticancer Activity | |||
| 1,2,3-Triazole-Chalcone Hybrids | A549 (Lung Cancer) | 8.67 - 11.62 µM | [1] |
| 1,2,3-Triazole-Podophyllotoxin Hybrids | A549 (Lung Cancer) | 21.1 - 29.4 nM | [1] |
| 1,2,3-Triazole-Coumarin Hybrids | A549 (Lung Cancer) | 2.97 - 4.78 µM | [1] |
| Chromone-Triazole Dyads | T-47D (Breast Cancer) | 0.65 µM | |
| Chromone-Triazole Dyads | PC3 (Prostate Cancer) | 0.24 µM | |
| 1,2,3-Triazole-Ciprofloxacin-Chalcones | HCT116 (Colon Cancer) | 2.53 - 8.67 µM | [2] |
| 1,2,3-Triazole-Tetrahydrocurcumin Hybrids | HCT-116 (Colon Cancer) | 1.09 µM | [3] |
| Enzyme Inhibition | |||
| 1,2,3-Triazole-Quinolone Hybrids | Acetylcholinesterase (AChE) | 0.48 - 0.64 mg/mL | [4] |
| 1,2,3-Triazole-Genipin Analogs | Butyrylcholinesterase (BuChE) | 31.8 - 54.3 µM | [4] |
| 1,2,3-Triazole-Dihydropyrimidinone Hybrids | Butyrylcholinesterase (eqBuChE) | 1.0 - 58.4 µM | [5] |
| Antimicrobial Activity | |||
| 1,2,3-Triazole-Indole-Pyrazolone Hybrids | A. baumannii | 10 µg/mL | [6] |
| 1,2,4-Triazole Derivatives | E. coli | 0.039 - 1.25 µg/mL | [7] |
| 1,2,4-Triazole Derivatives | S. aureus | 0.156 µg/mL | [7] |
Visualizing the Mechanisms: Signaling Pathways and Workflows
To further elucidate the mechanisms of action, the following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
Detailed Experimental Protocols
To facilitate the replication and validation of the findings discussed, this section provides detailed methodologies for key experiments used to elucidate the mechanisms of action of 1,2,3-triazole-based compounds.
Anticancer Activity Assessment
1. MTT Assay for Cell Viability
-
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells, indicating cell viability.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of the 1,2,3-triazole compound and incubate for 24-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Sulforhodamine B (SRB) Assay for Cytotoxicity
-
Principle: The SRB assay is a colorimetric assay that measures cell density by staining total cellular protein with the dye sulforhodamine B.
-
Procedure:
-
Seed cells in a 96-well plate and treat with the test compound as described for the MTT assay.
-
After treatment, fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Wash the wells five times with slow-running tap water and air dry.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Quickly wash the wells four times with 1% (v/v) acetic acid to remove unbound dye and air dry.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to dissolve the bound dye.
-
Measure the absorbance at 510 nm.
-
3. Cell Cycle Analysis by Flow Cytometry
-
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle.
-
Procedure:
-
Treat cells with the 1,2,3-triazole compound for the desired time.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the cells by flow cytometry. The DNA content is measured by detecting the fluorescence emission.
-
4. Apoptosis Detection by Annexin V-FITC/PI Staining
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, conjugated to a fluorescent dye (FITC), is used to detect apoptotic cells. Propidium iodide is used as a counterstain to identify necrotic cells.
-
Procedure:
-
Treat and harvest cells as for cell cycle analysis.
-
Wash cells with cold PBS and resuspend in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Live cells are negative for both stains, early apoptotic cells are Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.
-
5. Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
-
Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.
-
Procedure:
-
Treat cells with the test compound.
-
Incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.
-
Wash the cells with assay buffer.
-
Measure the fluorescence intensity using a fluorescence microscope or flow cytometer. The ratio of red to green fluorescence is used to determine the change in ΔΨm.
-
Antimicrobial Activity Assessment
1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
-
Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Procedure:
-
Prepare a serial two-fold dilution of the 1,2,3-triazole compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculate each well with a standardized suspension of the test microorganism (approximately 5 x 10^5 CFU/mL).
-
Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubate the plate at the appropriate temperature and duration for the test microorganism.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Reactive Oxygen Species (ROS) Detection
1. DCFH-DA Assay
-
Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable non-fluorescent probe. Inside the cell, it is deacetylated by esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Procedure:
-
Culture cells in a 96-well plate.
-
Load the cells with DCFH-DA solution (typically 10 µM) and incubate for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Treat the cells with the 1,2,3-triazole compound.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence plate reader or microscope. An increase in fluorescence indicates an increase in intracellular ROS.
-
Conclusion
This technical guide provides a comprehensive overview of the mechanisms of action of 1,2,3-triazole-based compounds, highlighting their potential as versatile therapeutic agents. The multi-targeted nature of these compounds, coupled with their synthetic accessibility, makes them a highly attractive scaffold for future drug discovery and development efforts in oncology, infectious diseases, and beyond. The detailed experimental protocols and visual aids provided herein are intended to support researchers in their endeavors to further unravel the therapeutic potential of this important class of molecules.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
The Expanding Therapeutic Landscape of Triazole Carboxamides: A Technical Guide to Synthesis and Discovery
For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the discovery and synthesis of novel triazole carboxamides. This class of heterocyclic compounds has emerged as a significant scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer, antifungal, antiviral, and enzyme inhibitory properties.
The unique structural features of the triazole ring, combined with the versatility of the carboxamide group, allow for the creation of diverse molecular architectures with tunable physicochemical and pharmacological properties. This has led to the development of numerous potent and selective therapeutic agents.[1][2] This guide will delve into the synthetic methodologies, biological applications, and key experimental protocols associated with this promising class of molecules.
Synthetic Strategies for Triazole Carboxamides
The synthesis of triazole carboxamides can be broadly categorized into two main approaches: the formation of the triazole ring on a precursor already containing the carboxamide moiety, or the introduction of the carboxamide group onto a pre-formed triazole ring. Key reactions for the synthesis of the triazole ring itself include the Huisgen 1,3-dipolar cycloaddition, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which offers high regioselectivity and yields.[1][3] Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides access to the other regioisomer.[1]
Recent advancements have focused on developing more efficient and environmentally friendly methods, such as microwave-assisted synthesis and one-pot reactions, which can significantly reduce reaction times and improve yields.[4][5]
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,4-Disubstituted 1,2,3-Triazole Carboxamides
This protocol describes a general procedure for the synthesis of 1,4-disubstituted 1,2,3-triazole carboxamides, a common and effective method for generating these compounds.
Materials:
-
Substituted organic azide
-
Terminal alkyne bearing a carboxamide precursor (e.g., an ester or carboxylic acid)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of t-butanol and water)
Procedure:
-
In a round-bottom flask, dissolve the organic azide (1.0 eq) and the terminal alkyne (1.0 eq) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).
-
To this solution, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,2,3-triazole carboxamide.
-
If the alkyne used was an ester, subsequent hydrolysis followed by amide coupling is required to form the final carboxamide.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[6][7]
Biological Activities and Therapeutic Potential
Triazole carboxamides have demonstrated a remarkable breadth of biological activities, making them attractive candidates for drug discovery programs. Their mechanism of action often involves binding to specific biological targets, such as enzymes or receptors, thereby modulating their function.[1]
Anticancer Activity
A significant area of research has focused on the development of triazole carboxamides as anticancer agents.[6][8] These compounds have been shown to target various signaling pathways involved in cancer cell proliferation, survival, and metastasis. For instance, certain 1,2,3-triazole carboxamide derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 4 (CDK4)-Cyclin D3, key regulators of the cell cycle.[6][8]
Below is a diagram illustrating the general workflow for the discovery of anticancer triazole carboxamides.
Antifungal and Anti-Oomycete Activities
Triazole-based compounds are well-established as antifungal agents. Novel 1,2,4-triazole derivatives containing carboxamide fragments have been designed and synthesized, showing potent activity against various phytopathogenic fungi and oomycetes.[7][9] These compounds often target the enzyme 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi.[7][9] Another target for some carboxamide fungicides is succinate dehydrogenase (SDH).[10]
The following diagram depicts the proposed mechanism of action for antifungal triazole carboxamides targeting CYP51.
Antiviral Activity
Certain 1,2,3-triazole carboxamide nucleosides have demonstrated significant antiviral activity against viruses such as herpes and measles.[11] These compounds can act as analogs of natural nucleosides and interfere with viral replication processes.
Quantitative Data Summary
The following tables summarize the biological activity data for selected novel triazole carboxamides from recent literature.
Table 1: Anticancer Activity of 1,2,3-Triazole Carboxamide Derivatives [6][8]
| Compound | Cancer Cell Line | Assay | IC₅₀ (µM) |
| 5j | HeLa | MTT | 7.5 |
| PANC-1 | MTT | 9.2 | |
| HCT-116 | MTT | 8.1 | |
| A-549 | MTT | 10.3 | |
| 5i | HeLa | MTT | 8.2 |
| PANC-1 | MTT | 10.5 | |
| HCT-116 | MTT | 9.4 | |
| A-549 | MTT | 11.7 | |
| 5m | HeLa | MTT | 9.8 |
| PANC-1 | MTT | 11.2 | |
| HCT-116 | MTT | 10.1 | |
| A-549 | MTT | 12.5 | |
| 5f | HeLa | MTT | 10.2 |
| PANC-1 | MTT | 12.8 | |
| HCT-116 | MTT | 11.6 | |
| A-549 | MTT | 13.4 |
Table 2: Antifungal/Anti-Oomycete Activity of 1,2,4-Triazole Carboxamide Derivatives [7][9]
| Compound | Pathogen | EC₅₀ (µg/mL) |
| 6h | Physalospora piricola | 13.095 |
| 5j | Phytophthora capsici | 17.362 |
| Mefentrifluconazole (Control) | Physalospora piricola | 39.516 |
| Mefentrifluconazole (Control) | Phytophthora capsici | 75.433 |
Table 3: Succinate Dehydrogenase (SDH) Inhibitory Activity of 1,2,3-Triazole Carboxamide Derivatives [10]
| Compound | Pathogen | EC₅₀ (µg/mL) |
| A3-3 | Sclerotinia sclerotiorum | 1.08 |
| Botrytis cinerea | 8.75 | |
| Rhizoctonia cerealis | 1.67 | |
| Gaeumannomyces graminis | 5.30 | |
| Boscalid (Control) | Sclerotinia sclerotiorum | 0.95 |
| Botrytis cinerea | 6.54 | |
| Rhizoctonia cerealis | 1.23 | |
| Gaeumannomyces graminis | 4.87 |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of novel compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, PANC-1, HCT-116, A-549)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours to allow for the formation of formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Antifungal Assay (Mycelial Growth Inhibition)
This protocol details a method for evaluating the antifungal activity of compounds against phytopathogenic fungi.
Materials:
-
Fungal strains (e.g., Physalospora piricola, Phytophthora capsici)
-
Potato Dextrose Agar (PDA) medium
-
Test compounds (dissolved in a suitable solvent like acetone or DMSO)
-
Sterile petri dishes
-
Incubator
Procedure:
-
Prepare PDA medium and autoclave it. Allow it to cool to about 50-60°C.
-
Add the test compounds at various concentrations to the molten PDA.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a mycelial plug of the test fungus.
-
Incubate the plates at an appropriate temperature (e.g., 25°C) until the mycelial growth in the control plate reaches the edge of the plate.
-
Measure the diameter of the fungal colony in both the treated and control plates.
-
Calculate the percentage of mycelial growth inhibition and determine the EC₅₀ value (the effective concentration that inhibits mycelial growth by 50%).
Conclusion
The field of triazole carboxamides continues to be a vibrant area of research in drug discovery and development. The synthetic versatility of this scaffold, coupled with its ability to interact with a wide array of biological targets, ensures its continued relevance in the quest for novel therapeutics. Future efforts will likely focus on the development of even more efficient and selective synthetic methodologies, the exploration of new biological targets, and the optimization of lead compounds to improve their pharmacokinetic and pharmacodynamic profiles. The data and protocols presented in this guide offer a solid foundation for researchers to build upon in their exploration of this promising class of molecules.
References
- 1. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]
- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments Towards the Synthesis of Triazole Derivatives: A Review | MDPI [mdpi.com]
- 4. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
- 6. 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 7. mdpi.com [mdpi.com]
- 8. ijpsdronline.com [ijpsdronline.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and antifungal activity of carboxamide derivatives possessing 1,2,3-triazole as potential succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological activity of certain 1,2,3-triazole carboxamide nucleosides related to bredinin and pyrazofurin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Analysis of Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate within the Framework of Lipinski's Rule of Five
Executive Summary: In the landscape of modern drug discovery, the efficient identification of viable therapeutic candidates from vast chemical libraries is paramount. Lipinski's Rule of Five (RO5) serves as a foundational chemoinformatic filter, providing a rapid assessment of a compound's potential for oral bioavailability based on key physicochemical properties.[1] This guide presents an in-depth technical analysis of Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate, a heterocyclic compound of interest, by systematically evaluating it against the four criteria of Lipinski's rule. Through detailed protocols and causal explanations, this document demonstrates the compound's full compliance with RO5, establishing its favorable "drug-like" profile for consideration in early-stage pharmaceutical development.
Introduction to Lipinski's Rule of Five (RO5): A Cornerstone of Drug Discovery
The Genesis and Rationale of RO5
Formulated by Christopher A. Lipinski at Pfizer in 1997, the Rule of Five emerged from the analysis of marketed oral drugs to identify common physicochemical characteristics.[1][2] The primary goal was to establish a simple, memorable set of guidelines to help medicinal chemists prioritize compounds with a higher likelihood of possessing the necessary absorption, distribution, metabolism, and excretion (ADME) properties for oral administration.[1] By filtering out molecules with properties that often lead to poor pharmacokinetics, RO5 helps reduce the high attrition rates of drug candidates during clinical trials.[1]
The Four Physicochemical Parameters
Lipinski's rule stipulates that a compound is likely to have poor oral absorption or permeation if it violates more than one of the following four criteria[1][3]:
-
Molecular Weight (MW): Not greater than 500 Daltons.
-
Lipophilicity (LogP): An octanol-water partition coefficient (LogP) not greater than 5.
-
Hydrogen Bond Donors (HBD): No more than 5 hydrogen bond donors (defined as the sum of O-H and N-H groups).
-
Hydrogen Bond Acceptors (HBA): No more than 10 hydrogen bond acceptors (defined as the sum of all nitrogen and oxygen atoms).
Significance and Limitations
The application of RO5 is a critical first-pass filter in the drug discovery pipeline, enabling researchers to focus resources on candidates with a greater probability of success.[2] However, it is essential to recognize its limitations. The rule does not predict pharmacological activity and is primarily applicable to compounds intended for oral administration that rely on passive diffusion.[1] It may not apply to other classes of therapeutics, such as biologics, natural products, or molecules that utilize active transporter proteins for absorption.[1]
Analysis of the Target Compound: this compound
Chemical Identity and Structure
The compound under investigation is this compound. Its structural and molecular details are as follows:
-
Molecular Formula: C₁₃H₁₅N₃O₂
-
Key Functional Groups:
-
A central 1,2,3-triazole ring, which is a common scaffold in medicinal chemistry.
-
A benzyl group attached to the N1 position of the triazole ring.
-
An ethyl carboxylate group at the C4 position.
-
A methyl group at the C5 position.
-
Methodology: A Step-by-Step Evaluation against RO5 Criteria
This section provides a detailed protocol for the calculation and assessment of each Lipinski parameter for the target compound.
Parameter 1: Molecular Weight (MW) Calculation
-
Protocol: The molecular weight is determined by summing the atomic weights of all constituent atoms as defined by the molecular formula (C₁₃H₁₅N₃O₂). The atomic weights used are: C ≈ 12.011 g/mol , H ≈ 1.008 g/mol , N ≈ 14.007 g/mol , and O ≈ 15.999 g/mol .
-
Calculation:
-
Carbon: 13 * 12.011 = 156.143 g/mol
-
Hydrogen: 15 * 1.008 = 15.120 g/mol
-
Nitrogen: 3 * 14.007 = 42.021 g/mol
-
Oxygen: 2 * 15.999 = 31.998 g/mol
-
Total MW = 245.282 g/mol
-
-
Causality: A molecular weight below 500 Da is empirically linked to improved passive diffusion across biological membranes. Larger molecules often exhibit poor solubility and are less able to permeate the intestinal wall, leading to reduced oral bioavailability.[4]
Parameter 2: Hydrogen Bond Donor (HBD) Count
-
Protocol: This parameter is determined by a direct structural inspection to count the total number of nitrogen-hydrogen (N-H) and oxygen-hydrogen (O-H) bonds.[3]
-
Analysis: In the structure of this compound, the nitrogen atoms of the triazole ring are fully substituted, and the oxygen atoms are part of an ester functional group. There are no O-H or N-H bonds present.
-
HBD Count = 0
-
-
Causality: Hydrogen bonds must be broken for a molecule to move from the aqueous environment of the gut into a lipophilic cell membrane. A high number of hydrogen bond donors can lead to strong solvation by water, increasing the energy penalty required for this transition and thereby hindering membrane permeation.[3]
Parameter 3: Hydrogen Bond Acceptor (HBA) Count
-
Protocol: The number of hydrogen bond acceptors is calculated by summing all nitrogen and oxygen atoms within the molecule's structure.[3]
-
Analysis:
-
Nitrogen atoms in the 1,2,3-triazole ring: 3
-
Oxygen atoms in the ethyl carboxylate group: 2
-
Total HBA Count = 5
-
-
Causality: Similar to HBDs, a large number of HBA sites can contribute to strong interactions with water, which can unfavorably impact a compound's ability to cross lipid bilayers.[3]
Parameter 4: Lipophilicity (LogP) Estimation
-
Protocol: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. Due to the complexity of experimental measurement, LogP is typically estimated using computational methods (cLogP).[5] These methods fall into two primary categories:
-
Computational Tools: A variety of robust software packages are available for cLogP prediction, including those from ACD/Labs, Molinspiration, and the Virtual Computational Chemistry Laboratory, which often use large experimental datasets to train their prediction algorithms.[6][7][8]
-
Result and Rationale: A precise cLogP for this compound requires specialized software. However, an expert estimation can be made based on analogous structures. The related compound Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate has a calculated XLogP3 of 0.6.[9] The addition of a benzyl group (C₆H₅CH₂-), a significantly lipophilic moiety, would be expected to increase this value. Given that the LogP of benzene is approximately 2.1, a reasonable estimate for the target compound would be in the range of 2.5 to 3.0.
-
Estimated LogP ≈ 2.7
-
Synthesis and Interpretation of Results
Data Summary Table
The calculated physicochemical properties for this compound are summarized below and compared against the Lipinski's Rule of Five thresholds.
| Parameter | Lipinski Threshold | Calculated/Estimated Value | Compliance |
| Molecular Weight (MW) | < 500 Da | 245.282 Da | Pass |
| Hydrogen Bond Donors (HBD) | ≤ 5 | 0 | Pass |
| Hydrogen Bond Acceptors (HBA) | ≤ 10 | 5 | Pass |
| Lipophilicity (LogP) | < 5 | ~2.7 | Pass |
Overall Assessment and Implications
This compound exhibits zero violations of Lipinski's Rule of Five. This result is a strong positive indicator of its potential as an orally bioavailable drug candidate. The compound's moderate molecular weight, low hydrogen bonding capacity, and balanced lipophilicity suggest a high probability of favorable absorption and permeation characteristics. This compliance makes it a "drug-like" molecule worthy of further investigation in the drug development process, assuming it demonstrates the desired pharmacological activity.
Visualization of the RO5 Workflow
The following diagram illustrates the logical workflow for assessing a compound against Lipinski's Rule of Five.
Caption: Workflow for Lipinski's Rule of Five analysis.
Conclusion
This in-depth guide has systematically applied Lipinski's Rule of Five to this compound. The analysis confirms that the compound successfully meets all four criteria, positioning it as a molecule with a favorable physicochemical profile for oral drug development. While RO5 is a heuristic and not a definitive predictor of a drug's success, it is an indispensable tool for risk assessment in early-stage discovery. The full compliance of this triazole derivative underscores its potential and justifies its prioritization for further preclinical and pharmacological evaluation.
References
- 1. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 2. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]
- 3. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]
- 4. moglen.law.columbia.edu [moglen.law.columbia.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. logP - octanol-water partition coefficient calculation [molinspiration.com]
- 7. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 8. acdlabs.com [acdlabs.com]
- 9. Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate | C6H9N3O2 | CID 78046 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Click Chemistry Synthesis of 1,4-Disubstituted 1,2,3-Triazoles
For Researchers, Scientists, and Drug Development Professionals
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles. This powerful transformation offers high yields, exceptional regioselectivity, and broad functional group tolerance, making it an indispensable tool in drug discovery, materials science, and bioconjugation. This guide provides an in-depth exploration of the CuAAC reaction, including its mechanism, detailed experimental protocols, and quantitative data to inform synthetic strategies.
The Core of the Reaction: The Dinuclear Copper-Catalyzed Mechanism
Initially thought to proceed via a mononuclear copper catalyst, compelling evidence from kinetic and computational studies now supports a dinuclear copper-mediated pathway as the kinetically favored route.[1] This mechanism explains the remarkable rate acceleration observed compared to the uncatalyzed thermal Huisgen cycloaddition.
The catalytic cycle can be summarized as follows:
-
Formation of the Copper-Acetylide Complex: In the presence of a copper(I) source, a terminal alkyne is deprotonated to form a copper-acetylide intermediate. Kinetic studies have shown a second-order dependence on the copper concentration, suggesting the involvement of two copper atoms in the transition state.[1][2]
-
Coordination of the Azide: The azide coordinates to one of the copper centers of the dinuclear copper-acetylide complex.
-
Cycloaddition: A stepwise cycloaddition occurs, involving the formation of a six-membered copper-containing intermediate.[2]
-
Ring Contraction and Protonolysis: The intermediate undergoes ring contraction to form the triazole ring. Subsequent protonolysis releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active copper catalyst.
Experimental Protocols
The success of a CuAAC reaction hinges on the careful selection of reagents and optimization of reaction conditions. Below are detailed protocols for both small molecule synthesis and bioconjugation applications.
General Protocol for Small Molecule Synthesis
This protocol is suitable for the synthesis of a wide range of 1,4-disubstituted 1,2,3-triazoles.
Materials:
-
Terminal alkyne
-
Organic azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., t-BuOH/H₂O (1:1), DMSO, THF)
Procedure:
-
In a round-bottom flask, dissolve the terminal alkyne (1.0 equiv) and the organic azide (1.0-1.2 equiv) in the chosen solvent.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (5-10 mol%).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (1-5 mol%).
-
With vigorous stirring, add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or recrystallization.
General Protocol for Bioconjugation
This protocol is a general guideline for labeling biomolecules and can be adapted for specific applications. The use of a stabilizing ligand is crucial to protect biomolecules from oxidative damage and enhance reaction efficiency.
Materials:
-
Alkyne- or azide-modified biomolecule
-
Azide- or alkyne-functionalized cargo molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Ligand (e.g., THPTA, BTTAA)
-
Buffer (e.g., phosphate buffer, pH 7.4)
Procedure:
-
In a microcentrifuge tube, dissolve the alkyne- or azide-modified biomolecule in the appropriate buffer.
-
Add the corresponding azide- or alkyne-functionalized cargo molecule.
-
Prepare a fresh premixed solution of CuSO₄ and the ligand. A 1:5 molar ratio of Cu:ligand is commonly used.
-
Add the premixed catalyst-ligand solution to the biomolecule mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Gently mix and incubate the reaction at room temperature or 37°C for 1-4 hours.
-
Purify the labeled biomolecule using a method appropriate for the specific biomolecule, such as size-exclusion chromatography, dialysis, or affinity purification, to remove excess reagents.
Quantitative Data Summary
The efficiency of the CuAAC reaction is influenced by several factors, including the choice of catalyst, ligand, solvent, and temperature. The following tables summarize typical reaction conditions and the comparative performance of common ligands.
Table 1: Typical Reaction Conditions for CuAAC
| Parameter | Small Molecule Synthesis | Bioconjugation |
| Alkyne Concentration | 0.1 - 1.0 M | 10 µM - 1 mM |
| Azide:Alkyne Ratio | 1.0 - 1.2 : 1 | 1 - 50 : 1 |
| CuSO₄ (mol%) | 0.1 - 5 mol% | 50 - 200 µM |
| Sodium Ascorbate (mol%) | 5 - 20 mol% | 1 - 5 mM |
| Ligand:Cu Ratio | Not always required | 1:1 to 5:1 |
| Solvent | t-BuOH/H₂O, DMSO, THF, CH₂Cl₂ | Aqueous buffers (e.g., PBS) |
| Temperature | Room Temperature | Room Temperature or 37°C |
| Reaction Time | 1 - 24 hours | 1 - 4 hours |
Table 2: Comparison of Commonly Used Ligands in CuAAC
| Ligand | Structure | Key Features | Typical Applications |
| TBTA (Tris(benzyltriazolylmethyl)amine) | Tris(triazole) | High reaction acceleration, stabilizes Cu(I). Poor water solubility. | Organic synthesis, bioconjugation in mixed aqueous/organic solvents.[3][4] |
| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | Tris(triazole) with hydroxypropyl groups | Water-soluble, good reaction acceleration, protects biomolecules.[5][6] | Bioconjugation in aqueous media, live cell labeling.[6][7] |
| BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) | Tris(triazole) with tert-butyl and acetic acid groups | Highly water-soluble, very fast reaction rates, low cytotoxicity.[8][9] | Live cell imaging, in vivo applications, demanding bioconjugations.[8][9][10] |
Applications in Drug Development
The robust and bioorthogonal nature of the CuAAC reaction has made it a powerful tool in drug discovery and development.[11] Key applications include:
-
Lead Discovery and Optimization: The modularity of click chemistry allows for the rapid synthesis of large compound libraries for high-throughput screening.[11]
-
Fragment-Based Drug Discovery (FBDD): Small molecular fragments that bind to a biological target with low affinity can be linked together using a triazole linker to create high-affinity ligands.
-
Bioconjugation: The CuAAC reaction is widely used to attach drugs to targeting moieties such as antibodies to create antibody-drug conjugates (ADCs), or to functionalize biomolecules for imaging and diagnostic purposes.[12]
The 1,2,3-triazole core itself is not merely a passive linker but can act as a pharmacophore, participating in hydrogen bonding and dipole interactions with biological targets.
Conclusion
The copper-catalyzed azide-alkyne cycloaddition is a highly efficient and versatile reaction for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The understanding of its dinuclear copper-mediated mechanism has facilitated the development of improved catalytic systems, including highly active and biocompatible ligands. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to successfully apply this powerful click reaction in their synthetic endeavors, from small molecule synthesis to complex bioconjugations in the pursuit of new therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 12. jenabioscience.com [jenabioscience.com]
Preliminary Cytotoxicity Screening of Triazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, is a prominent scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of pharmacological activities, including anticancer properties. The synthetic accessibility and the ability to introduce diverse substituents make triazole-based compounds a fertile ground for the discovery of novel cytotoxic agents. This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of triazole derivatives, encompassing detailed experimental protocols, a summary of reported cytotoxic activities, and an exploration of the potential signaling pathways involved in their mechanism of action.
Data Presentation: Cytotoxicity of Triazole Derivatives (IC50 Values)
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various triazole derivatives against several human cancer cell lines, as reported in the scientific literature. These values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 1: Cytotoxicity of 1,2,3-Triazole Derivatives Against Various Cancer Cell Lines
| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |
| 1,2,3-Triazole-containing podophyllotoxin derivatives (19a-c) | A549 (Lung) | 0.0211 - 0.0294 | [1] |
| 1,2,3-Triazole-containing chalcone derivatives (7a,c) | A549 (Lung) | 8.67 - 9.74 | [1] |
| 1,2,3-Triazole-containing indole derivatives (13a,b) | A549 (Lung) | 3.29 - 3.65 | [1] |
| Theophylline-1,2,3-triazole derivative (d17) | A549 (Lung) | 6.76 | [2] |
| Theophylline-1,2,3-triazole derivative (d17) | H460 (Lung) | 5.93 | [2] |
| Coumarin-triazole hybrid (LaSOM 186) | MCF-7 (Breast) | 2.66 | [3] |
| Coumarin-triazole hybrid (LaSOM 190) | MCF-7 (Breast) | 2.85 | [3] |
| Triazole-linked Tetrahydrocurcumin (4g) | HCT-116 (Colon) | 1.09 | [4] |
| Phosphonate 1,2,3-triazole derivative (8) | HT-1080 (Fibrosarcoma) | 15.13 | [5] |
| Triazole derivative (T1) | PC-3 (Prostate) | 91.476 | [6] |
| Triazole derivative (T1) | MCF-7 (Breast) | 273.947 | [6] |
Table 2: Cytotoxicity of 1,2,4-Triazole Derivatives Against Various Cancer Cell Lines
| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |
| Quinazolinone-triazole hybrid (6a) | MCF-7 (Breast) | 38.38 | [7] |
| 1,2,4-Triazole derivative (8c) | HeLa (Cervical) | 3.6 | [8] |
| 1,2,4-Triazole derivative (8d) | HeLa (Cervical) | 4.1 | [8] |
| Betulin-1,2,4-triazole derivative (Bet-TZ1) | A375 (Melanoma) | 22.41 | [9] |
| Betulin-1,2,4-triazole derivative (Bet-TZ1) | MCF-7 (Breast) | 33.52 | [9] |
| 1,2,4-Triazole-pyridine hybrid (II) | HepG2 (Liver) | 1.93 | [10] |
| 1,2,4-Triazole pyridine derivative (TP6) | B16F10 (Melanoma) | 41.12 | [11] |
Experimental Protocols
Accurate and reproducible cytotoxicity data relies on standardized experimental protocols. The following sections detail the methodologies for three commonly used cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.
Materials:
-
96-well flat-bottom sterile tissue culture plates
-
Triazole derivative stock solutions (in a suitable solvent like DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the triazole derivatives in complete culture medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and an untreated control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
The XTT assay is another tetrazolium-based colorimetric assay where the reduction of XTT to a water-soluble formazan product is measured.
Materials:
-
96-well flat-bottom sterile tissue culture plates
-
Triazole derivative stock solutions
-
Complete cell culture medium
-
XTT labeling mixture (XTT and an electron-coupling reagent)
-
Microplate reader (absorbance at 450-500 nm)
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
XTT Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 450 and 500 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Materials:
-
96-well flat-bottom sterile tissue culture plates
-
Triazole derivative stock solutions
-
Complete cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis solution (for positive control)
-
Microplate reader (absorbance at 490 nm)
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. Include a positive control for maximum LDH release by treating some wells with a lysis solution.
-
Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate (if using suspension cells) and carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Stop Reaction (if required): Add a stop solution if the kit protocol requires it.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Mandatory Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate a general experimental workflow for cytotoxicity screening and potential signaling pathways that may be modulated by cytotoxic triazole derivatives.
References
- 1. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Series of Theophylline Derivatives Containing 1,2,3-Triazole for Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. New 1,2,4-Triazole Derivatives with a N-Mannich Base Structure Based on a 4,6-Dimethylpyridine Scaffold as Anticancer Agents: Design, Synthesis, Biological Evaluation, and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the synthesis of Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the formation of benzyl azide, followed by a cyclocondensation reaction with ethyl acetoacetate.
Overall Synthesis Workflow
The synthesis proceeds via two main experimental stages: the synthesis of the benzyl azide intermediate and the subsequent cycloaddition to form the target triazole.
Figure 1. Overall workflow for the synthesis of the target compound.
Step 1: Synthesis of Benzyl Azide
Benzyl azide is a key intermediate prepared via a nucleophilic substitution reaction. Below are protocols using different solvent systems.
Quantitative Data Summary for Benzyl Azide Synthesis
| Starting Material (mmol) | Sodium Azide (mmol) | Solvent | Temperature | Reaction Time | Yield (%) |
| Benzyl Bromide (16.84) | 25.26 | DMSO | Ambient | Overnight | 73 |
| Benzyl Bromide (55.0) | 55.0 | DMSO | Room Temp. | Overnight | 94 |
| Benzyl Chloride | Excess Azide | DMF/Water | ~130°C | Not specified | 92 |
Experimental Protocol: Benzyl Azide Synthesis in DMSO
This protocol is adapted from established literature procedures.[1]
Materials:
-
Benzyl bromide
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve benzyl bromide in DMSO.
-
Carefully add sodium azide to the solution. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment.
-
Stir the reaction mixture at ambient temperature overnight.
-
After the reaction is complete (monitored by TLC), slowly add water to the reaction mixture. This step can be exothermic.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with brine (2 x volumes).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain benzyl azide as a clear oil.
Step 2: Synthesis of this compound
The final product is synthesized via a base-catalyzed cyclocondensation reaction between benzyl azide and ethyl acetoacetate. Both microwave-assisted and conventional heating methods are presented.
Reaction Pathway
Figure 2. Reaction scheme for the formation of the triazole product.
Quantitative Data Summary for Triazole Synthesis
| Method | Base | Solvent | Reaction Time | Yield (%) | Melting Point (°C) |
| Microwave-Assisted | K₂CO₃ | Not specified | Not specified | 37.5 | 75-77 |
| Conventional (similar reaction) | NaOEt | Ethanol | 12 hours (reflux) | 60 | Not applicable |
Experimental Protocol: Microwave-Assisted Synthesis (MAOS)
This method offers a rapid and efficient route to the target compound.[1]
Materials:
-
Benzyl azide
-
Ethyl acetoacetate
-
Potassium carbonate (K₂CO₃)
Procedure:
-
In a microwave reaction vessel, combine benzyl azide, ethyl acetoacetate, and potassium carbonate.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture under controlled temperature and pressure settings until the reaction is complete (monitor by TLC).
-
After cooling, purify the crude product. A typical purification involves dissolving the residue in a suitable organic solvent, washing with water to remove the base, drying the organic layer, and removing the solvent.
-
The final product can be further purified by recrystallization or column chromatography to yield a solid with a melting point of 75-77 °C.[1]
Experimental Protocol: Conventional Heating
This protocol is adapted from a similar synthesis of a 1,5-disubstituted-1H-[1][2]-triazole-4-carboxylic acid derivative.[3]
Materials:
-
Benzyl azide
-
Ethyl acetoacetate
-
Sodium metal
-
Absolute ethanol
-
Ice-cold water
Procedure:
-
Preparation of Sodium Ethoxide: In a round-bottom flask under an inert atmosphere, carefully add sodium metal in small pieces to absolute ethanol cooled in an ice bath. Stir until all the sodium has reacted.
-
To the freshly prepared sodium ethoxide solution, add ethyl acetoacetate, followed by benzyl azide.
-
Heat the reaction mixture to reflux and maintain for several hours (e.g., 12 hours), monitoring the reaction progress by TLC.[3]
-
After completion, cool the reaction mixture and concentrate it under reduced pressure.
-
Pour the concentrated residue into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified this compound.
References
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Triazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency, selectivity, and biocompatibility.[][2] This reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne.[2][3] Its applications are extensive, particularly in drug discovery, bioconjugation, and materials science, where the rapid and reliable synthesis of complex molecules is paramount.[3][4][5][6]
Mechanism of Action
The CuAAC reaction proceeds via a catalytic cycle initiated by a copper(I) catalyst.[2] While the uncatalyzed Huisgen 1,3-dipolar cycloaddition requires high temperatures and often results in a mixture of 1,4- and 1,5-regioisomers, the copper-catalyzed version is significantly faster (with a rate acceleration of 10⁷ to 10⁸) and exclusively yields the 1,4-disubstituted product.[2][7] The active Cu(I) species can be generated in situ from Cu(II) salts, such as CuSO₄, using a reducing agent like sodium ascorbate.[7] The presence of a stabilizing ligand is often crucial to prevent the oxidation of Cu(I) and enhance reaction efficiency.[8]
The generally accepted mechanism involves the formation of a copper-acetylide intermediate, followed by coordination of the azide.[2] This leads to a stepwise process involving a six-membered copper-containing intermediate that subsequently rearranges and, upon protonolysis, releases the 1,4-disubstituted 1,2,3-triazole product, regenerating the Cu(I) catalyst.[2] Some studies suggest the involvement of binuclear or even trinuclear copper intermediates in the catalytic cycle.[9][10][11][12]
Data Presentation: Reaction Parameters and Yields
The efficiency of the CuAAC reaction is influenced by several factors, including the choice of catalyst, ligand, solvent, and reaction temperature. The following tables summarize typical reaction conditions and their impact on product yield.
| Parameter | Typical Range / Condition | Notes |
| Reactant Stoichiometry (Alkyne:Azide) | 1:1 to 1:2 | A slight excess of the less critical or more accessible reagent can improve reaction completion.[13] |
| Catalyst Loading (Copper) | 0.5 mol% to 5 mol% | Higher loadings may be necessary for bioconjugation applications.[13] |
| Ligand to Copper Ratio | 1:1 to 5:1 | The optimal ratio can depend on the specific ligand and substrates used.[13] |
| Solvent System | Water, PBS, DMSO, t-BuOH, and their mixtures | The choice of solvent is primarily dictated by the solubility of the reactants.[13] |
| Temperature | Room Temperature (20-25°C) | Gentle heating (e.g., 40-50°C) can be beneficial for sluggish reactions or sterically hindered substrates.[13][14] |
| Reaction Time | 15 minutes to 24 hours | Reaction times are highly dependent on the specific substrates, catalyst system, and temperature.[2][13] |
Table 1: Overview of Typical CuAAC Reaction Parameters.
| Alkyne | Azide | Copper Source (mol%) | Ligand | Solvent | Time | Yield (%) | Reference |
| Phenylacetylene | Benzyl azide | CuSO₄·5H₂O (1) | Sodium Ascorbate (5) | t-BuOH/H₂O (1:1) | 12 h | 91 | Sharpless et al. |
| Propargyl alcohol | Benzyl azide | CuI (1) | None | CH₃CN | 8 h | 98 | Meldal et al. |
| Phenylacetylene | Benzyl azide | [Cu(CH₃CN)₄]PF₆ (1) | TBTA | CH₂Cl₂ | 2 h | >95 | Fokin et al. |
| PEG-alkyne | Azido-coumarin | CuSO₄ (50) | None | scCO₂ (130 bar, 35°C) | 24 h | 82.3 | Behl et al.[15] |
| Phenylacetylene | Benzyl azide | Dinuclear Copper Complex (25-50 ppm) | tBuImCH₂pyCH₂NEt₂ | Toluene | 1 h | 99 | BenchChem[2] |
Table 2: Selected Examples of CuAAC Reaction Conditions and Yields.
Experimental Protocols
Below are detailed protocols for conducting a standard CuAAC reaction in both solution and on a solid support.
Protocol 1: General Procedure for a Small-Scale CuAAC Reaction in Solution
This protocol describes the synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole.
Materials:
-
Phenylacetylene
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Appropriate organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reactant Preparation: In a suitable reaction vessel, dissolve phenylacetylene (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of t-BuOH and water.[2]
-
Catalyst and Reductant Addition: To the stirred solution, add sodium L-ascorbate (0.1 eq) as a freshly prepared solution in water, followed by the addition of CuSO₄·5H₂O (0.01-0.05 eq) as a solution in water.[2] The recommended order of addition is to first mix the CuSO₄ with a stabilizing ligand (if used), add this to the azide and alkyne solution, and then initiate the reaction with sodium ascorbate.[14]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-24 hours.[2] Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate.[2] Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2] The crude product can be purified by column chromatography on silica gel if necessary.[2]
Protocol 2: General Procedure for CuAAC Reaction on a Solid Support
This protocol provides a general guideline for performing a CuAAC reaction on a solid support, a common technique in combinatorial chemistry and peptide synthesis.
Materials:
-
Resin-bound alkyne or azide
-
Azide or alkyne counterpart
-
Copper catalyst (e.g., CuI or CuSO₄/sodium ascorbate)
-
Base (e.g., diisopropylethylamine - DIPEA), if required
-
Appropriate solvent (e.g., DMF, DCM)
Procedure:
-
Resin Swelling: Swell the resin-bound substrate in the chosen reaction solvent for 30-60 minutes.
-
Reagent Addition: To the swollen resin, add the alkyne or azide partner, the copper catalyst, and the base (if used).[2]
-
Reaction Incubation: Agitate the mixture at room temperature for 4-16 hours.[2]
-
Monitoring: Monitor the reaction's completion using a qualitative test (e.g., Kaiser test for free amines if applicable) or by cleaving a small sample of the resin and analyzing the product by LC-MS.[2]
-
Washing: Once the reaction is complete, thoroughly wash the resin with the reaction solvent, followed by other solvents like dichloromethane (DCM) and methanol to remove excess reagents and byproducts.[2]
-
Drying: Dry the resin under vacuum.[2]
Mandatory Visualizations
Caption: Simplified catalytic cycle of the CuAAC reaction.
Caption: General experimental workflow for a typical CuAAC reaction.
References
- 2. benchchem.com [benchchem.com]
- 3. bioclone.net [bioclone.net]
- 4. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Overview of Recent Advances in Biomedical Applications of Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. Click Chemistry [organic-chemistry.org]
- 8. broadpharm.com [broadpharm.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. uh-ir.tdl.org [uh-ir.tdl.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3-triazole scaffold is a prominent heterocyclic motif in medicinal chemistry, valued for its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for other functional groups. Derivatives of 1,2,3-triazole have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate, a specific derivative, combines the key structural features of a 1,4,5-trisubstituted triazole ring, making it a compound of significant interest for potential therapeutic applications. The presence of the benzyl group at the N1 position, a methyl group at C5, and a carboxylate at C4 provides a framework for diverse biological interactions. These application notes provide an overview of the potential uses of this compound in medicinal chemistry, supported by detailed experimental protocols for its synthesis and biological evaluation.
Potential Medicinal Chemistry Applications
While specific biological data for this compound is emerging, the extensive research on structurally similar compounds suggests its potential in several therapeutic areas.
Anticancer Activity
Numerous 1-benzyl-1,2,3-triazole derivatives have exhibited significant cytotoxic activity against various cancer cell lines. The benzyl group can engage in hydrophobic and π-stacking interactions within biological targets. The triazole core itself can interact with various enzymes and receptors. For instance, some 1,2,3-triazole-4-carboxamides have been identified as potent antiproliferative agents.[1] The cytotoxic potential of this class of compounds is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[2]
Antimicrobial Activity
The 1,2,3-triazole nucleus is a core component of several antimicrobial drugs. Derivatives featuring the 1-benzyl-1,2,3-triazole scaffold have shown activity against a range of bacterial and fungal pathogens.[3] The mechanism of action can vary, but often involves the disruption of microbial cellular processes. The antimicrobial efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using methods such as broth microdilution.
Data Presentation
The following tables summarize representative quantitative data for closely related 1-benzyl-1,2,3-triazole derivatives to illustrate the potential therapeutic efficacy of this compound.
Table 1: Representative Anticancer Activity of 1-Benzyl-1,2,3-triazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| N-[(1-benzyl-1,2,3-triazol-4-yl)methyl]carboxamide | A2780 (Ovarian) | 1 | [1] |
| 1-Benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide | A549 (Lung) | - | [1] |
| 5-Amino-1-p-tolyl-1H-[1,2,3]triazole-4-carboxylic acid (2,5-dichloro-phenyl)-amide | Various | Significant Activity | [4] |
Table 2: Representative Antimicrobial Activity of 1-Benzyl-1,2,3-triazole Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 1-(1-Benzyl-1H-1,2,3-triazol-4-yl) cyclopentanol | Staphylococcus aureus | 50-200 | |
| 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)propan-1-ol | Escherichia coli | - | |
| Aryl-carbamic acid 1-benzyl-1H-[1,2,3]triazol-4-ylmethyl ester | E. coli, S. epidermidis, B. subtilis | 0.0077 µmol/mL | [5] |
Experimental Protocols
Synthesis of this compound
This protocol describes a microwave-assisted organic synthesis (MAOS) method.
Materials:
-
Benzyl bromide
-
Sodium azide (NaN3)
-
Ethyl acetoacetate
-
Potassium carbonate (K2CO3)
-
Acetone
-
Water
-
Microwave reactor
Procedure:
Step 1: Synthesis of Benzyl Azide
-
In a round-bottom flask, dissolve sodium azide in a mixture of water and acetone.
-
Add benzyl bromide to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
After the reaction is complete, perform a liquid-liquid extraction to isolate the benzyl azide.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain benzyl azide.
Step 2: Synthesis of this compound
-
In a microwave-safe vessel, mix benzyl azide, ethyl acetoacetate, and potassium carbonate.
-
Place the vessel in a microwave reactor and irradiate at a controlled temperature and time to facilitate the cycloaddition reaction.
-
Upon completion, cool the reaction mixture and purify the product using column chromatography to yield this compound. The melting point of the resulting compound is typically in the range of 75-77 °C.
Anticancer Activity Evaluation: MTT Assay Protocol
This protocol outlines the determination of the cytotoxic effects of the compound on a cancer cell line.[6]
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only). Incubate for 24-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Protocol
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against a specific microorganism.[7][8]
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microtiter plates
-
This compound
-
Standard antimicrobial agent (positive control)
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent. Make serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. Dilute the standardized inoculum in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the prepared inoculum to each well containing the diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Hypothesized antimicrobial mechanisms of action for triazole derivatives.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Application Notes and Protocols for Utilizing Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate as a Drug Design Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate as a versatile scaffold in the design and development of novel therapeutic agents. The 1,2,3-triazole core is a well-established pharmacophore known for its broad spectrum of biological activities, including anticancer, antifungal, and antibacterial properties. This document outlines the synthesis of the core scaffold, protocols for its derivatization, and methods for biological evaluation, supported by representative data from literature on analogous compounds.
Rationale for Use as a Scaffold
The this compound scaffold offers several advantages for drug design:
-
Synthetic Accessibility: The triazole ring can be readily synthesized through "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.
-
Structural Rigidity and Stability: The aromatic triazole ring provides a rigid core, which can help in the precise positioning of functional groups for optimal interaction with biological targets. It is also metabolically stable.
-
Hydrogen Bonding Capability: The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors, facilitating interactions with biological macromolecules.
-
Diverse Biological Activities: The 1,2,3-triazole nucleus is a key component in numerous compounds with demonstrated anticancer, antifungal, and antibacterial activities.[1][2][3]
Synthesis of the Core Scaffold
A detailed protocol for the synthesis of this compound is provided below. This microwave-assisted organic synthesis (MAOS) method offers a rapid and efficient route to the desired compound.
Experimental Protocol: Synthesis of this compound
This protocol is a two-step process involving the formation of benzyl azide followed by a cycloaddition reaction.
Step 1: Synthesis of Benzyl Azide
-
Dissolve sodium azide (NaN₃) in a mixture of water and acetone.
-
Add benzyl bromide to the solution.
-
Stir the suspension at room temperature for 24 hours.
-
After the reaction is complete, add water to the mixture and separate the organic layer.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure to obtain benzyl azide.
Step 2: Microwave-Assisted Synthesis of this compound
-
In a microwave-safe vessel, combine benzyl azide (from Step 1), ethyl acetoacetate, and a catalytic amount of potassium carbonate (K₂CO₃).
-
Subject the reaction mixture to microwave irradiation.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, purify the crude product by column chromatography on silica gel to yield this compound.
Below is a workflow diagram for the synthesis of the scaffold.
Derivatization Strategies for Drug Design
The core scaffold can be readily modified to generate a library of derivatives for structure-activity relationship (SAR) studies. A primary point of modification is the ester group at the C4 position, which can be converted to a variety of amides.
Experimental Protocol: Synthesis of N-substituted-1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxamides
-
Hydrolysis of the Ester: Hydrolyze this compound to the corresponding carboxylic acid using a base such as sodium hydroxide in an aqueous alcohol solution.
-
Acid Chloride Formation: Convert the resulting carboxylic acid to its acid chloride by reacting with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
-
Amide Formation: React the acid chloride with a diverse range of primary or secondary amines in the presence of a base (e.g., triethylamine) to yield the desired N-substituted carboxamides.
The following diagram illustrates the derivatization workflow.
Biological Evaluation
Derivatives synthesized from the core scaffold can be screened for various biological activities. Below are protocols for assessing anticancer and antifungal potential.
Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
-
Cell Seeding: Seed cancer cell lines (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized triazole derivatives and incubate for 48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a compound that inhibits cell growth by 50%.
The following table summarizes the IC₅₀ values of representative 1-benzyl-1H-1,2,3-triazole derivatives against various cancer cell lines.
| Compound ID | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1a | Thiazole-triazole hybrid | Glioblastoma | 10.67 ± 0.94 | [4] |
| 1b | Thiazole-triazole hybrid | Glioblastoma | 4.72 ± 3.92 | [4] |
| 1c | Thiazole-triazole hybrid | Glioblastoma | 3.20 ± 0.32 | [4] |
| 2a | Tetrahydrocurcumin-triazole | HCT-116 (Colon) | 1.09 ± 0.17 | [5] |
| 2b | Tetrahydrocurcumin-triazole | A549 (Lung) | 45.16 ± 0.92 | [5] |
Antifungal Activity
The broth microdilution method is a standard technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) in a suitable broth medium.
-
Compound Dilution: Serially dilute the synthesized triazole derivatives in the broth in a 96-well microtiter plate.
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits the growth of the fungus.
The table below shows the Minimum Inhibitory Concentration (MIC) values for some 1-benzyl-1H-1,2,3-triazole derivatives against pathogenic fungi.
| Compound ID | Derivative Type | Fungal Strain | MIC (µg/mL) | Reference |
| 3a | Benzyl-triazole derivative | Candida albicans | 0.25 | [6] |
| 3b | Benzyl-triazole derivative | Microsporum canis | <0.125 | [6] |
| 4a | Phenoxymethyl-triazole | Candida albicans | - | [7] |
| 4b | Phenoxymethyl-triazole | Aspergillus niger | - | [7] |
Potential Mechanism of Action: VEGFR-2 Inhibition
Many 1,2,3-triazole derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, which is crucial for tumor growth and metastasis.[8][9][10] Inhibition of VEGFR-2 signaling can block the formation of new blood vessels, thereby starving the tumor of essential nutrients and oxygen.
The signaling pathway initiated by VEGFR-2 is depicted below.
Conclusion
This compound represents a promising and synthetically accessible scaffold for the development of novel drug candidates. Its straightforward derivatization and the established biological potential of the 1,2,3-triazole core make it an attractive starting point for medicinal chemistry campaigns targeting a range of diseases, particularly cancer and fungal infections. The protocols and data presented herein provide a solid foundation for researchers to explore the therapeutic potential of this versatile molecular framework.
References
- 1. SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 2. Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species [scielo.org.mx]
- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells [ajgreenchem.com]
- 5. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistryjournal.net [chemistryjournal.net]
- 8. Design, synthesis, and in vitro and in vivo anti-angiogenesis study of a novel vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor based on 1,2,3-triazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and apoptotic antiproliferative action of new 1,2,3-triazole/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking Studies of Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound belonging to the triazole family, a class of molecules that has garnered significant interest in medicinal chemistry. Triazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The structural motif of a 1,2,3-triazole ring, often synthesized via a "click chemistry" approach, serves as a versatile scaffold for the development of novel therapeutic agents.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is instrumental in predicting the binding affinity and mode of action of a small molecule ligand, such as this compound, within the binding site of a target protein. These in silico studies are crucial for hit identification, lead optimization, and understanding the structure-activity relationships (SAR) of potential drug candidates, thereby accelerating the drug development pipeline.
The application of molecular docking for this specific triazole derivative can be envisioned in several therapeutic areas:
-
Anticancer Research: Many triazole derivatives have been investigated as inhibitors of key proteins in cancer signaling pathways, such as kinases (e.g., EGFR, c-Kit) and tubulin.[1][2] Docking studies can help identify potential protein targets for this compound and elucidate the molecular interactions responsible for any observed cytotoxic activity.
-
Antimicrobial Drug Development: The triazole scaffold is a cornerstone of many antifungal agents. Molecular docking can be employed to predict the binding of this compound to essential microbial enzymes, providing insights for the development of new antibacterial or antifungal drugs.[3]
-
Antiviral Discovery: Triazole derivatives have shown promise as antiviral agents.[4] Computational docking can be used to screen for potential interactions with viral proteins, such as proteases or polymerases, to identify novel antiviral leads.
These application notes serve as a guide for researchers to explore the therapeutic potential of this compound through computational methods, paving the way for further experimental validation.
Quantitative Data from Molecular Docking of Structurally Similar Triazole Derivatives
| Compound Class | Protein Target | Docking Score (kcal/mol) | IC50 / GI50 (µM) | Reference |
| Stilbene linked 1,2,3-triazoles | Tubulin (1TUB) | -7.5 to -8.9 | 11.6 - 19.3 | [5] |
| N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)carboxamides | CDK1/Cdc2 | Not Reported | 0.13 - 0.7 | [6] |
| 1,2,3-Triazole-bis-4-amino-1,2,4-triazole-3-thiones | Glucosamine-6-phosphate synthase | -5.72 to -10.49 | Not Reported | [7] |
| Triazole-based acetamides | c-Kit Tyrosine Kinase | -176.749 | 16.782 µg/mL | |
| Triazole-based acetamides | Protein Kinase B (Akt) | -170.066 | Not Reported |
Experimental Protocols
Protocol 1: Molecular Docking of this compound
This protocol outlines a generalized procedure for performing molecular docking studies. The specific parameters may need to be optimized based on the chosen software and protein target.
1. Ligand Preparation:
1.1. Obtain the 3D structure of this compound. This can be achieved by:
- Drawing the 2D structure in a chemical drawing software (e.g., ChemDraw, Marvin Sketch) and converting it to 3D.
- Retrieving the structure from a chemical database (e.g., PubChem, ZINC), if available. 1.2. Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94). 1.3. Assign partial charges (e.g., Gasteiger charges) to the ligand atoms. 1.4. Define the rotatable bonds to allow for conformational flexibility during docking.
2. Protein Preparation:
2.1. Select a target protein of interest based on the therapeutic application. Obtain the 3D structure of the protein from the Protein Data Bank (PDB). 2.2. Prepare the protein for docking by:
- Removing water molecules and any co-crystallized ligands or ions not essential for the interaction.
- Adding polar hydrogen atoms.
- Assigning partial charges to the protein atoms.
- Repairing any missing residues or atoms using modeling software if necessary.
3. Docking Simulation:
3.1. Define the binding site on the protein. This can be done by:
- Specifying the coordinates of the co-crystallized ligand (if available).
- Identifying the active site residues based on literature.
- Using a blind docking approach where the entire protein surface is considered. 3.2. Set up the grid box that encompasses the defined binding site. The size and center of the grid should be sufficient to accommodate the ligand. 3.3. Choose a docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock). 3.4. Run the docking simulation. The number of docking runs should be sufficient to ensure a thorough search of the conformational space (e.g., 100 runs).
4. Analysis of Results:
4.1. Analyze the docking results based on the binding energy (or docking score) and the number of conformations in each cluster. The lowest binding energy generally indicates the most favorable binding pose. 4.2. Visualize the top-ranked binding poses of the ligand within the protein's active site using molecular visualization software (e.g., PyMOL, Discovery Studio). 4.3. Identify and analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues.
Visualizations
Caption: Generalized workflow for molecular docking studies.
Caption: Hypothetical inhibition of a kinase signaling pathway.
References
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. benthamscience.com [benthamscience.com]
- 3. Ethyl 1-benzyl-5-{[(isopropylamino)(3-nitrophenoxy)methylidene]amino}-1H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, in silico ADME, molecular docking and in vitro cytotoxicity evaluation of stilbene linked 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Recrystallization of Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate
Application Note
This document provides a detailed protocol for the purification of Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate via recrystallization. This compound is of interest to researchers in medicinal chemistry and drug development due to the prevalence of the 1,2,3-triazole core in various pharmacologically active molecules. The protocol is designed for researchers, scientists, and drug development professionals aiming to obtain a high-purity solid form of the target compound, suitable for subsequent analytical characterization and use in further synthetic steps or biological assays. The melting point of the synthesized compound has been reported to be in the range of 75-77 °C[1].
The procedure outlines a systematic approach to solvent selection through small-scale solubility testing, followed by a detailed methodology for the recrystallization process, including dissolution, filtration, crystal growth, and isolation. The protocol also includes a troubleshooting guide to address common issues such as low yield or failure to crystallize.
Experimental Protocol
Materials and Equipment
-
Crude this compound
-
Solvents (Reagent Grade or Higher): Methanol, Ethanol, Isopropanol, Ethyl Acetate, Acetone, Chloroform, Hexane, and Deionized Water. The selection of a suitable solvent is critical. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures[2].
-
Equipment:
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bars
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Glass stirring rod
-
Test tubes for solubility testing
-
Heating block or water bath for small-scale tests
-
Drying oven or vacuum desiccator
-
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used.
-
Exercise caution when heating flammable organic solvents. Avoid open flames.
Solvent Selection (Small-Scale Solubility Tests)
Before proceeding with the bulk recrystallization, it is crucial to identify a suitable solvent or solvent system. Based on literature for similar triazole derivatives, solvents such as methanol, ethanol, and mixtures involving ethyl acetate are good starting points[3][4][5].
-
Screening: Place approximately 10-20 mg of the crude compound into several separate test tubes.
-
Solvent Addition: To each test tube, add a different solvent (e.g., methanol, ethanol, ethyl acetate, water) dropwise at room temperature, vortexing or stirring after each addition. Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.
-
Heating: If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a heating block. Continue adding the solvent dropwise until the solid just dissolves.
-
Cooling: Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath.
-
Observation: A suitable solvent will result in the formation of well-defined crystals upon cooling. If no crystals form, it may indicate that the compound is too soluble in that solvent. If the compound "oils out," a different solvent or a mixed solvent system should be considered.
-
Mixed Solvent System: If a single suitable solvent is not found, a mixed solvent system can be employed. Dissolve the crude compound in a small amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes turbid. Gently heat to redissolve and then cool slowly[2]. A common mixture for similar compounds is ethanol-ethyl acetate[3].
Recrystallization Procedure
-
Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add the chosen recrystallization solvent (or the "good" solvent of a mixed pair) in small portions while stirring and gently heating on a hot plate. Use the minimum amount of hot solvent required to completely dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a clean Erlenmeyer flask and a funnel (with fluted filter paper) by placing them on the hot plate. Quickly filter the hot solution to remove the impurities. This step should be performed rapidly to prevent premature crystallization in the funnel[2].
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals[2]. Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.
-
Crystal Isolation: Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities from the mother liquor.
-
Drying: Dry the purified crystals in a drying oven at a temperature well below the melting point (e.g., 40-50 °C) or in a vacuum desiccator until a constant weight is achieved.
Troubleshooting
-
No Crystals Form: The solution may be too dilute. Try evaporating some of the solvent and allowing it to cool again. Alternatively, scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites, or add a seed crystal of the pure compound if available[2].
-
Low Yield: Too much solvent may have been used during dissolution[2]. The compound might be more soluble in the chosen solvent than anticipated. Consider a different solvent or cooling the solution to a lower temperature. The filtrate can also be concentrated to recover a second crop of crystals.
-
Oiling Out: The compound may be melting in the solvent before dissolving, or the solution may be supersaturated. Add more solvent or try a solvent with a lower boiling point.
Data Presentation
The following table summarizes data for the target compound and related structures found in the literature.
| Compound | Solvent System | Melting Point (°C) | Yield (%) | Reference |
| This compound | Not specified in synthesis | 75-77 | 37.5 | [1] |
| Methyl 1,2,4-triazole-3-carboxylate | Methanol | 198.5 | 89.0-90.5 | [6] |
| Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate | Methanol | Not specified | Not specified | [4][5] |
| 1-(Methoxymethyl)-1,2,4-triazole-3-carboxamide | Ethanol-Ethyl Acetate | 146-147 | 87 | [3] |
Visualizations
Caption: Workflow for the recrystallization of the target compound.
Caption: Logical workflow for selecting a suitable recrystallization solvent.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities [mdpi.com]
- 4. Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]
Application Notes and Protocols for HPLC Purification of Substituted Triazole Esters
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of substituted triazole esters using High-Performance Liquid Chromatography (HPLC). The methodologies described herein are compiled from established methods to provide a comprehensive guide for achieving high purity and recovery of these compounds, which are significant in pharmaceutical and materials science research.
Introduction
Substituted triazole esters are a class of heterocyclic compounds with diverse applications, including their use as antifungal agents, herbicides, and key intermediates in organic synthesis.[1][2][3] The-efficacy and safety of these compounds are highly dependent on their purity. HPLC is a powerful and versatile technique for the purification of these molecules due to its high resolution and adaptability to various polarities and structural isomers.[4][5] This guide covers reversed-phase, normal-phase, and chiral HPLC methods for the purification of substituted triazole esters.
Data Presentation: HPLC Purification Parameters
The following tables summarize typical quantitative data for the HPLC purification of substituted triazole esters and related derivatives. These values are intended as a starting point for method development and may require optimization for specific molecules.
Table 1: Reversed-Phase HPLC Purification Parameters for Triazole Derivatives
| Compound Class | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Time (min) | Purity (%) | Reference |
| Triazole Antifungals (e.g., Voriconazole, Posaconazole) | C18 (4.6 x 150 mm, 5 µm) | Isocratic: Acetonitrile/Water | Not Specified | UV | Not Specified | >99 | [6] |
| Zwitterionic and Weakly Basic Triazoles | Zorbax Bonus RP | Gradient: Acetonitrile/Water with 0.01-0.4% TFA | Not Specified | Not Specified | Variable | Not Specified | [7] |
| Triazole Antifungals in Serum | C18 | Isocratic: Acetonitrile/Water with cold acetonitrile extraction | Not Specified | UV | Not Specified | Not Specified | [4] |
| 1,2,4-Triazole Derivatives | LiChrosorb RP-8 (150 x 4 mm, 5 µm) | Methanol/Water or Acetonitrile/Water | 1.0 | UV (254 nm) | Variable | Not Specified | [5] |
Table 2: Normal-Phase HPLC Purification Parameters for Triazole Derivatives
| Compound Class | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Time (min) | Purity (%) | Reference |
| 1,2,4-Triazole Derivatives | Spherisorb SI (250 x 4 mm, 5 µm) | Hexane/Propan-1-ol (8:2, v/v) | 1.0 | UV (254 nm) | Variable | Not Specified | [5] |
| Chiral Triazole Fungicides | Chiralcel OD or Chiralcel OJ | Hexane with organic modifier (e.g., isopropanol) | Not Specified | Not Specified | Variable | Not Specified | [8] |
Table 3: Chiral HPLC Separation of Triazole Enantiomers
| Compound | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Times (min) | Resolution (Rs) | Reference |
| Albaconazole Enantiomers | Chiral ART cellulose—SZ (250 × 4.6 mm, 5 µm) | Ethanol:Diethylamine (100:0.1, v/v) | 1.0 | DAD | 6.952 and 9.955 | Not Specified | [9][10][11] |
| Novel Chiral Triazoles | Amylose tris(3,5-dimethylphenylcarbamate) (ADMPC) | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [1] |
| 1,2,4-Triazole Chiral Compounds | Capillary Chiral OD column (200 mm x 100 µm i.d.) | iso-Propyl alcohol/n-hexane (20:80, v/v) | 0.030 | UV (223 nm) | Baseline separation | Not Specified | [3] |
| Triazole Fungicide Enantiomers | Lux Cellulose-1 | Acetonitrile/Water or Methanol/Water | 0.3 - 1.0 | Optical Rotation | Variable | Not Specified | [12][13] |
Experimental Protocols
The following protocols provide a detailed methodology for the HPLC purification of substituted triazole esters.
Protocol 1: Reversed-Phase HPLC Purification
This protocol is suitable for the purification of moderately polar to nonpolar substituted triazole esters.
1. Sample Preparation:
-
Dissolve the crude triazole ester in a suitable solvent at a concentration of 0.1–1 mg/mL. The solvent should be compatible with the initial mobile phase conditions (e.g., methanol, acetonitrile, or a mixture with water).[14]
-
For complex matrices, perform a liquid-liquid or solid-phase extraction to remove major impurities.[14][15]
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[14][15][16]
2. HPLC System and Column:
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a UV-Vis detector or a mass spectrometer.
-
Column: A C18 or C8 reversed-phase column is typically used.[17] For preparative work, column dimensions will depend on the amount of sample to be purified.[18]
3. Chromatographic Conditions:
-
Mobile Phase A: Ultrapure water with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). The acidic modifier helps to improve peak shape for basic triazole compounds.[7][17]
-
Mobile Phase B: HPLC-grade acetonitrile or methanol with 0.1% of the same acidic modifier as in Mobile Phase A.
-
Gradient Program: Develop a gradient from a low to a high percentage of Mobile Phase B to elute the compound of interest. A typical starting point is a linear gradient from 5% to 95% B over 20-30 minutes.
-
Flow Rate: The flow rate should be optimized for the column dimensions. For analytical columns (e.g., 4.6 mm ID), a flow rate of 1.0 mL/min is common.[17] For preparative columns, the flow rate will be significantly higher.[18]
-
Column Temperature: Maintain the column at a constant temperature, typically between 25-30 °C, to ensure reproducible retention times.[17]
-
Detection: Monitor the elution profile at a wavelength where the triazole ester has maximum absorbance (e.g., determined by UV-Vis spectroscopy).
4. Fraction Collection and Post-Purification:
-
Collect fractions corresponding to the peak of the target compound.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
Protocol 2: Normal-Phase HPLC Purification
This protocol is suitable for the purification of nonpolar to moderately polar substituted triazole esters, particularly for separating isomers.
1. Sample Preparation:
-
Dissolve the crude sample in a nonpolar solvent compatible with the mobile phase, such as hexane or a mixture of hexane and a small amount of a more polar solvent (e.g., isopropanol or ethyl acetate).
-
Filter the sample through a 0.22 µm or 0.45 µm PTFE syringe filter.
2. HPLC System and Column:
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a UV-Vis detector.
-
Column: A silica or diol-based normal-phase column.
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of a nonpolar solvent (e.g., hexane or heptane) and a more polar modifier (e.g., isopropanol, ethanol, or ethyl acetate).
-
Elution Mode: Isocratic elution is often used in normal-phase chromatography. The ratio of the nonpolar to polar solvent should be optimized to achieve good separation. A typical starting point could be 90:10 (v/v) hexane:isopropanol.
-
Flow Rate: Adjust the flow rate according to the column dimensions.
-
Detection: Monitor the elution at the appropriate UV wavelength.
4. Fraction Collection and Post-Purification:
-
Follow the same procedure as described in the reversed-phase protocol for fraction collection and solvent removal.
Visualizations
The following diagrams illustrate the experimental workflow and the logic for selecting an appropriate HPLC method.
Caption: General experimental workflow for HPLC purification.
Caption: Logic for selecting the appropriate HPLC method.
References
- 1. Chiral HPLC separation and absolute configuration assignment of a series of new triazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column | SIELC Technologies [sielc.com]
- 3. [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Enantiomer separation of triazole fungicides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. japsonline.com [japsonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Enantiomeric separation of triazole fungicides with 3-μm and 5-μml particle chiral columns by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 15. organomation.com [organomation.com]
- 16. HPLC Sample Preparation Solutions for Best Results [hplcvials.com]
- 17. benchchem.com [benchchem.com]
- 18. agilent.com [agilent.com]
Application Notes and Protocols for Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3-triazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities, including anticancer properties.[1][2] Derivatives of 1,2,3-triazole have been reported to exhibit cytotoxic effects against various cancer cell lines, often through mechanisms such as induction of apoptosis and cell cycle arrest.[3][4] Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate is a member of this class of compounds and holds potential for investigation as an anticancer agent. While specific anticancer studies on this exact molecule are not extensively available in the public domain, this document provides a detailed guide for its synthesis, characterization, and evaluation in anticancer research based on established methodologies for analogous 1-benzyl-1H-1,2,3-triazole derivatives.
Synthesis and Characterization
The synthesis of the parent carboxylic acid, 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, has been previously reported.[5] The target ethyl ester can be synthesized from benzyl azide and ethyl acetoacetate. A general synthetic approach is outlined below.
Synthesis of this compound
A plausible synthetic route for this compound involves the reaction of benzyl azide with ethyl acetoacetate.[2] This reaction typically proceeds via a Dimroth rearrangement under basic conditions.
Caption: Synthesis of this compound.
Anticancer Research Protocols
The following are detailed protocols for evaluating the anticancer potential of this compound. These are standard methods widely used in cancer research for novel compound screening.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
Experimental Protocol:
-
Cell Culture:
-
Culture human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT-116 - colon) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in culture media to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
-
Replace the media in the wells with the media containing the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plates for 48 to 72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Data Presentation
Quantitative data from cytotoxicity assays should be summarized in a clear and structured table for easy comparison.
| Compound | Cell Line | IC50 (µM) |
| This compound | A549 (Lung) | To be determined |
| This compound | MCF-7 (Breast) | To be determined |
| This compound | HCT-116 (Colon) | To be determined |
| Doxorubicin (Positive Control) | A549 (Lung) | Reference value |
| Doxorubicin (Positive Control) | MCF-7 (Breast) | Reference value |
| Doxorubicin (Positive Control) | HCT-116 (Colon) | Reference value |
Note: The IC50 values for the target compound are hypothetical and need to be determined experimentally.
Experimental Workflow for Anticancer Evaluation
The overall workflow for evaluating the anticancer properties of a novel compound is a multi-step process.
Caption: Experimental workflow for anticancer drug discovery.
Potential Mechanism of Action and Signaling Pathways
Based on studies of analogous 1,2,3-triazole derivatives, this compound may exert its anticancer effects by inducing apoptosis and/or causing cell cycle arrest.[3][6]
Apoptosis Induction Pathway
Many anticancer agents, including 1,2,3-triazole derivatives, induce programmed cell death (apoptosis) in cancer cells. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often culminating in the activation of caspases.
Caption: A potential intrinsic apoptosis pathway.
Conclusion
This compound represents a promising scaffold for anticancer drug discovery. The protocols and information provided herein offer a comprehensive framework for its synthesis and systematic evaluation as a potential therapeutic agent. Further research into its specific mechanisms of action and in vivo efficacy is warranted to fully elucidate its therapeutic potential.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Antimicrobial Assay of Novel Triazole Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the antimicrobial efficacy of novel triazole compounds. The methodologies described herein are standard and widely accepted for determining the inhibitory and cidal activities of new chemical entities against microbial pathogens.
Introduction
Triazole compounds represent a significant class of antimicrobial agents, particularly as antifungals.[1][2] Their primary mechanism of action involves the disruption of the fungal cell membrane by inhibiting the synthesis of ergosterol, a vital component for fungal cell integrity.[1][2][3][4] This is achieved through the inhibition of the cytochrome P450 enzyme, 14α-demethylase.[2] The evaluation of novel triazole derivatives for their antimicrobial properties is a critical step in the drug development process. This document outlines the protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of these compounds.
Data Presentation
Quantitative data from the antimicrobial assays should be summarized for clear comparison. The following table provides a template for presenting MIC and MBC/MFC values.
| Compound ID | Test Organism (e.g., Candida albicans ATCC 10231) | MIC (µg/mL) | MBC/MFC (µg/mL) | MBC/MIC Ratio |
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[5]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[6][7] The broth microdilution method is a widely used and accurate technique for this purpose.[8]
Materials:
-
Novel triazole compounds
-
Test microorganisms (e.g., bacterial or fungal strains)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Sterile pipettes and tips
-
Incubator
Procedure:
-
Preparation of Compound Stock Solution: Dissolve the triazole compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution. Further dilutions should be made in the appropriate broth.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the working stock solution of the triazole compound to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.[9]
-
Well 11 will serve as the growth control (inoculum without compound), and well 12 will be the sterility control (broth only).
-
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture on an appropriate agar plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[6]
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation: Add 100 µL of the final diluted inoculum to wells 1 through 11. Do not add inoculum to well 12.
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours for bacteria or as appropriate for fungi.[7][8]
-
Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the triazole compound at which there is no visible growth.[6]
Disk Diffusion Assay (Kirby-Bauer Method)
This qualitative or semi-qualitative method is used to assess the susceptibility of a microorganism to a particular antimicrobial agent.[10] It involves placing paper disks impregnated with the test compound onto an agar plate inoculated with the microorganism.[11][12]
Materials:
-
Novel triazole compounds
-
Test microorganisms
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Sterile swabs
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
-
Forceps
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum as described in the MIC protocol (Step 3).
-
Inoculation of Agar Plate: Dip a sterile swab into the standardized inoculum suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[12]
-
Application of Disks:
-
Impregnate sterile paper disks with a known concentration of the novel triazole compound solution.
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate.[10] Ensure the disks are placed at least 24 mm apart from each other and from the edge of the plate.[13]
-
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 18-24 hours.
-
Interpretation of Results: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters.[11] The size of the zone is indicative of the susceptibility of the microorganism to the compound.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This protocol determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.[5][14][15] It is a subsequent step after the MIC has been determined.
Materials:
-
Results from the MIC test
-
Appropriate agar plates (e.g., MHA for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile micropipette and tips
Procedure:
-
Subculturing: From the wells of the completed MIC assay that show no visible growth (the MIC well and all wells with higher concentrations), take a 10-100 µL aliquot.
-
Plating: Spread the aliquot onto a fresh, appropriately labeled agar plate.
-
Incubation: Incubate the plates at 35 ± 2°C for 18-24 hours or until growth is visible in the control culture.
-
Determining the MBC/MFC: After incubation, count the number of colonies on each plate. The MBC/MFC is the lowest concentration of the triazole compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.[14][15]
Visualizations
Caption: Experimental workflow for determining MIC and MBC/MFC.
Caption: Mechanism of action of triazole antifungal compounds.
References
- 1. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 2. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 4. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 11. asm.org [asm.org]
- 12. hardydiagnostics.com [hardydiagnostics.com]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. microchemlab.com [microchemlab.com]
Application Notes & Protocols: Functionalization of the Ester Group on the Triazole Ring
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-triazole ring is a cornerstone scaffold in modern medicinal chemistry, valued for its metabolic stability, capacity for hydrogen bonding, and strong dipole moment.[1][2] Its incorporation into drug candidates can enhance biological activity and improve pharmacokinetic properties.[3] Triazole esters, readily synthesized via methods like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), serve as versatile intermediates.[4][5] The ester group acts as a modifiable handle, allowing for late-stage diversification of a lead compound to explore structure-activity relationships (SAR) and optimize drug-like properties.
This document provides an overview of key strategies for functionalizing the ester group on a triazole ring, complete with detailed experimental protocols and representative data. These transformations enable access to a wide array of derivatives, including alcohols, amides, carboxylic acids, and more complex structures, each with distinct physicochemical properties relevant to drug-target interactions.[6][7]
Application Notes: Strategic Modifications
The functionalization of a triazole ester is a pivotal step in the optimization of a drug candidate. The choice of transformation can profoundly impact a molecule's polarity, hydrogen bonding capability, and overall conformation.
-
Reduction to Alcohols: The conversion of an ester to a primary alcohol introduces a hydrogen bond donor and acceptor group. This can facilitate new interactions with a biological target. The resulting hydroxymethyl group can also serve as a point for further derivatization, such as etherification or oxidation. Reductions are typically high-yielding and can be performed with mild reagents like sodium borohydride (NaBH₄), often with regioselectivity in di-ester systems.[8][9]
-
Amidation: Transforming the ester into an amide is a common strategy in medicinal chemistry. The 1,4-disubstituted 1,2,3-triazole is considered an excellent isostere for the trans-amide bond, mimicking its electronic and hydrogen-bonding properties.[6] Direct amidation of the ester allows for the introduction of diverse side chains, enabling fine-tuning of solubility, lipophilicity, and target affinity. This reaction can be achieved by heating the ester with an amine or by using acyl transfer catalysts.[10][11]
-
Hydrolysis to Carboxylic Acids: Saponification of the ester group yields a carboxylic acid, introducing a key acidic functional group. This transformation significantly increases polarity and provides a strong hydrogen bond donor and acceptor. The resulting carboxylate can engage in ionic interactions with basic residues (e.g., lysine, arginine) in a protein's active site. The hydrolysis can be performed under basic or strongly acidic conditions.[12]
-
Grignard Reaction for Tertiary Alcohols: The reaction of a triazole ester with two equivalents of a Grignard or organolithium reagent results in the formation of a tertiary alcohol.[13][14] This transformation introduces two new carbon-carbon bonds, allowing for the installation of bulky alkyl or aryl groups. This can be used to probe steric constraints within a binding pocket and significantly alter the compound's lipophilicity. It is crucial to ensure other functional groups in the molecule are compatible with the strongly basic and nucleophilic Grignard reagent.[15][16]
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the functionalization of triazole esters, compiled from literature sources.
Table 1: Regioselective Reduction of 1-Substituted 1,2,3-Triazole 4,5-Diesters with NaBH₄ [8][9]
| N(1)-Substituent | Product | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|
| Benzyl | Methyl 1-benzyl-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate | 1.5 h | 83.1 | Selective reduction of the C(5) ester. |
| 2-Hydroxyethyl | Methyl 1-(2-hydroxyethyl)-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate | 1.5 h | 50.9 | A β-hydroxyl group on the N(1)-substituent enhances the reduction rate. |
| 2-Oxo-2-phenylethyl | Methyl 1-(2-hydroxy-2-phenylethyl)-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate | 15 min | 86.2 | Ketone is also reduced; C(5) ester reduction is rapid. |
Table 2: Representative Conditions for Other Functionalizations
| Transformation | Reagents & Conditions | Product Type | Typical Yield | Reference |
|---|---|---|---|---|
| Amidation | Amine (e.g., NH₃, RNH₂, R₂NH), Heat | Primary, Secondary, or Tertiary Amide | Varies | [11] |
| Hydrolysis | NaOH or HCl, H₂O/Solvent, Heat | Carboxylic Acid | Moderate to High | [12] |
| Grignard Reaction | 2 eq. R-MgBr, THF; then H₃O⁺ workup | Tertiary Alcohol | Good |[14] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key transformations.
Protocol 1: Selective Reduction of a Triazole Ester to an Alcohol
This protocol is adapted from the regioselective reduction of dimethyl 1-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate.[8]
Materials:
-
Dimethyl 1-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolution: Dissolve the starting triazole diester (e.g., 1.0 mmol) in methanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Add sodium borohydride (4.0 mmol, 4.0 equivalents) to the solution in one portion at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (approx. 1.5 hours).
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous layer to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using an ethyl acetate/hexanes gradient) to afford the pure methyl 1-benzyl-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate.[8]
Protocol 2: General Procedure for Amide Formation from a Triazole Ester
This protocol describes the direct aminolysis of an ester.[11]
Materials:
-
Triazole methyl/ethyl ester
-
Amine (primary or secondary; e.g., morpholine, benzylamine)
-
High-boiling point solvent (e.g., DMF, DMSO) or neat conditions
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
Reaction Setup: In a sealed tube or round-bottom flask with a reflux condenser, combine the triazole ester (1.0 mmol) and the desired amine (2.0-5.0 equivalents). If necessary, add a solvent like DMF (5 mL).
-
Heating: Heat the reaction mixture to 80-120 °C.
-
Reaction Monitoring: Monitor the reaction for the disappearance of the starting ester using TLC or LC-MS (typically several hours to overnight).
-
Workup: Cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL), saturated aqueous NaHCO₃ (15 mL), and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash chromatography or recrystallization to yield the desired triazole amide.
Application in Drug Discovery: Targeting Fungal Ergosterol Biosynthesis
Many triazole-based drugs function as antifungal agents by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is a critical enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[17][18] Functionalization of a triazole scaffold can modulate the binding affinity and selectivity for this enzyme target.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural modification strategies of triazoles in anticancer drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurjchem.com [eurjchem.com]
- 5. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]
- 6. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Amide synthesis by acylation [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Synthesis, characterization and chemical degradation of poly(ester-triazole)s derived from d -galactose - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00398C [pubs.rsc.org]
- 13. Esters to Alcohols - Chemistry Steps [chemistrysteps.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Frontiers | Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides [frontiersin.org]
- 16. Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development [frontiersin.org]
- 18. Novel Triazole Derivatives Containing Different Ester Skeleton: Design, Synthesis, Biological Evaluation and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Scale-up Synthesis of Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate, a key heterocyclic scaffold in medicinal chemistry and drug development. The document outlines a two-step synthetic route, commencing with the formation of benzyl azide, followed by a Huisgen 1,3-dipolar cycloaddition with ethyl acetoacetate. Protocols for both laboratory-scale (grams) and a representative pilot-scale (kilograms) synthesis are presented, highlighting the critical parameters and safety considerations for successful scale-up. A comparative data table and process flow diagrams are included to facilitate seamless transition from benchtop to larger-scale production.
Introduction
1,2,3-Triazoles are a prominent class of heterocyclic compounds with a wide array of applications in pharmaceuticals, agrochemicals, and material science. Their synthetic accessibility, stability, and ability to engage in various biological interactions make them attractive scaffolds for drug discovery. This compound, in particular, serves as a versatile building block for the synthesis of more complex molecules. The synthesis of this compound is typically achieved through a [3+2] cycloaddition reaction between an organic azide and an alkyne or an activated ketone equivalent, a reaction famously pioneered by Huisgen.[1][2][3][4][5][6][7] This application note details a robust and scalable two-step synthesis for this valuable compound.
Synthesis Pathway
The overall synthetic pathway involves two key transformations:
-
Step 1: Benzyl Azide Formation: A nucleophilic substitution reaction where benzyl bromide is treated with sodium azide to produce benzyl azide.
-
Step 2: 1,2,3-Triazole Ring Formation: A Huisgen 1,3-dipolar cycloaddition of the in-situ or previously isolated benzyl azide with ethyl acetoacetate in the presence of a base to yield the target triazole.
Data Presentation: Comparison of Laboratory and Pilot-Scale Synthesis
| Parameter | Laboratory Scale | Pilot Scale (Representative) | Key Scale-up Considerations |
| Step 1: Benzyl Azide Synthesis | |||
| Benzyl Bromide | 17.1 g (0.1 mol) | 17.1 kg (100 mol) | Exothermic reaction, requires controlled addition and efficient heat dissipation. |
| Sodium Azide | 7.8 g (0.12 mol) | 7.8 kg (120 mol) | Highly toxic; handle with extreme care, especially in large quantities. Avoid contact with acids and heavy metals.[8][9][10][11][12] |
| Solvent | Acetone/Water (4:1, 250 mL) | Acetone/Water (4:1, 250 L) | Ensure efficient stirring to maintain a homogeneous slurry. |
| Temperature | Room Temperature | 20-25 °C (with cooling) | Monitor internal temperature closely to prevent runaway reactions. |
| Reaction Time | 12-16 hours | 16-24 hours | Reaction progress should be monitored by TLC or HPLC. |
| Work-up | Extraction with Diethyl Ether | Extraction with a suitable solvent (e.g., Toluene or MTBE) | Handle large volumes of organic solvents with appropriate safety measures. |
| Expected Yield | ~90% | 85-95% | Yield may be slightly lower on a larger scale due to handling losses. |
| Step 2: Triazole Formation | |||
| Benzyl Azide | 13.3 g (0.1 mol) | 13.3 kg (100 mol) | Can be used as a solution from Step 1 to avoid isolation of the potentially explosive azide. |
| Ethyl Acetoacetate | 14.3 g (0.11 mol) | 14.3 kg (110 mol) | Ensure high purity of the reagent. |
| Base | Potassium Carbonate (27.6 g, 0.2 mol) | Potassium Carbonate (27.6 kg, 200 mol) | Use of a milder base like K₂CO₃ is often preferred for safety on a larger scale. |
| Solvent | N,N-Dimethylformamide (DMF, 200 mL) | N,N-Dimethylformamide (DMF, 200 L) | High-boiling point solvent; ensure adequate ventilation and consider solvent recycling. |
| Temperature | 120 °C (Microwave) / 80-100 °C (Conventional) | 80-100 °C (Jacketed Reactor) | Precise temperature control is crucial for reaction rate and selectivity. |
| Reaction Time | 30 minutes (Microwave) / 8-12 hours (Conventional) | 12-18 hours | Monitor reaction completion by HPLC. |
| Work-up | Precipitation in water, filtration | Precipitation in water, filtration, and washing | Efficient filtration and drying are critical for product quality. |
| Purification | Recrystallization from Ethanol/Water | Recrystallization from Ethanol/Water | May require multiple recrystallizations to achieve high purity. |
| Expected Yield | 37.5% (Microwave)[4][13][14] | 30-40% | Yields can be optimized by careful control of reaction parameters. |
Experimental Protocols
Laboratory-Scale Synthesis (Gram Scale)
Step 1: Synthesis of Benzyl Azide
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 17.1 g (0.1 mol) of benzyl bromide in 200 mL of acetone.
-
In a separate beaker, dissolve 7.8 g (0.12 mol) of sodium azide in 50 mL of deionized water.
-
Slowly add the sodium azide solution to the stirring benzyl bromide solution at room temperature.
-
Stir the resulting mixture vigorously at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, remove the acetone under reduced pressure using a rotary evaporator.
-
Add 100 mL of water to the residue and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and carefully concentrate the filtrate on a rotary evaporator to yield benzyl azide as a colorless oil. Caution: Benzyl azide is potentially explosive and should be handled with care. It is recommended to use it directly in the next step without distillation.
Step 2: Synthesis of this compound
-
Method A: Conventional Heating
-
To the crude benzyl azide (approx. 0.1 mol) from the previous step, add 14.3 g (0.11 mol) of ethyl acetoacetate and 200 mL of N,N-Dimethylformamide (DMF).
-
Add 27.6 g (0.2 mol) of anhydrous potassium carbonate to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 8-12 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into 1 L of ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as a white to off-white solid.
-
-
Method B: Microwave-Assisted Synthesis [4][13][14]
-
In a microwave-safe reaction vessel, combine the crude benzyl azide (approx. 0.1 mol), 14.3 g (0.11 mol) of ethyl acetoacetate, and 27.6 g (0.2 mol) of anhydrous potassium carbonate in 100 mL of DMF.
-
Seal the vessel and place it in a microwave reactor.
-
Heat the mixture to 120 °C and hold for 30 minutes.
-
After cooling, work up the reaction mixture as described in Method A.
-
Pilot-Scale Synthesis (Kilogram Scale) - Representative Protocol
Safety Precaution: The scale-up of reactions involving azides presents significant safety challenges, including the potential for thermal runaway and the explosive nature of azide compounds.[8][9][10][11][12] All operations should be conducted in a well-ventilated area, behind a blast shield, and with appropriate personal protective equipment. A thorough process safety review is mandatory before attempting this scale-up.
Step 1: Synthesis of Benzyl Azide
-
Charge a 500 L glass-lined reactor with 17.1 kg (100 mol) of benzyl bromide and 200 L of acetone.
-
In a separate vessel, dissolve 7.8 kg (120 mol) of sodium azide in 50 L of deionized water.
-
Under controlled conditions, slowly add the sodium azide solution to the reactor containing the benzyl bromide solution, maintaining the internal temperature between 20-25 °C using a cooling jacket.
-
Stir the mixture for 16-24 hours, monitoring the reaction progress by HPLC.
-
Once the reaction is complete, transfer the mixture to a suitable extraction vessel.
-
Add 100 L of water and extract the product with toluene (3 x 50 L).
-
Combine the organic layers and wash with 50 L of brine.
-
The resulting toluene solution of benzyl azide should be used directly in the next step to avoid isolation of the pure azide.
Step 2: Synthesis of this compound
-
To the toluene solution of benzyl azide, add 14.3 kg (110 mol) of ethyl acetoacetate and 200 L of DMF.
-
Charge 27.6 kg (200 mol) of anhydrous potassium carbonate to the reactor.
-
Heat the reactor contents to 80-100 °C and maintain for 12-18 hours, monitoring by HPLC.
-
Upon completion, cool the reactor to 20 °C and transfer the contents into a vessel containing 1000 L of cold water with vigorous stirring to precipitate the product.
-
Filter the solid product using a centrifuge or filter press and wash thoroughly with water.
-
Dry the crude product under vacuum.
-
Recrystallize the dried solid from a suitable solvent system (e.g., ethanol/water) to achieve the desired purity.
Mandatory Visualizations
Synthesis Workflow Diagram
Caption: Two-step synthesis workflow for the target triazole.
Scale-Up Logic Diagram
References
- 1. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 7. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 8. hsrm.umn.edu [hsrm.umn.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. auckland.ac.nz [auckland.ac.nz]
- 11. researchgate.net [researchgate.net]
- 12. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 13. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A practical flow synthesis of 1,2,3-triazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the N-Benzylation of Triazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental procedures for the N-benzylation of triazole rings, a fundamental reaction in the synthesis of diverse molecular scaffolds for drug discovery and development. The protocols outlined herein describe common laboratory methods for the regioselective benzylation of both 1,2,3- and 1,2,4-triazoles, offering guidance on reagent selection, reaction setup, workup, and purification. Quantitative data from representative procedures are summarized for comparative analysis, and a generalized experimental workflow is presented visually.
Introduction
Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They are prominent structural motifs in a wide array of pharmaceuticals due to their favorable metabolic stability, hydrogen bonding capabilities, and dipole moment. The substitution pattern on the triazole ring, particularly the identity of the N-substituent, can significantly influence the biological activity of the resulting molecule. N-benzylation is a common and critical transformation used to introduce a benzyl group onto one of the nitrogen atoms of the triazole ring. This modification can modulate the compound's steric and electronic properties, thereby impacting its interaction with biological targets.
Controlling the regioselectivity of N-alkylation is a primary challenge in triazole chemistry, as the nucleophilicity of the different nitrogen atoms can lead to mixtures of isomers.[1][2] This application note details robust protocols that are widely employed to achieve selective N-benzylation.
Data Presentation
The following table summarizes representative quantitative data for the N-benzylation of triazoles under various conditions, as extracted from the scientific literature.
| Triazole Substrate | Benzylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-benzoyl 5-(aminomethyl)tetrazole | Benzyl bromide | K₂CO₃ | Acetone | Room Temp | 2 | 55 (N1), 45 (N2) | [3] |
| 1H-1,2,4-triazole | Benzyl chloride | K₂CO₃ | Acetone | Room Temp | 24 | - | [4] |
| Benzimidazole | Benzyl bromide | NaH | THF | Room Temp | 0.5 | 87 | [5] |
| o-phenylenediamine (forms benzotriazole in situ) | Benzyl chloride | NaH | Chloroform | 40 | 3 | 93 |
Note: Yields can vary significantly based on the specific substituents on the triazole and benzylating agent.
Experimental Protocols
Two primary methods for the N-benzylation of triazoles are presented below. Method A employs a common base, potassium carbonate, in a polar aprotic solvent, while Method B utilizes a stronger base, sodium hydride, for less reactive substrates.
Method A: N-Benzylation using Potassium Carbonate
This procedure is suitable for many triazole derivatives and offers a milder reaction condition.
Materials:
-
Substituted 1H-triazole (1.0 eq)
-
Benzyl bromide or benzyl chloride (1.0 - 1.2 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (1.1 - 2.0 eq)
-
Anhydrous acetone or N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add the substituted 1H-triazole (1.0 eq) and anhydrous potassium carbonate (1.1 - 2.0 eq).
-
Add anhydrous acetone or DMF to dissolve/suspend the reactants. The reaction concentration is typically in the range of 0.1-0.5 M.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the benzylating agent (benzyl bromide or benzyl chloride, 1.0 - 1.2 eq) dropwise to the stirring suspension.
-
Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can range from 2 to 24 hours.[3][4]
-
Upon completion, cool the reaction mixture to room temperature (if heated) and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-benzyl triazole.
-
Characterize the purified product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).
Method B: N-Benzylation using Sodium Hydride
This method is employed for triazoles with lower nucleophilicity or when a stronger base is required to deprotonate the triazole.
Materials:
-
Substituted 1H-triazole (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 - 1.5 eq)
-
Benzyl bromide or benzyl chloride (1.0 - 1.2 eq)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask (flame-dried)
-
Magnetic stirrer and stir bar
-
Syringe and needle
-
Inert atmosphere (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.1 - 1.5 eq).
-
Add anhydrous THF or DMF via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the substituted 1H-triazole (1.0 eq) in a minimal amount of anhydrous THF or DMF and add it dropwise to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.
-
Cool the reaction mixture back to 0 °C and add the benzylating agent (1.0 - 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC. Reaction times can vary from 1 to 12 hours.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to isolate the N-benzyl triazole.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, MS, and IR.
Visualization
The following diagram illustrates the general experimental workflow for the N-benzylation of triazoles.
Caption: General workflow for the N-benzylation of triazoles.
References
- 1. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole | MDPI [mdpi.com]
- 4. The Synthesis of Triazolium Salts as Antifungal Agents: A Biological and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Quantitative structure-activity relationship (QSAR) modeling of triazole analogs.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Quantitative Structure-Activity Relationship (QSAR) modeling of triazole analogs. Triazoles are a significant class of heterocyclic compounds with a wide range of biological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[1][2][3] QSAR modeling is a computational technique that quantitatively correlates the biological activity of a series of compounds with their molecular structures, enabling the prediction of activity for new analogs and guiding rational drug design.[4][5][6]
Introduction to QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) is a crucial tool in modern drug discovery, aiming to establish a mathematical relationship between the chemical structure of a compound and its biological activity.[4][5] This approach significantly accelerates the drug development process by prioritizing the synthesis of promising candidates and reducing the reliance on extensive and costly laboratory testing.[5] The fundamental principle of QSAR is that the variations in the biological activity of a set of congeneric molecules can be correlated with the changes in their physicochemical properties, which are encoded by molecular descriptors.[4][6]
A typical QSAR study involves four key steps:
-
Data Set Assembly: A sufficiently large and diverse set of compounds with their corresponding biological activities is collected.[7]
-
Descriptor Calculation: A variety of molecular descriptors that are likely to be related to the biological activity of interest are calculated for each compound.[7]
-
Model Development: A mathematical equation is formulated to establish a relationship between the biological activity and the selected descriptors.[7]
-
Model Validation: The developed QSAR model is rigorously validated to assess its statistical significance and predictive power.[7]
Application of QSAR in Triazole Analog Design
QSAR studies have been instrumental in understanding the structure-activity relationships of triazole derivatives for various therapeutic targets. For instance, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to explore the structural requirements for antifungal[8][9][10][11], anti-inflammatory (COX-2 inhibition)[1], and anticancer activities of triazole analogs.[12][13] These studies help in identifying key structural features, such as steric bulk, electrostatic potential, and hydrogen bonding capabilities, that govern the biological activity.
Experimental Protocols
Protocol 1: Synthesis of Triazole Analogs
The synthesis of 1,2,3-triazoles is often achieved through "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[2][14] For 1,2,4-triazoles, various methods including the Pellizzari reaction and reactions involving acylhydrazines are employed.[15][16]
General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
Reactant Preparation: Dissolve the desired organic azide and terminal alkyne in a suitable solvent (e.g., a mixture of t-butanol and water).
-
Catalyst Preparation: Prepare a fresh solution of a copper(I) source, such as copper(II) sulfate and a reducing agent like sodium ascorbate.
-
Reaction: Add the copper catalyst solution to the solution of the azide and alkyne.
-
Stirring: Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Once the reaction is complete, perform an aqueous work-up to remove the catalyst and other water-soluble components.
-
Purification: Purify the resulting triazole derivative by column chromatography or recrystallization.
-
Characterization: Confirm the structure of the synthesized compounds using spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.[17][18]
Protocol 2: In Vitro Biological Activity Assays
The choice of biological assay depends on the therapeutic target of the triazole analogs.
Example: Antifungal Susceptibility Testing (Broth Microdilution Method)
-
Fungal Strains: Use standard strains of pathogenic fungi (e.g., Candida albicans, Aspergillus fumigatus).[8][9][10]
-
Preparation of Inoculum: Prepare a standardized fungal inoculum according to CLSI guidelines.
-
Compound Preparation: Prepare serial dilutions of the synthesized triazole compounds in a suitable solvent (e.g., DMSO).
-
Assay Setup: In a 96-well microtiter plate, add the fungal inoculum and the serially diluted compounds. Include positive (a known antifungal agent like fluconazole) and negative (no compound) controls.[19]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the fungus.[10][19]
Protocol 3: QSAR Modeling Workflow
This protocol outlines the computational steps for developing a 3D-QSAR model.
-
Molecular Modeling:
-
Build the 3D structures of the triazole analogs using molecular modeling software (e.g., Maestro from Schrödinger).[1]
-
Perform energy minimization of the structures using a suitable force field (e.g., OPLS).
-
-
Molecular Alignment:
-
Align the set of molecules based on a common substructure (e.g., the triazole ring). This is a critical step in 3D-QSAR.[12]
-
-
Descriptor Calculation (CoMFA/CoMSIA):
-
Statistical Analysis:
-
Use Partial Least Squares (PLS) regression to correlate the calculated fields (independent variables) with the biological activity data (pIC50 or pMIC, the dependent variable).[22]
-
-
Model Validation:
-
Internal Validation: Perform leave-one-out (LOO) cross-validation to calculate the cross-validated correlation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a good predictive model.[11][22]
-
External Validation: Use an external test set of compounds (not used in model generation) to assess the predictive power of the model, calculating parameters like the predictive r² (pred_r²).[8]
-
Data Presentation
The following tables summarize typical quantitative data obtained from QSAR studies on triazole analogs.
Table 1: Antifungal Activity and Physicochemical Properties of Triazole Analogs
| Compound ID | Structure (Substituent R) | MIC (µg/mL) vs. C. albicans | pMIC (-log MIC) | LogP | Molecular Weight |
| 1 | -H | 16 | 4.79 | 2.1 | 250.3 |
| 2 | -Cl | 8 | 5.09 | 2.8 | 284.7 |
| 3 | -F | 4 | 5.39 | 2.3 | 268.3 |
| 4 | -CH₃ | 16 | 4.79 | 2.5 | 264.3 |
| 5 | -OCH₃ | 32 | 4.49 | 2.0 | 280.3 |
Table 2: Statistical Parameters of a 3D-QSAR (CoMFA) Model for Antifungal Triazoles
| Parameter | Value | Description |
| q² (Cross-validated r²) | 0.685 | Indicates good internal predictive ability.[11] |
| r² (Non-cross-validated r²) | 0.944 | Represents the goodness of fit of the model.[11] |
| Standard Error of Estimate (SEE) | 0.150 | Measures the deviation of the predicted values from the experimental values. |
| F-statistic | 120.5 | Indicates the statistical significance of the model. |
| Optimal Number of Components | 5 | The number of latent variables used in the PLS analysis. |
| Steric Field Contribution | 58% | Percentage contribution of the steric field to the model.[20] |
| Electrostatic Field Contribution | 42% | Percentage contribution of the electrostatic field to the model.[20] |
Visualizations
The following diagrams illustrate key workflows and concepts in QSAR modeling.
Caption: A typical workflow for 3D-QSAR modeling of triazole analogs.
Caption: Molecular fields used in CoMFA and CoMSIA studies.
Caption: Inhibition of the ergosterol biosynthesis pathway by triazole antifungals.
References
- 1. Synthesis, 3D-QSAR, and Molecular Modeling Studies of Triazole Bearing Compounds as a Promising Scaffold for Cyclooxygenase-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ijert.org [ijert.org]
- 5. What is the significance of QSAR in drug design? [synapse.patsnap.com]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. QSAR - Drug Design Org [drugdesign.org]
- 8. QSAR model for predicting the fungicidal action of 1,2,4-triazole derivatives against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Triazole Ring as a Privileged Scaffold for Putative Antifungals: Synthesis and Evaluation of a Series of New Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Synthesis, 3D-QSAR and Molecular Docking Study of Nopol-Based 1,2,4-Triazole-Thioether Compounds as Potential Antifungal Agents [frontiersin.org]
- 12. nanobioletters.com [nanobioletters.com]
- 13. Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking - Arabian Journal of Chemistry [arabjchem.org]
- 14. rgmcet.edu.in [rgmcet.edu.in]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and QSAR studies of novel triazole compounds containing thioamide as potential antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and Biological Activities of Novel Triazole Compounds Containing 1,3-Dioxolane Rings | MDPI [mdpi.com]
- 19. Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jmaterenvironsci.com [jmaterenvironsci.com]
- 21. QSAR Analysis - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 22. Design and screening of novel 1,2,4-Triazole-3-thione derivatives as DCN1 inhibitors for anticardiac fibrosis based on 3D-QSAR modeling and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists involved in the synthesis of Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The most common and direct synthesis involves a two-step process. The first step is the synthesis of benzyl azide from benzyl bromide and sodium azide. The second step is a base-catalyzed cyclocondensation reaction between the prepared benzyl azide and ethyl acetoacetate.[1]
Q2: Which bases are typically used for the cyclocondensation step?
Commonly used bases for this reaction include potassium carbonate (K₂CO₃)[1], sodium methoxide (NaOMe)[2], and sodium ethoxide (NaOEt)[3]. The choice of base can influence the reaction rate and yield.
Q3: What solvents are suitable for this synthesis?
For the synthesis of benzyl azide, a mixture of water and a miscible organic solvent like acetone is often used. For the subsequent cyclocondensation, polar aprotic solvents like Dimethylformamide (DMF) or alcohols like methanol or ethanol that correspond to the alkoxide base are suitable.[2][3]
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a standard method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. A common eluent system for TLC is a mixture of ethyl acetate and hexane.[2]
Q5: What are the expected yield and melting point of the final product?
Yields can vary depending on the specific reaction conditions and purification methods. A reported yield using a microwave-assisted method with potassium carbonate as the base is 37.5%.[1] The reported melting point for this compound is in the range of 75-77 °C.[1]
Troubleshooting Guide
Issue 1: Low or No Yield of the Final Product
| Potential Cause | Suggested Solution |
| Inefficient Benzyl Azide Formation | Ensure the complete conversion of benzyl bromide to benzyl azide in the first step. Benzyl azide is a crucial intermediate; any unreacted benzyl bromide can lead to side reactions in the next step. Consider extending the reaction time or slightly increasing the temperature for the azide formation. |
| Inactive or Insufficient Base | The base is critical for deprotonating the active methylene group of ethyl acetoacetate. Use a freshly opened or properly stored anhydrous base. Ensure at least a stoichiometric amount of base is used relative to the ethyl acetoacetate. |
| Presence of Water in the Cyclocondensation Step | Water can hydrolyze the ester group of the product or interfere with the action of strong bases like sodium methoxide or ethoxide. Use anhydrous solvents and ensure all glassware is thoroughly dried before use. |
| Low Reaction Temperature or Insufficient Reaction Time | The cyclocondensation may require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider moderately increasing the temperature. Monitor the reaction by TLC to determine the optimal reaction time. |
| Decomposition of Benzyl Azide | Benzyl azide can be unstable at high temperatures. Avoid excessive heating during its synthesis and in the subsequent cycloaddition reaction. |
Issue 2: Product is Impure After Work-up
| Potential Cause | Suggested Solution |
| Presence of Unreacted Starting Materials | If TLC indicates the presence of starting materials, consider extending the reaction time or adding a slight excess of one of the reactants (if the other is fully consumed). Purification via column chromatography is effective at removing unreacted starting materials. |
| Formation of Side Products | Unreacted benzyl bromide from the first step can lead to byproducts. Ensure its complete conversion to benzyl azide. The base can also promote self-condensation of ethyl acetoacetate; add the base to the mixture of the azide and ester. |
| Difficulties in Crystallization/Purification | If the crude product is an oil or fails to crystallize, column chromatography on silica gel is the recommended purification method. A gradient elution with hexane and ethyl acetate is typically effective.[4] |
Experimental Protocols
Protocol 1: Synthesis of Benzyl Azide
This protocol is a general guideline for the synthesis of the azide intermediate.
Materials:
-
Benzyl bromide
-
Sodium azide (NaN₃)
-
Acetone
-
Water
Procedure:
-
In a round-bottom flask, dissolve sodium azide in a minimal amount of water.
-
Add a 3:1 mixture of acetone to the aqueous solution.
-
To this stirring suspension, add benzyl bromide dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
After the reaction is complete, add water to the mixture and extract the organic layer.
-
The aqueous layer is extracted multiple times with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and remove the solvent under reduced pressure to obtain benzyl azide as a colorless oil. Caution: Organic azides are potentially explosive and should be handled with care. Avoid heating to high temperatures and do not use ground glass joints.
Protocol 2: Synthesis of this compound
This protocol is adapted from the synthesis of a similar triazole.[2]
Materials:
-
Benzyl azide
-
Ethyl acetoacetate
-
Sodium methoxide (or another suitable base)
-
Anhydrous methanol (or another suitable solvent)
Procedure:
-
In a round-bottom flask, dissolve benzyl azide and ethyl acetoacetate in anhydrous methanol.
-
Cool the mixture to 0 °C in an ice bath.
-
Under an inert atmosphere (e.g., nitrogen or argon), add sodium methoxide portion-wise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Once the reaction is complete, pour the reaction mixture into ice-cold water.
-
The precipitated solid product is collected by filtration.
-
Wash the solid with cold water and recrystallize from a suitable solvent (e.g., methanol or ethanol) to obtain the purified this compound.
Data Presentation
| Reactants | Base | Solvent | Method | Yield | M.P. (°C) | Reference |
| Benzyl azide, Ethyl acetoacetate | K₂CO₃ | N/A | Microwave | 37.5% | 75-77 | [1] |
| 4-Hexyloxy azido phenol, Ethyl acetoacetate | NaOEt | Ethanol | Reflux | 60% | N/A | [3] |
| 1-Azido-4-nitrobenzene, Ethyl acetoacetate | NaOMe | Methanol | Stirring | N/A | N/A | [2] |
Visualizations
Caption: Workflow for the two-step synthesis of the target triazole.
Caption: Troubleshooting workflow for addressing low product yield.
References
- 1. The Synthesis of Ethyl-1-Benzyl-5-Methyl-1H-1,2,3-Triazoles-4-Carboxylate Using Microwave Assisted Organic Synthesis Method and Determination of its Corrosion Inhibition Activity on Carbon Steel | Scientific.Net [scientific.net]
- 2. Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Copper-Catalyzed Triazole Synthesis
Welcome to the technical support center for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their experimental outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your work.
Frequently Asked Questions (FAQs)
Q1: My CuAAC reaction is resulting in a low yield. What are the common culprits?
A1: Low yields in CuAAC reactions can often be attributed to several factors. The most common issues include:
-
Catalyst Inactivation: The active catalyst, Cu(I), is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen. Disproportionation of Cu(I) into Cu(0) and Cu(II) can also occur.[1][2][3]
-
Poor Reagent Quality: Impurities in your azide or alkyne starting materials can interfere with the reaction. Azides, in particular, can be unstable.[2]
-
Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, solvent, or pH can significantly decrease the reaction's efficiency.[2][4]
-
Ligand Issues: The choice of ligand and its concentration relative to the copper source are crucial for stabilizing the Cu(I) catalyst and accelerating the reaction. An inappropriate ligand or an incorrect ligand-to-copper ratio can be detrimental.[2][3]
-
Side Reactions: The most common side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), which consumes your starting material.[2][4][5]
-
Low Reactant Concentration: Very low concentrations of either the azide or alkyne can significantly slow down the reaction rate.[2] For the reaction to proceed efficiently, reactants should generally be present at concentrations greater than 10 μM each.[2]
-
Inhibitory Buffer Components: Buffers like Tris can chelate the copper catalyst, hindering its activity.[2][6] High concentrations (>0.2 M) of chloride ions can also compete for copper.[2][6]
Q2: I am observing a significant amount of a byproduct that I suspect is from alkyne homocoupling. How can I prevent this?
A2: The formation of a diyne byproduct is a classic sign of oxidative homocoupling of your terminal alkyne, often referred to as Glaser coupling.[4][5] This side reaction is promoted by the presence of oxygen and Cu(II) ions.[4] Here are several strategies to minimize it:
-
Maintain Anaerobic Conditions: Deoxygenate your reaction mixture by purging the solvent with an inert gas like nitrogen or argon before adding the catalyst.[4][5] Running the entire reaction under an inert atmosphere is highly recommended.[2]
-
Use an Excess of a Reducing Agent: Sodium ascorbate not only reduces Cu(II) to the active Cu(I) but also helps to suppress oxidative homocoupling.[5][7] Ensure your sodium ascorbate solution is freshly prepared, as it can oxidize over time.[2]
-
Utilize a Stabilizing Ligand: Ligands such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) can accelerate the desired CuAAC reaction, allowing it to outcompete the Glaser coupling.[4][5]
Q3: I am working with sensitive biomolecules (peptides, proteins, DNA) and am concerned about oxidative damage. What precautions should I take?
A3: This is a critical consideration, as the copper catalyst and reactive oxygen species (ROS) generated in the presence of oxygen and a reducing agent can lead to the oxidation of sensitive residues like cysteine, methionine, and histidine in proteins, or cause DNA damage.[5][8][9][10]
To mitigate oxidative damage:
-
Use a High Ligand-to-Copper Ratio: A higher ratio of a stabilizing ligand (e.g., 5:1 or even 10:1 of THPTA to copper) can protect the Cu(I) catalyst from oxidation and act as a sacrificial agent, intercepting ROS.[6][9][11][12]
-
Add a Radical Scavenger: The addition of dimethyl sulfoxide (DMSO) to the reaction mixture has been shown to dramatically suppress DNA damage during the reaction.[8][9]
-
Work Under Anaerobic Conditions: Rigorously excluding oxygen is the most direct way to prevent the formation of ROS.[13]
-
Consider Additives: For protein modifications, aminoguanidine can be added to intercept byproducts of ascorbate oxidation that might otherwise react with protein side chains, particularly arginine.[11][12]
Q4: How does the choice of ligand affect my CuAAC reaction?
A4: The ligand plays a dual role: it stabilizes the active Cu(I) oxidation state to prevent deactivation and accelerates the reaction.[3][14] The choice of ligand can significantly impact reaction kinetics, biocompatibility, and solubility.
| Ligand | Key Properties | Application Suitability |
| THPTA | High water solubility, moderate reaction kinetics, moderate biocompatibility.[14] | Excellent for aqueous synthesis and in vitro applications.[14] |
| BTTAA | Very high reaction kinetics, very high biocompatibility, very low cytotoxicity, moderate water solubility.[14] | Excellent for in vivo, in vitro, aqueous, and organic synthesis.[14] |
| BTTES | High reaction kinetics, very high biocompatibility, very low cytotoxicity, high water solubility.[14] | Excellent for in vivo, in vitro, and aqueous synthesis.[14] |
| TBTA | Very high reaction kinetics, low biocompatibility, high cytotoxicity, low water solubility.[14] | Best suited for organic synthesis.[14] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No reaction or very low conversion | Inactive catalyst (Cu(II) instead of Cu(I)). | Use a fresh solution of sodium ascorbate to reduce the Cu(II) source (e.g., CuSO₄) in situ.[1] Alternatively, use a Cu(I) source like CuBr or CuI, but ensure strict anaerobic conditions.[1] |
| Poor reagent quality. | Check the purity of your azide and alkyne. Azides can degrade over time; consider synthesizing a fresh batch. | |
| Inhibitory components in the reaction mixture. | Avoid Tris buffer.[2][6] If high concentrations of chelating groups (e.g., thiols, histidines) are present in your substrate, you may need to use an excess of copper or sacrificial metals like Zn(II) or Ni(II).[11] | |
| Multiple spots on TLC/LC-MS, including a higher molecular weight byproduct | Alkyne homocoupling (Glaser coupling). | Deoxygenate all solutions and run the reaction under an inert atmosphere (N₂ or Ar).[4] Increase the concentration of sodium ascorbate.[5] Use a stabilizing ligand like THPTA.[4] |
| Degradation of starting material or product (especially with biomolecules) | Oxidative damage from ROS. | Increase the ligand-to-copper ratio to 5:1 or higher.[9][11] Add up to 10% DMSO as a radical scavenger.[9] Work under strictly anaerobic conditions.[13] |
| Reaction works with some substrates but not others | Substrate-specific inhibition. | For chelating azides like 2-azidopyridine, consider using Cu(OAc)₂ as the copper source, which can be effective without a reducing agent.[15] |
| Difficulty purifying the triazole product from copper | Strong coordination of copper to the triazole ring. | After the reaction, wash the crude product with an aqueous solution of a chelating agent like EDTA.[16] For biomolecules, dialysis against an EDTA solution is effective.[5] |
Experimental Protocols
General Protocol for CuAAC Bioconjugation
This protocol is a starting point and may require optimization for specific substrates.
Materials and Stock Solutions:
-
Copper Source: 20 mM CuSO₄ in water.[11]
-
Ligand: 50 mM THPTA in water.[11]
-
Reducing Agent: 100 mM Sodium Ascorbate in water (must be prepared fresh before each use).[11]
-
Azide Component: 5 mM stock solution.
-
Alkyne Component: Stock solution of desired concentration.
-
Buffer: 100 mM potassium phosphate, pH 7.[11]
Reaction Setup:
-
In a reaction vessel, combine your azide and alkyne solutions with the buffer.
-
In a separate microcentrifuge tube, prepare the catalyst complex by premixing the CuSO₄ solution and the THPTA ligand solution. A 1:5 copper-to-ligand ratio is recommended.[4][11] Let this mixture stand for 1-2 minutes.
-
Add the premixed catalyst-ligand solution to the azide and alkyne mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[4]
-
Close the tube to minimize oxygen exposure and mix by gentle inversion or rotation.[11] Allow the reaction to proceed for 1-4 hours at room temperature.
-
Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS, SDS-PAGE).
Work-up and Purification:
-
For small molecules, the product can often be purified by standard chromatographic techniques.
-
For biomolecules, copper ions can be removed by dialysis against a buffer containing EDTA.[11]
Protocol to Minimize Oxidative Damage to DNA
This protocol incorporates a radical scavenger to protect sensitive substrates.
-
Follow the general protocol above for the preparation of reagents and the reaction mixture.
-
Prior to adding the catalyst complex, add DMSO to the reaction mixture to a final concentration of 10%.[9]
-
Proceed with the addition of the catalyst complex and sodium ascorbate as described in the general protocol.
-
A higher ligand-to-copper ratio (e.g., 10:1) is recommended to further reduce oxidative damage.[9]
Visualized Workflows and Relationships
Caption: Troubleshooting workflow for low-yield CuAAC reactions.
Caption: Relationship between problems and solutions in CuAAC.
References
- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. Click Chemistry [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. par.nsf.gov [par.nsf.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 14. vectorlabs.com [vectorlabs.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Azide-Alkyne Cycloaddition Reactions
Welcome to the technical support center for azide-alkyne cycloaddition reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize experimental outcomes for both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloadditions.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during azide-alkyne cycloaddition experiments in a question-and-answer format.
Low or No Product Yield
Q1: My CuAAC reaction has a low or no yield. What are the common causes and how can I troubleshoot this?
A1: Low or no yield in CuAAC reactions is a frequent issue that can stem from several factors. A primary concern is the inactivation of the copper(I) catalyst. The active Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1][2] Another common issue is the poor quality or degradation of reagents. Azides, particularly those with a low carbon-to-nitrogen ratio, can be unstable.[1] Additionally, the solubility of reactants in the chosen solvent system can significantly limit the reaction rate.[2]
Troubleshooting Steps:
-
Catalyst Inactivity:
-
Deoxygenate Solvents: Ensure all solvents are thoroughly deoxygenated by sparging with an inert gas like nitrogen or argon to minimize the oxidation of Cu(I).[3][4]
-
Use a Reducing Agent: Add a fresh solution of a reducing agent, most commonly sodium ascorbate, to reduce the inactive Cu(II) to the active Cu(I) state.[3][4]
-
Inert Atmosphere: For highly sensitive reactions, perform the entire experiment under an inert atmosphere using a glovebox.[3][4]
-
Use a Cu(I) Source Directly: Consider using a Cu(I) salt (e.g., CuI, CuBr) to bypass the need for a reducing agent, though be aware of their sensitivity to oxidation.[1]
-
-
Reagent Quality:
-
Solubility Issues:
Q2: My strain-promoted azide-alkyne cycloaddition (SPAAC) reaction is slow or has a low yield. What should I investigate?
A2: The kinetics of SPAAC reactions are highly dependent on the reactivity of the cyclooctyne. Less reactive cyclooctynes can lead to sluggish reactions.[5] Other contributing factors include unfavorable reaction conditions (pH, temperature, buffer system), low reactant concentrations, and steric hindrance, which is a common issue when labeling large biomolecules.[5]
Troubleshooting Steps:
-
Optimize Cyclooctyne Choice: If you suspect low reactivity, consider switching to a more strained and therefore more reactive cyclooctyne derivative, such as BCN or DIBO derivatives.[5]
-
Adjust Reaction Conditions: Systematically screen different pH values, temperatures, and buffer systems to find the optimal conditions for your specific substrates.[5]
-
Increase Reactant Concentration: According to the law of mass action, increasing the concentration of your reactants will lead to a faster reaction rate.[5]
-
Address Steric Hindrance: If steric hindrance is a suspected issue, consider designing linkers of different lengths to increase the accessibility of the reactive moieties.[5]
Side Reactions and Byproducts
Q1: I am observing a significant amount of alkyne homocoupling (Glaser coupling) in my CuAAC reaction. How can I prevent this?
A1: The oxidative homocoupling of terminal alkynes is a common side reaction in CuAAC, promoted by the presence of oxygen and Cu(II) ions.[3]
Prevention Strategies:
-
Maintain Anaerobic Conditions: The most effective way to minimize Glaser coupling is to rigorously exclude oxygen from your reaction by degassing solvents and running the reaction under an inert atmosphere.[1][3]
-
Sufficient Reducing Agent: Ensure an adequate amount of a reducing agent like sodium ascorbate is present to maintain the copper in its Cu(I) oxidation state.[1]
-
Use a Stabilizing Ligand: Ligands such as TBTA or THPTA can protect the Cu(I) catalyst from oxidation.[3]
Q2: My azide is being reduced to an amine. What is causing this and how can I avoid it?
A2: The reduction of the azide functional group to a primary amine is a known side reaction in CuAAC, often caused by an excess of the reducing agent, such as sodium ascorbate.[1] The presence of phosphines can also lead to amine formation via the Staudinger reaction.[1]
Avoidance Measures:
-
Optimize Reducing Agent Concentration: Use the minimum effective concentration of sodium ascorbate.[1]
-
Alternative Copper Source: Employ a Cu(I) source directly (e.g., CuI) to eliminate the need for a reducing agent.[1]
-
Avoid Phosphines: Ensure that your reaction components and solvents are free of phosphines.[1]
Quantitative Data Summary
The following tables provide a summary of common reaction parameters for optimizing CuAAC reactions.
Table 1: Common Copper Sources, Ligands, and Reducing Agents for CuAAC
| Component | Examples | Typical Concentration | Notes |
| Copper Source | CuSO₄·5H₂O, CuI, CuBr | 1-10 mol% | CuSO₄ requires a reducing agent to form the active Cu(I) catalyst.[2] |
| Ligands | TBTA, THPTA, BTTAA | 1-5 equivalents relative to copper | Ligands stabilize the Cu(I) state, prevent oxidation, and can accelerate the reaction.[3][6] THPTA is highly water-soluble, making it suitable for bioconjugation.[4] |
| Reducing Agent | Sodium Ascorbate | 5-10 mol% or in excess | Used to generate Cu(I) from Cu(II) in situ. Should be prepared fresh.[3][7] |
Table 2: Recommended Solvent Systems for Azide-Alkyne Cycloaddition
| Reaction Type | Solvent System | Rationale |
| General CuAAC | t-butanol/water (1:1), DMSO, DMF, THF, Acetonitrile | A wide range of solvents are compatible. The choice often depends on the solubility of the substrates.[2][8] |
| Bioconjugation (CuAAC) | Aqueous buffers (e.g., PBS, HEPES) with co-solvents like DMSO or THF | Maintains the stability of biomolecules. The organic co-solvent should be kept at a low percentage (<10%) to avoid denaturation.[3] |
| SPAAC | Aqueous buffers (e.g., HEPES at pH 7.5) with minimal co-solvent (e.g., DMSO) | Conditions are chosen to maintain the integrity of the biomolecules being conjugated.[5] |
Experimental Protocols
General Protocol for a Standard CuAAC Reaction
This protocol provides a general workflow for a standard copper-catalyzed azide-alkyne cycloaddition reaction.
-
Stock Solutions Preparation:
-
Reaction Setup (under an inert atmosphere is recommended):
-
In a reaction vessel, combine the azide and alkyne solutions to the desired final concentrations (e.g., 1 equivalent of azide and 1-1.2 equivalents of alkyne).[2]
-
In a separate tube, premix the CuSO₄ solution with the ligand solution. A 1:5 copper-to-ligand ratio is common.[3] Let this mixture stand for a few minutes.
-
Add the premixed catalyst-ligand solution to the azide and alkyne mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[3]
-
-
Reaction Monitoring and Work-up:
-
Stir the reaction at room temperature. Gentle heating (40-50°C) can be applied for sluggish reactions.[4]
-
Monitor the reaction progress using an appropriate analytical technique such as TLC, LC-MS, or NMR.
-
Once the reaction is complete, proceed with the appropriate work-up and purification steps to isolate the desired triazole product.
-
Mandatory Visualizations
Troubleshooting Workflow for Low-Yield CuAAC Reactions
Caption: A stepwise workflow for troubleshooting low-yield CuAAC reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of Substituted Triazole Compounds
This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility challenges with substituted triazole compounds. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols to address these common issues.
Frequently Asked Questions (FAQs)
Q1: Why do many substituted triazole compounds exhibit poor water solubility?
A1: The low water solubility of many substituted triazole derivatives often stems from their chemical structure. While the parent triazole rings (1,2,3-triazole and 1,2,4-triazole) are water-soluble, the addition of lipophilic (fat-loving) substituents, such as phenyl rings or other large aromatic groups, significantly increases the overall hydrophobicity of the molecule.[1][2] Furthermore, the planar nature of the triazole ring can contribute to strong crystal lattice energy, making it difficult for water molecules to effectively surround and dissolve the compound.[1]
Q2: What are the primary strategies for improving the aqueous solubility of poorly soluble triazole compounds?
A2: Several effective strategies can be employed to enhance the solubility of substituted triazoles. These can be broadly categorized as:
-
Physicochemical Modifications:
-
pH Adjustment: For triazole compounds with ionizable groups, adjusting the pH of the solution can significantly increase solubility.[3]
-
Co-solvency: Utilizing a mixture of water and a water-miscible organic solvent (co-solvent) can improve solubility.[1][4]
-
Particle Size Reduction: Decreasing the particle size through techniques like micronization or nanosuspension formation increases the surface area, leading to enhanced dissolution.[5][6]
-
-
Formulation Approaches:
-
Complexation with Cyclodextrins: Encapsulating the hydrophobic triazole molecule within the cavity of a cyclodextrin can dramatically improve its apparent water solubility.[7][8][9]
-
Solid Dispersions: Dispersing the triazole compound in a hydrophilic polymer matrix can enhance its dissolution rate and solubility.[10][11][12]
-
Lipid-Based Formulations: For highly lipophilic triazoles, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can be effective.[13]
-
-
Chemical Modifications:
Troubleshooting Guides
Problem 1: My substituted triazole compound precipitates out of the aqueous buffer when I dilute it from a DMSO stock solution.
Question: What is causing this precipitation?
Answer: This is a common phenomenon known as "precipitation upon dilution." Your triazole compound is likely soluble in the organic solvent (DMSO) but has very low solubility in your aqueous assay buffer. When you dilute the DMSO stock into the aqueous buffer, the concentration of the triazole exceeds its aqueous solubility limit, causing it to precipitate out of the solution.[1]
Question: How can I prevent this precipitation during my experiment?
Answer: You can try the following approaches, starting with the simplest:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically under 0.5%) to minimize its potential effects on the assay while still maintaining the compound's solubility.[1]
-
Use a Co-solvent System: Instead of just DMSO, prepare your stock solution in a mixture of DMSO and another water-miscible organic solvent like ethanol or polyethylene glycol (PEG). This can sometimes improve the compound's solubility in the final aqueous solution.[1][4][17]
-
Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This more gradual change in the solvent environment can sometimes prevent the compound from crashing out of solution.[1]
If these simple methods are not successful, you will need to consider more advanced formulation strategies as detailed in the protocols below.
Advanced Solubility Enhancement Strategies & Protocols
Cyclodextrin Inclusion Complexation
This technique involves encapsulating the poorly soluble triazole molecule within the hydrophobic cavity of a cyclodextrin, a cyclic oligosaccharide. This non-covalent complex formation effectively shields the hydrophobic drug from the aqueous environment, increasing its apparent solubility.[7][8][9]
-
Molar Ratio Selection: Determine the molar ratio of the triazole compound to the cyclodextrin. Common starting ratios are 1:1 and 1:2.[1]
-
Cyclodextrin Hydration: Place the accurately weighed cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin) in a mortar. Add a small amount of a water-alcohol mixture (e.g., 1:1 v/v water:ethanol) to moisten the powder and form a paste.
-
Drug Incorporation: Add the accurately weighed triazole compound to the cyclodextrin paste.
-
Kneading: Knead the mixture thoroughly for 30-60 minutes. During this process, the solvent facilitates the interaction and complex formation between the drug and the cyclodextrin.
-
Drying: Dry the resulting solid mass in an oven at 40-50°C until a constant weight is achieved.
-
Sieving: Pass the dried complex through a fine sieve to obtain a uniform powder.
-
Solubility Testing: Determine the aqueous solubility of the prepared inclusion complex and compare it to the solubility of the uncomplexed triazole compound.
| Formulation | Solubility Enhancement Factor | Reference |
| Itraconazole-β-cyclodextrin Complex | Notable increase in aqueous solutions | [7] |
Solid Dispersion
In this approach, the poorly soluble triazole compound is dispersed within a hydrophilic polymer matrix. This can lead to the drug being in an amorphous state, which has a higher energy and thus greater solubility and dissolution rate compared to the crystalline form.[10][11][12]
-
Component Selection: Choose a suitable hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene Glycol (PEG) 6000) and a common solvent in which both the triazole and the carrier are soluble (e.g., methanol, ethanol, or a mixture).
-
Dissolution: Dissolve the triazole compound and the carrier in the selected solvent in a predetermined ratio (e.g., 1:1, 1:5, 1:10 drug-to-carrier weight ratio).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator. This will result in the formation of a thin film or a solid mass on the wall of the flask.
-
Drying: Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and then pass it through a sieve to obtain a uniform powder.
-
Characterization and Solubility Testing: Characterize the solid dispersion for its physical state (amorphous or crystalline) using techniques like X-ray diffraction (XRD) or Differential Scanning Calorimetry (DSC). Determine its aqueous solubility and dissolution rate.
| Carrier | Method | Solubility Enhancement | Reference |
| Gelucire® 44/14, Poloxamer 188, PVP K30 | Hot-melt, Solvent Evaporation | Significant improvement in dissolution rate | [18] |
Nanosuspension
This technique involves reducing the particle size of the triazole compound to the nanometer range (typically below 1000 nm). According to the Noyes-Whitney equation, this drastic increase in surface area leads to a significant increase in the dissolution velocity and saturation solubility.[5][19]
-
Pre-milling: Suspend the coarse triazole powder in an aqueous solution containing a stabilizer (e.g., a surfactant like Poloxamer 188 or a polymer like HPMC) to prevent particle aggregation. Mill this suspension using a high-shear mixer to reduce the particle size to the micrometer range.
-
High-Pressure Homogenization: Pass the pre-milled suspension through a high-pressure homogenizer for a specified number of cycles (e.g., 10-20 cycles) at a high pressure (e.g., 1500 bar). The high shear forces and cavitation within the homogenizer will fracture the drug crystals down to the nanometer size range.
-
Characterization: Characterize the resulting nanosuspension for particle size, particle size distribution, and zeta potential using techniques like Dynamic Light Scattering (DLS).
-
Solubility and Dissolution Testing: Evaluate the saturation solubility and dissolution rate of the nanosuspension.
| Property | Effect of Nanonization | Reference |
| Dissolution Velocity | Increased | [5][19] |
| Saturation Solubility | Increased | [5][19] |
| Bioavailability | Enhanced | [5] |
Visualizations
Caption: Decision workflow for addressing poor solubility of triazole compounds.
Caption: Mechanism of solubility enhancement by cyclodextrin inclusion complexation.
References
- 1. benchchem.com [benchchem.com]
- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. Cosolvent - Wikipedia [en.wikipedia.org]
- 5. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Host–Guest Complexation of Itraconazole with Cyclodextrins for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. humapub.com [humapub.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. japsonline.com [japsonline.com]
- 11. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 14. Design, synthesis and antifungal activity of the novel water-soluble prodrug of antifungal triazole CS-758 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 17. asiapharmaceutics.info [asiapharmaceutics.info]
- 18. rjptonline.org [rjptonline.org]
- 19. eaapublishing.org [eaapublishing.org]
Technical Support Center: Removal of Copper Catalyst from Triazole Synthesis Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of copper catalysts from triazole synthesis reactions, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for removing residual copper catalyst from my reaction?
The most prevalent and effective methods for copper catalyst removal include:
-
Aqueous Washes with Chelating Agents: This involves a liquid-liquid extraction where the organic layer containing your product is washed with an aqueous solution of a chelating agent. Common chelators include Ethylenediaminetetraacetic acid (EDTA), aqueous ammonia, and ammonium chloride.[1][2] These agents form water-soluble complexes with copper, which are then partitioned into the aqueous phase and removed.
-
Solid-Phase Scavenging: This method utilizes scavenger resins, which are solid supports functionalized with groups that have a high affinity for metals.[3] These resins, such as those with thiourea, amine, or iminodiacetic acid functionalities (e.g., SiliaMetS Thiourea, QuadraSil AP, Chelex® 100), can be stirred with the reaction mixture or used in a flow-through cartridge to selectively bind and remove the copper catalyst.[3]
-
Filtration through a Solid Support: The reaction mixture can be passed through a plug of an adsorbent material like Celite, silica gel, or alumina.[1][2] These materials can adsorb the copper catalyst, allowing the product to pass through with the eluting solvent.
-
Dialysis: For macromolecular products such as proteins, oligonucleotides, and polymers, dialysis against a buffer containing a chelating agent like EDTA is an effective method to remove small molecule impurities, including the copper catalyst.[1][4]
Q2: My product is still colored (e.g., green or blue) after an initial purification attempt. What does this indicate and what should I do?
A persistent green or blue color in your product is a strong indicator of residual copper contamination.[1] This can occur for several reasons, including incomplete removal by the chosen method or strong chelation of copper by your product itself, especially if it contains nitrogen heterocycles like the newly formed triazole. To address this, you can try repeating the purification step, for instance, by performing additional aqueous washes with a chelating agent or by passing the product through a fresh plug of silica gel. A combination of methods, such as an EDTA wash followed by silica gel filtration, is often more effective.[1]
Q3: How do I choose the best copper removal method for my specific application?
The choice of method depends on several factors, including the properties of your product (e.g., solubility, stability), the scale of your reaction, and the required level of purity.
-
For small, organic-soluble molecules , aqueous washes with chelating agents or filtration through silica gel are often sufficient.[3]
-
For water-soluble products , aqueous washes can lead to product loss. In these cases, using scavenger resins, dialysis, or size exclusion chromatography is recommended.[1]
-
For sensitive biomolecules , methods like chelation with EDTA followed by dialysis or size exclusion chromatography are often preferred to avoid harsh conditions.[5]
-
When very low levels of copper are required (e.g., for pharmaceutical applications), a combination of methods or the use of high-affinity scavenger resins is advisable.
Q4: My product is water-soluble, making liquid-liquid extraction with an aqueous chelator difficult. What are my options?
If your product has high water solubility, it will likely be lost during aqueous washes.[1] The best alternatives are:
-
Scavenger Resins: Use a solid-supported metal scavenger. The resin can be stirred with your aqueous solution of the product and then filtered off, leaving the copper-free product in the solution.[2]
-
Dialysis: For macromolecules, dialysis against a buffer containing a chelating agent like EDTA is a very effective method.[4]
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on size and can be used to separate your larger product from the smaller copper complexes.
Q5: Can I avoid the copper removal step altogether?
Yes, copper-free click chemistry, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), eliminates the need for a copper catalyst and the subsequent removal steps.[5] This is an excellent alternative for applications where the presence of copper is a major concern, particularly in biological systems.[5][6] However, the reagents for copper-free click chemistry can be more complex and expensive to synthesize.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Persistent blue or green color in the organic layer after extraction. | Incomplete removal of copper salts. | - Perform additional aqueous washes with a chelating agent solution (e.g., 0.5 M EDTA).- Use a saturated aqueous solution of ammonium chloride, which can form a blue copper complex that is soluble in the aqueous phase.- For products stable in basic conditions, washing with aqueous ammonia can be effective. |
| Low product yield after purification. | - Product precipitation along with copper salts.- Adsorption of the product onto the purification medium (e.g., silica gel, scavenger resin).- Product partitioning into the aqueous layer during extraction (for water-soluble products).[7] | - Optimize the pH during precipitation to selectively precipitate the copper salt.- Before using a scavenger resin, test a small sample to ensure the product is not retained.- During chromatography, choose a solvent system that ensures good solubility and elution of your product.- For water-soluble products, use scavenger resins or dialysis.[7] |
| Product degradation during copper removal. | - Harsh pH conditions during extraction or precipitation.- Oxidation of the product. | - Use a milder chelating agent like EDTA or wash with a buffered solution.- Minimize exposure to air during workup, especially if your product is sensitive to oxidation. |
| Emulsion formation during extraction. | High concentration of reagents or products acting as surfactants. | - Add brine (saturated NaCl solution) to help break the emulsion.- Centrifuge the mixture to force phase separation.- Filter the mixture through a pad of Celite.[5] |
| Scavenger resin is ineffective. | - Insufficient amount of resin used.- Inadequate stirring time.- The resin is not compatible with the solvent system. | - Increase the equivalents of scavenger resin relative to the copper catalyst (a typical loading is 3-5 equivalents).[7]- Increase the stirring time (4-16 hours is typical).[7]- Consult the manufacturer's guidelines for solvent compatibility. |
| Column chromatography fails to separate the product from the copper catalyst. | The copper species and the product have similar polarity and affinity for the stationary phase. | - First, perform an aqueous wash with a chelating agent to remove the bulk of the copper before chromatography.- Try a different stationary phase (e.g., alumina instead of silica gel).- Use a scavenger resin to remove copper prior to chromatography.[1] |
Data Presentation: Comparison of Copper Removal Methods
| Method | Typical Efficiency | Advantages | Disadvantages | Best Suited For |
| Aqueous Wash (EDTA) | Good to Excellent | Inexpensive, readily available reagents. | Can be time-consuming (multiple washes required), may not be suitable for water-soluble products, can lead to emulsions. | Small to medium scale organic-soluble products. |
| Aqueous Wash (Ammonia/NH₄Cl) | Good | Effective for forming water-soluble copper complexes. | Can be harsh for pH-sensitive products, ammonia has a strong odor. | Products stable in basic or acidic conditions. |
| Scavenger Resins | Excellent | High selectivity for copper, simple filtration workup, suitable for a wide range of solvents and water-soluble products. | Can be more expensive than other methods, may require longer reaction times for complete removal. | High-purity requirements, water-soluble products, sensitive substrates. |
| Silica/Alumina Filtration | Moderate to Good | Simple and quick procedure. | May not be sufficient for complete removal, potential for product adsorption on the solid support. | Quick purification of relatively non-polar products. |
| Dialysis | Excellent | Gentle method, effective for removing small molecules from large ones. | Time-consuming, only suitable for macromolecules. | Proteins, polymers, and other bioconjugates. |
| Heterogeneous Catalyst | N/A (simplified removal) | Catalyst is easily removed by filtration at the end of the reaction. | May have lower catalytic activity compared to homogeneous catalysts, potential for copper leaching. | Streamlined reaction and purification workflows. |
Experimental Protocols
Protocol 1: Aqueous Wash with EDTA Solution
This protocol is suitable for organic-soluble products.
Materials:
-
Reaction mixture in an organic solvent
-
0.5 M aqueous solution of EDTA, disodium salt
-
Saturated aqueous NaCl solution (brine)
-
Separatory funnel
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Reaction Quenching: Once the reaction is complete, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a 0.5 M aqueous solution of EDTA. Use a volume of EDTA solution equal to that of the organic layer.
-
Separation: Shake the funnel vigorously and allow the layers to separate. The aqueous layer will likely turn blue or green, indicating the formation of the copper-EDTA complex. Drain the aqueous layer.
-
Repeat: Repeat the washing step 2-3 times, or until the aqueous layer is no longer colored.[7]
-
Brine Wash: Wash the organic layer with brine to remove residual water and EDTA.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the copper-free product.
Caption: Workflow for copper removal using aqueous EDTA wash.
Protocol 2: Removal using a Scavenger Resin
This protocol is suitable for both organic- and water-soluble products.
Materials:
-
Reaction mixture
-
Copper scavenger resin (e.g., SiliaMetS Thiourea, Chelex 100)
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
Procedure:
-
Resin Addition: After the reaction is complete, add the scavenger resin directly to the reaction mixture. A typical loading is 3-5 equivalents of resin relative to the amount of copper catalyst used.[7]
-
Stirring: Stir the resulting suspension at room temperature for 4-16 hours. The optimal time may need to be determined empirically.[7]
-
Filtration: Filter the mixture to remove the resin.
-
Washing: Wash the collected resin with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to yield the copper-free product.
Caption: Workflow for copper removal using a scavenger resin.
Protocol 3: Filtration through a Silica Gel Plug
This protocol is a quick method for removing polar copper salts from less polar organic products.
Materials:
-
Crude product solution
-
Silica gel
-
Sand
-
Glass pipette or small chromatography column
-
Eluting solvent
-
Collection flask
Procedure:
-
Prepare the Plug: Place a small cotton or glass wool plug at the bottom of a Pasteur pipette or small column. Add a small layer of sand (approx. 0.5 cm).
-
Pack the Silica: Fill the pipette/column with silica gel to the desired height (typically 5-10 cm). Add another small layer of sand on top of the silica gel.
-
Equilibrate: Pre-wet the silica plug with the eluting solvent.
-
Load the Sample: Carefully load the crude product solution onto the top of the silica plug.
-
Elute: Elute the product through the plug using the eluting solvent, collecting the filtrate. Monitor the elution by TLC to ensure the product has passed through.
-
Concentrate: Concentrate the filtrate to obtain the purified product.
Caption: Decision tree for troubleshooting copper removal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Preventing regioisomer formation in 1,2,3-triazole synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 1,2,3-triazoles, focusing on strategies to prevent the formation of regioisomers.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of 1,2,3-triazoles, providing systematic approaches to identify and resolve them.
Issue 1: Formation of a Mixture of 1,4- and 1,5-Regioisomers
-
Question: My reaction is producing a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazoles. How can I obtain a single, pure regioisomer?
-
Answer: The formation of a mixture of regioisomers is a common outcome in the thermal Huisgen 1,3-dipolar cycloaddition of azides and alkynes. To achieve high regioselectivity, the use of a catalyst is essential.[1]
-
For the 1,4-disubstituted isomer: Employ a copper(I) catalyst. The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is renowned for its exceptional regioselectivity, exclusively yielding the 1,4-isomer.[2][3]
-
For the 1,5-disubstituted isomer: Utilize a ruthenium-based catalyst. The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) directs the reaction to form the 1,5-isomer.[2][4]
-
Issue 2: Low or No Product Yield
-
Question: I am getting a very low yield or no desired triazole product. What are the potential causes and how can I improve the yield?
-
Answer: Low yields can stem from several factors related to the catalyst, reagents, or reaction conditions.
-
Catalyst Inactivity:
-
CuAAC: The active catalyst is Cu(I), which can be readily oxidized to inactive Cu(II). Ensure a reducing agent, such as sodium ascorbate, is present in sufficient excess to maintain the copper in its +1 oxidation state.[4] The use of a stabilizing ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) can also protect the Cu(I) catalyst from oxidation.
-
RuAAC: Ruthenium catalysts can be sensitive to air and moisture. It is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
-
Reagent Quality: Ensure the purity of your azide and alkyne starting materials. Impurities can interfere with the catalyst.
-
Reaction Conditions:
-
Temperature: While many "click" reactions proceed at room temperature, some less reactive substrates may require gentle heating (e.g., 45-80°C) to achieve a reasonable reaction rate.[2]
-
Solvent: The choice of solvent can significantly impact the reaction. A variety of solvents can be used, including t-BuOH/water mixtures, DMSO, and DMF.[5][6][7] Ensure your starting materials are soluble in the chosen solvent system.
-
pH: For CuAAC reactions, a pH range of 4 to 12 is generally well-tolerated.[4]
-
-
Issue 3: Presence of Side Products
-
Question: My reaction mixture shows the formation of significant side products. What are these and how can I minimize them?
-
Answer: A common side reaction, particularly in CuAAC, is the oxidative homocoupling of terminal alkynes, known as Glaser coupling, which leads to the formation of diynes. This is promoted by the presence of oxygen and Cu(II) ions.
-
Prevention:
-
Degas Solvents: Thoroughly degas all solvents before use to remove dissolved oxygen.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (argon or nitrogen).
-
Sufficient Reducing Agent: Use an adequate amount of sodium ascorbate to keep the copper in the Cu(I) state.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between the thermal, copper-catalyzed, and ruthenium-catalyzed azide-alkyne cycloadditions?
A1: The thermal Huisgen cycloaddition is a concerted [3+2] cycloaddition that typically requires elevated temperatures and results in a mixture of 1,4- and 1,5-regioisomers because the energy barriers for both pathways are similar. In contrast, the copper-catalyzed (CuAAC) and ruthenium-catalyzed (RuAAC) reactions are stepwise processes that proceed under milder conditions and provide high regioselectivity. CuAAC exclusively yields the 1,4-disubstituted triazole, while RuAAC selectively produces the 1,5-disubstituted isomer.[2][8]
Q2: Can I use internal alkynes in these reactions?
A2: CuAAC is generally limited to terminal alkynes. Ruthenium-catalyzed cycloadditions (RuAAC), however, are effective for both terminal and internal alkynes, providing access to fully substituted 1,2,3-triazoles.[1][4]
Q3: What is the role of a ligand in CuAAC reactions?
A3: Ligands in CuAAC serve multiple purposes: they stabilize the Cu(I) catalytic species, prevent its oxidation and disproportionation, accelerate the reaction rate, and in biological applications, can reduce the cytotoxicity of copper.
Q4: Are there any safety concerns with using azides?
A4: Yes, organic azides are potentially explosive and should be handled with care. Avoid heating concentrated solutions of azides. Sodium azide is highly toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[6]
Quantitative Data Presentation
The choice of catalytic system is critical for achieving the desired regioselectivity. The following table summarizes the key differences and expected outcomes for the Copper-Catalyzed (CuAAC) and Ruthenium-Catalyzed (RuAAC) azide-alkyne cycloaddition reactions.
| Feature | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |
| Primary Product | 1,4-Disubstituted 1,2,3-triazole | 1,5-Disubstituted 1,2,3-triazole |
| Regioselectivity | Excellent (>95% for 1,4-isomer) | Excellent (>95% for 1,5-isomer) |
| Typical Catalyst | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate, CuI) | Ru(II) complexes (e.g., CpRuCl(COD), CpRuCl(PPh₃)₂) |
| Alkyne Substrates | Terminal alkynes | Terminal and internal alkynes |
| Typical Solvents | t-BuOH/H₂O, DMF, DMSO | Toluene, DCE, THF |
| Typical Temperature | Room Temperature to 60°C | Room Temperature to 80°C |
| Reaction Time | 1 - 24 hours | 0.5 - 18 hours |
| Yields | Generally high to quantitative | Good to high |
Experimental Protocols
Protocol 1: Synthesis of a 1,4-Disubstituted 1,2,3-Triazole via CuAAC
This protocol describes a general procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole using an in-situ generated Cu(I) catalyst from CuSO₄ and sodium ascorbate.[5][9]
Materials:
-
Terminal alkyne (1.0 mmol)
-
Organic azide (1.0 mmol)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol)
-
Sodium L-ascorbate (0.1 mmol)
-
1:1 mixture of tert-Butanol (t-BuOH) and deionized water (10 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the terminal alkyne (1.0 mmol) and the organic azide (1.0 mmol) in 10 mL of a 1:1 mixture of t-BuOH and deionized water.
-
Stir the mixture to ensure homogeneity.
-
In a separate vial, prepare a fresh aqueous solution of sodium L-ascorbate (0.1 mmol).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.05 mmol).
-
Add the sodium ascorbate solution to the main reaction flask, followed by the CuSO₄ solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of a 1,5-Disubstituted 1,2,3-Triazole via RuAAC
This protocol provides a general method for the synthesis of a 1,5-disubstituted 1,2,3-triazole using a ruthenium catalyst.[10][11]
Materials:
-
Terminal alkyne (1.0 mmol)
-
Organic azide (1.1 mmol)
-
Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) [Cp*RuCl(COD)] (0.02 mmol)
-
Anhydrous toluene or 1,2-dichloroethane (DCE) (10 mL)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the ruthenium catalyst, Cp*RuCl(COD) (0.02 mmol).
-
Add 10 mL of anhydrous toluene or DCE via syringe.
-
Add the terminal alkyne (1.0 mmol) and the organic azide (1.1 mmol) to the flask via syringe.
-
Heat the reaction mixture to 60-80°C and stir.
-
Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete (typically 6-18 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude residue can be directly purified by silica gel column chromatography to isolate the pure 1,5-disubstituted triazole.
Visualizations
Caption: Pathways for 1,2,3-triazole synthesis.
Caption: Experimental workflows for CuAAC and RuAAC.
References
- 1. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. benchchem.com [benchchem.com]
- 11. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yields in the synthesis of 1,2,3-triazole derivatives.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 1,2,3-triazole derivatives, particularly focusing on improving low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction?
Low yields in CuAAC reactions, a cornerstone of "click chemistry," can often be attributed to a few key factors.[1] The most prevalent issues include the inactivation of the copper catalyst, degradation of reagents, suboptimal reaction conditions, and losses during product purification.[2]
Q2: How does the copper catalyst get inactivated, and how can this be prevented?
The active catalyst in the CuAAC reaction is Copper(I) (Cu(I)). This species is susceptible to oxidation to the inactive Copper(II) (Cu(II)) state, especially in the presence of oxygen.[2] To maintain the catalyst in its active Cu(I) state, the following measures are recommended:
-
Use of a Reducing Agent: Sodium ascorbate is widely used to reduce Cu(II) to Cu(I) in situ. It is crucial to use a freshly prepared solution of sodium ascorbate for optimal performance.[2]
-
Deoxygenation: Removing dissolved oxygen from the reaction mixture is critical. This can be achieved by bubbling an inert gas, such as nitrogen or argon, through the solvent and reaction mixture for 15-20 minutes before adding the catalyst.[2]
-
Use of Ligands: Stabilizing ligands, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA), can chelate the copper ion, protecting it from oxidation and improving its catalytic activity.[3][4]
Q3: What are the optimal reaction conditions for a typical CuAAC reaction?
While the optimal conditions can be substrate-dependent, a general set of parameters can serve as a good starting point. These include aspects like solvent, temperature, pH, and reactant concentrations. Most CuAAC reactions perform well at room temperature.[2] If the reaction is slow, gentle heating (e.g., 40-50 °C) may be beneficial, but be aware that higher temperatures can also promote side reactions.[2] The CuAAC reaction is generally tolerant of a wide pH range (4-12).[2]
Q4: Can side reactions impact the yield of my 1,2,3-triazole synthesis?
Yes, side reactions can significantly lower the yield of the desired product. The most common side reaction is the oxidative homocoupling of the alkyne, often referred to as Glaser coupling. This process consumes the alkyne starting material, leading to a diminished yield of the triazole product. This side reaction is promoted by the presence of oxygen and an insufficient amount of the reducing agent.
Q5: How can I effectively purify my 1,2,3-triazole derivative to minimize yield loss?
Purification is a critical step where significant product loss can occur. Common purification methods for 1,2,3-triazoles include column chromatography and recrystallization.[5] For column chromatography, careful selection of the stationary and mobile phases is essential to achieve good separation.[6] During recrystallization, using an excessive amount of solvent is a frequent cause of low recovery, as a substantial portion of the product may remain in the mother liquor.[7]
Troubleshooting Guides
This section provides a question-and-answer-based guide to troubleshoot specific issues encountered during the synthesis of 1,2,3-triazole derivatives.
Issue 1: Low or No Product Formation
Question: I am seeing very low or no formation of my desired 1,2,3-triazole product. What should I check first?
Answer: When faced with low to no product formation, a systematic check of your reagents and reaction setup is the best approach.
-
Verify Reagent Quality:
-
Azide Stability: Organic azides can be unstable. Ensure the purity and integrity of your azide starting material.
-
Alkyne Purity: Impurities in the alkyne can inhibit the reaction.
-
Fresh Reducing Agent: Sodium ascorbate solutions should always be prepared fresh before each reaction, as they can degrade over time.
-
-
Check Catalyst Activity:
-
Copper Source: Ensure you are using a reliable source of copper. While Cu(I) salts can be used directly, it is more common to generate Cu(I) in situ from a Cu(II) salt like copper(II) sulfate (CuSO₄) using a reducing agent.
-
Oxygen Exclusion: Confirm that you have adequately deoxygenated your reaction mixture. The presence of oxygen is a primary cause of catalyst deactivation.
-
-
Review Reaction Conditions:
-
Solvent: Ensure that all reactants are fully dissolved in the chosen solvent. If solubility is an issue, consider using a co-solvent system (e.g., DMSO/water, t-BuOH/water).[2]
-
Stoichiometry: Double-check the stoichiometry of your reactants. While a 1:1 ratio of azide to alkyne is typical, a slight excess of one reagent can sometimes drive the reaction to completion.[3]
-
Issue 2: Presence of a Major Byproduct
Question: My reaction is producing a significant amount of a byproduct, which I suspect is the alkyne homocoupling product. How can I suppress this side reaction?
Answer: The formation of the alkyne homocoupling (Glaser coupling) product is a common issue. To minimize this side reaction:
-
Increase Reducing Agent Concentration: Ensure an adequate concentration of the reducing agent (e.g., sodium ascorbate) is present throughout the reaction to maintain a low potential and disfavor the oxidative homocoupling pathway.
-
Thorough Deoxygenation: As with preventing catalyst deactivation, rigorous exclusion of oxygen is crucial to suppress this oxidative side reaction.
-
Use of Ligands: Certain ligands can help to stabilize the copper(I) acetylide intermediate, favoring the desired cycloaddition over the homocoupling pathway.
Issue 3: Difficulty in Product Purification
Question: I am having trouble purifying my 1,2,3-triazole product and am losing a significant amount of material during this step. What can I do to improve my purification yield?
Answer: Purification can indeed be a major source of yield loss. Here are some tips to improve your recovery:
-
For Column Chromatography:
-
Optimize Solvent System: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that provides good separation between your product and impurities before running the column.
-
Proper Loading: Adsorbing your crude product onto a small amount of silica gel before loading it onto the column can improve separation efficiency.[5]
-
-
For Recrystallization:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve your crude product. Using too much solvent is a very common reason for low recovery.[7]
-
Slow Cooling: Allow the solution to cool slowly to promote the formation of larger, purer crystals. Rapid cooling can trap impurities.[7]
-
Consider a Mixed Solvent System: If you cannot find a single solvent that provides good differential solubility at hot and cold temperatures, a mixed solvent system (a "good" solvent and a "poor" solvent) can be effective.[7]
-
Data Presentation
The following tables summarize quantitative data on the effect of various reaction parameters on the yield of 1,2,3-triazole synthesis.
Table 1: Effect of Catalyst and Temperature on Reaction Yield
| Entry | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1 (2 mol%) | Room Temp. | 8 | Quantitative | [8] |
| 2 | 1 (2 mol%) | 70 | 5 | Quantitative | [8] |
| 3 | 1 (2 mol%) | 100 | 4 | Quantitative | [8] |
| 4 | 1 (0.1 mol%) | Room Temp. | 24 | Full Conversion | [8] |
| 5 | 1 (50 ppm) | 70 | 24 | Quantitative | [8] |
Catalyst 1 is a Cu(I) coordination polymer.
Table 2: Influence of Solvent on CuAAC Reaction Yield in a Deep Eutectic Solvent System
| Entry | Solvent | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Choline chloride/Glycerol (1:2) | 0.5 | Room Temp. | 0.5 | ~70 | [8] |
| 2 | Choline chloride/Glycerol (1:2) | 0.1 | Room Temp. | 24 | Full Conversion | [8] |
| 3 | Choline chloride/Glycerol (1:2) | 0.05 | 70 | 24 | Quantitative | [8] |
Table 3: Comparison of Reaction Conditions for PEG Conjugation via CuAAC
| Method | Solvent | Ligand | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Supercritical CO₂ | scCO₂ | None | 35 | 24 | 82.32 | [9] |
| Supercritical CO₂ | scCO₂ | None | 35 | 48 | 87.14 | [9] |
| Conventional | THF | PMDTA | Not Specified | Not Specified | 73 | [9] |
Experimental Protocols
Protocol 1: General Procedure for Small Molecule Synthesis via CuAAC
This protocol is a general guideline for the synthesis of 1,4-disubstituted 1,2,3-triazoles.
Materials:
-
Azide (1.0 equiv)
-
Terminal alkyne (1.0 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium ascorbate (5-10 mol%)
-
Solvent (e.g., t-BuOH/H₂O 1:1, DMSO)
Procedure:
-
Dissolve the azide and terminal alkyne in the chosen solvent in a reaction flask.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O in water.
-
While stirring the reaction mixture vigorously, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.[2]
Protocol 2: General Procedure for Purification by Flash Column Chromatography
Materials:
-
Crude 1,2,3-triazole product
-
Silica gel (230-400 mesh)
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
TLC plates
Procedure:
-
Determine the Eluent System: Use TLC to find a solvent mixture that gives a good separation of the desired product (typically with an Rf value of 0.2-0.4) from impurities.
-
Pack the Column: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 100% hexane). Pour the slurry into a glass column and allow it to pack evenly.
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder with the adsorbed product. Carefully add this powder to the top of the packed column.
-
Elute the Column: Begin elution with the less polar solvent system. Gradually increase the polarity of the eluent by adding more of the polar solvent (e.g., ethyl acetate).
-
Collect and Analyze Fractions: Collect fractions and monitor the composition of each fraction by TLC.
-
Isolate the Product: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified 1,2,3-triazole.[5]
Visualizations
Caption: A logical workflow for troubleshooting low yields in the synthesis of 1,2,3-triazole derivatives.
Caption: A step-by-step experimental workflow for a typical Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
References
- 1. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Solvent Systems for Triazole Chromatography
Welcome to the technical support center for optimizing solvent systems in triazole chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help improve your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when analyzing triazoles by HPLC?
The most frequently observed problems during the HPLC analysis of triazoles and their metabolites include peak tailing, poor resolution between analyte peaks, low sensitivity, and matrix effects.[1] Peak tailing is often caused by secondary interactions between the basic triazole compounds and the stationary phase.[1][2]
Q2: How can I address peak tailing for my triazole compounds?
Peak tailing with basic compounds like many triazoles can often be resolved by optimizing the mobile phase.[1] Lowering the mobile phase pH to around 2.5-3.5 can help by protonating residual silanol groups on the silica-based stationary phase, which minimizes their interaction with the basic analytes.[1][2][3] Alternatively, adding a competing base, such as triethylamine (TEA), to the mobile phase can also mitigate these secondary interactions, though it's important to check for compatibility with your detector, especially if using mass spectrometry.[1]
Q3: What steps can I take to improve poor resolution between two triazole peaks?
To enhance resolution, you can modify the mobile phase composition by adjusting the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase to optimize selectivity.[1][4] Switching from one organic modifier to another, for instance from acetonitrile to methanol, can alter elution patterns and improve separation.[1] Implementing a gradient elution instead of an isocratic method can also be beneficial for separating complex mixtures.[1][5][6][7] Additionally, consider using a column with a different stationary phase (e.g., C8 instead of C18) or one with a smaller particle size for increased efficiency.[1]
Q4: I'm experiencing low sensitivity for my target triazoles. How can I enhance the signal?
To improve sensitivity, begin by ensuring the use of high-purity, HPLC-grade solvents to minimize baseline noise.[1] You can also consider increasing the injection volume, but be cautious of potential peak distortion.[1][3] For those using LC-MS/MS, optimizing the ionization source parameters is critical. The use of isotopically labeled internal standards can also help to accurately quantify low-level analytes by compensating for matrix effects.[1]
Q5: What are matrix effects and how can they be minimized in LC-MS/MS analysis of triazoles?
Matrix effects are the suppression or enhancement of analyte ionization by co-eluting compounds from the sample matrix, which can lead to inaccurate quantification.[1] Effective sample preparation is crucial for mitigating these effects. Techniques such as solid-phase extraction (SPE) can be employed to remove interfering substances from the sample.[1]
Troubleshooting Guides
Issue: Peak Tailing
Peak tailing can lead to inaccurate peak integration and reduced resolution. This guide provides a systematic approach to troubleshoot this common issue.
-
Mobile Phase pH Adjustment: For basic triazole compounds, lower the mobile phase pH to 2.5-3.5 using an additive like formic acid to protonate silanol groups on the column.[1][2][3]
-
Use of a Competing Base: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase to block active silanol sites. Ensure compatibility with your detection method.[1]
-
Column Conditioning: If peak tailing persists, the column may be contaminated. Flush the column with a strong solvent (e.g., 100% acetonitrile for reversed-phase columns) to remove strongly retained compounds.[1]
-
Column Replacement: If flushing does not resolve the issue, the stationary phase may be irreversibly damaged, or a void may have formed at the inlet, necessitating column replacement.[1]
Issue: Poor Resolution
Inadequate separation between analyte peaks can compromise accurate quantification. This guide outlines strategies to improve chromatographic resolution.
-
Optimize Mobile Phase Composition: Systematically vary the ratio of the organic solvent to the aqueous phase to find the optimal selectivity.[1]
-
Change Organic Modifier: If resolution is still poor, switch the organic modifier (e.g., from acetonitrile to methanol) as this can alter elution patterns.[1]
-
Implement Gradient Elution: If using an isocratic method, developing a gradient elution can help separate complex mixtures with varying polarities.[1][5][6][7]
-
Evaluate Stationary Phase: Consider using a column with a different stationary phase (e.g., C8, Phenyl) or a smaller particle size to increase efficiency.[1][8]
Data Presentation
Table 1: Typical Starting HPLC Conditions for Triazole Analysis
| Parameter | Recommendation |
| Column | Reversed-phase C18 or C8, 4.6 x 150 mm, 5 µm[1][9] |
| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 10-20 µL[1] |
| Column Temperature | 25-30 °C[1] |
| Detector | UV-Vis (e.g., 260 nm) or Mass Spectrometer (MS)[1] |
Table 2: Effect of Mobile Phase Modifiers on Triazole Chromatography
| Modifier | Concentration | Effect |
| Formic Acid | 0.1% | Reduces peak tailing for basic triazoles by protonating silanols.[1][2] |
| Triethylamine (TEA) | 0.1% | Acts as a competing base to mask silanol interactions, reducing peak tailing.[1] Not ideal for MS detection.[1] |
| Ammonium Formate | 10 mM | Used as a buffer in HILIC methods for polar triazoles.[9] |
| Phosphate Buffer | 0.01 M | Can be used to control pH and improve separation in reversed-phase chromatography.[5][10] |
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for Triazole Analysis
This protocol outlines a general starting point for the analysis of many triazole compounds.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.[9]
-
Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Degas both mobile phases before use.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 260 nm or as appropriate for the specific triazole.
-
Gradient: A common starting gradient is to begin with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the course of the run.
-
-
System Equilibration: Equilibrate the column with the initial mobile phase for at least 15-20 column volumes before the first injection.[1]
Protocol 2: HILIC Method for Polar Triazole Compounds
For very polar triazoles that are not well-retained on reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable alternative.
-
Sample Preparation: Dissolve the sample in a solvent mixture with a high organic content that is compatible with the initial mobile phase (e.g., 90:10 v/v acetonitrile:water).[9] Filter the sample through a 0.45 µm syringe filter.
-
Mobile Phase Preparation:
-
Mobile Phase A: 95% Acetonitrile with 10 mM Ammonium Formate, pH 3.
-
Mobile Phase B: 50% Acetonitrile with 10 mM Ammonium Formate, pH 3.
-
Degas both mobile phases.
-
-
HPLC Conditions:
-
Column: HILIC (e.g., silica, amide, or zwitterionic stationary phase).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: MS or ELSD is often required as many polar compounds lack a UV chromophore.
-
Gradient: Start with a high percentage of Mobile Phase A and increase the percentage of Mobile Phase B to elute the analytes.
-
-
System Equilibration: Ensure the column is properly equilibrated with the initial high organic mobile phase.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. uhplcs.com [uhplcs.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 8. How to Improve the Resolution Between Two Peaks in Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Reducing reaction time for triazole synthesis via microwave irradiation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for reducing reaction times in triazole synthesis via microwave irradiation.
Frequently Asked Questions (FAQs)
Q1: Why is microwave irradiation significantly faster than conventional heating for triazole synthesis?
A1: Microwave irradiation directly heats the reaction mixture by interacting with polar molecules and ions, leading to rapid and uniform heating throughout the vessel.[1][2] Conventional heating relies on slower conductive heat transfer from the vessel walls.[2] This efficient energy transfer in microwave synthesis dramatically accelerates reaction rates, often reducing reaction times from hours to minutes.[1][3]
Q2: What are the key parameters to optimize for reducing reaction time in microwave-assisted triazole synthesis?
A2: The primary parameters to optimize are temperature, reaction time, solvent, and catalyst concentration.[4] Temperature is a critical factor, and a systematic increase can help identify the optimal point for high conversion with minimal byproduct formation.[5] Solvent choice is also crucial, as the solvent's ability to absorb microwave energy (dielectric properties) affects the heating rate.[4][6]
Q3: Can I use a domestic microwave oven for these syntheses?
A3: It is strongly discouraged to use a domestic microwave oven for chemical synthesis.[7] Laboratory-grade microwave reactors are equipped with essential safety features, including temperature and pressure sensors and controls, which are absent in household ovens.[7][8] Using a domestic oven can lead to safety hazards such as explosions due to uncontrolled pressure buildup.[7]
Q4: How do I choose an appropriate solvent for my microwave reaction?
A4: The choice of solvent depends on its polarity and dielectric properties, which determine its efficiency in absorbing microwave energy.[6] Polar solvents like DMF, acetonitrile, and alcohols are generally good microwave absorbers and heat up quickly.[9] Nonpolar solvents like toluene can also be used, especially if the reactants or catalyst are polar enough to absorb microwave energy.[5] It's often a good starting point to use the solvent specified for the reaction under conventional conditions and then optimize from there.[9]
Q5: What are the main safety precautions to consider when performing microwave-assisted synthesis?
A5: Key safety precautions include:
-
Use dedicated laboratory microwave reactors: These have built-in safety features to control temperature and pressure.[7][10]
-
Inspect reaction vessels: Check for any cracks or defects before use, especially for pressurized reactions.[10]
-
Avoid overfilling vessels: Adhere to the manufacturer's guidelines for maximum reaction volume.
-
Use appropriate stirring: Ensure efficient stirring to prevent localized superheating.[10]
-
Handle with care: Be cautious of hot and pressurized vessels after the reaction is complete.[11]
-
Proper ventilation: Work in a well-ventilated area, as flammable solvents can pose a risk.[12]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution(s) |
| Insufficient Reaction Temperature or Time | Gradually increase the reaction temperature in increments (e.g., 20-40°C) and monitor the reaction progress using TLC or HPLC.[5] You can also incrementally increase the reaction time. |
| Catalyst Inactivation | The Cu(I) catalyst in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is prone to oxidation.[13] Ensure your reaction is deoxygenated or run under an inert atmosphere. Using a fresh solution of a reducing agent like sodium ascorbate can help maintain the active Cu(I) state.[14] Consider using a stabilizing ligand for the copper catalyst.[14] |
| Poor Reagent Quality | Ensure the purity of your starting materials, as impurities can inhibit the reaction. Azides, in particular, can be unstable and should be handled and stored appropriately.[13] |
| Suboptimal Solvent Choice | The solvent may not be efficiently absorbing microwave energy.[6] Switch to a more polar solvent or a solvent with a higher dielectric loss. Refer to solvent selection guides for microwave synthesis.[6] |
| Catalyst Decomposition | At high temperatures or with prolonged reaction times, the catalyst may decompose, leading to the formation of byproducts like dimers.[4] Consider using a more stable catalyst or optimizing the temperature and time to minimize decomposition.[4] |
Issue 2: Formation of Side Products
| Side Product | Potential Cause | Recommended Solution(s) |
| Dimerization of Alkyne (Glaser Coupling) | This is a common side reaction in CuAAC, often due to the oxidation of the Cu(I) catalyst to Cu(II).[13] | Rigorously exclude oxygen from the reaction by degassing solvents and using an inert atmosphere. Ensure an adequate amount of reducing agent is present. Using a stabilizing ligand can also help suppress this side reaction.[14] |
| Formation of 1,3,4-Oxadiazole | A common byproduct in the synthesis of 1,2,4-triazoles from hydrazides, resulting from a competing cyclization pathway. | Ensure strictly anhydrous reaction conditions. Lowering the reaction temperature may favor the formation of the desired triazole. |
| Reduction of Azide to Amine | The reducing agent (e.g., sodium ascorbate) in CuAAC can sometimes reduce the azide starting material to an amine.[14] | Use the minimum effective concentration of the reducing agent. Alternatively, use a Cu(I) salt directly to eliminate the need for a reducing agent.[14] |
Data Presentation
Table 1: Comparison of Reaction Times and Yields for Triazole Synthesis: Microwave vs. Conventional Heating
| Triazole Derivative | Microwave Conditions | Conventional Conditions | Reference |
| 4-(benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione | 10-25 min, 97% yield | 290 min, 78% yield | [3] |
| N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide | 33-90 sec, 82% yield | Several hours | [3] |
| Piperazine-azole-fluoroquinolone-based 1,2,4-triazole | 30 min, 96% yield | 27 hours | [3] |
| 1,3,5-trisubstituted-1,2,4-triazoles | 1 min, 85% yield | > 4 hours | [3] |
| 1,4-disubstituted 1,2,3-triazoles from acridone | 10 min, 75-90% yield | 4-8 hours, 48-62% yield | [15] |
Experimental Protocols
Protocol 1: Microwave-Assisted Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,2,3-Triazoles
This protocol is a general guideline for the synthesis of 1,4-disubstituted 1,2,3-triazoles.
Materials:
-
Terminal alkyne
-
Organic azide
-
Copper(I) iodide (CuI) or Copper(II) sulfate (CuSO₄) with a reducing agent (e.g., sodium ascorbate)
-
Solvent (e.g., DMF/H₂O mixture, ethanol)
-
Microwave-safe reaction vial with a stir bar
Procedure:
-
To a microwave-safe reaction vial containing a magnetic stir bar, add the terminal alkyne (1.0 mmol) and the organic azide (1.0 mmol).
-
Add the solvent (e.g., 4 mL of a 1:3 DMF:H₂O mixture).[16]
-
Add the copper catalyst. If using CuI, add approximately 1-5 mol%.[16] If using CuSO₄, add a solution of CuSO₄ (e.g., 10 mol%) and a freshly prepared solution of sodium ascorbate (e.g., 20 mol%).
-
Seal the vial tightly.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 80-120°C) for a specified time (e.g., 5-15 minutes).[15][17] The power can be set to a level that maintains the target temperature (e.g., 180 W).[16]
-
After the reaction is complete, allow the vial to cool to a safe temperature before opening.
-
Monitor the reaction progress by TLC or HPLC.
-
Work-up the reaction mixture, which may involve pouring it into crushed ice, filtering the resulting solid, and washing with water.[16]
-
Purify the crude product by column chromatography or recrystallization.[16]
Protocol 2: Microwave-Assisted Synthesis of 3,5-Disubstituted-1,2,4-Triazoles
This protocol describes a method for synthesizing 3,5-disubstituted-1,2,4-triazoles.[18]
Materials:
-
Aromatic hydrazide
-
Substituted nitrile
-
Potassium carbonate (K₂CO₃)
-
n-Butanol
-
Microwave-safe reaction vessel
Procedure:
-
In a 20 mL microwave reaction vessel, combine the aromatic hydrazide (5.0 mmol), substituted nitrile (5.5 mmol), and potassium carbonate (5.5 mmol).[18]
-
Add 10 mL of n-butanol to the vessel.[18]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 150°C for 2 hours.[18]
-
After cooling, wash the crude product with cold ethanol.[18]
-
Recrystallize the product from ethanol to obtain the pure 3,5-disubstituted-1,2,4-triazole.[18]
Visualizations
Caption: General experimental workflow for microwave-assisted triazole synthesis.
Caption: Logical workflow for troubleshooting common issues in triazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadinstitute.org [broadinstitute.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Solvent Choice for Microwave Synthesis [cem.com]
- 7. Safety Considerations for Microwave Synthesis [cem.com]
- 8. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 9. mrlweb.mrl.ucsb.edu [mrlweb.mrl.ucsb.edu]
- 10. chem.tamu.edu [chem.tamu.edu]
- 11. scribd.com [scribd.com]
- 12. Safe working with solvents in microwaves [berghof-instruments.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. ias.ac.in [ias.ac.in]
- 17. iris.unito.it [iris.unito.it]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Loading Optimization for CuAAC Reactions
Welcome to the Technical Support Center for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring the successful optimization of your click chemistry experiments.
Troubleshooting Guide
This section addresses specific issues that can arise during CuAAC reactions, with a focus on problems related to catalyst loading.
Problem: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Catalyst Inactivation | The active Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1][2] Ensure a sufficient excess of a freshly prepared reducing agent, such as sodium ascorbate.[1] Deoxygenating solvents and reaction buffers by bubbling with an inert gas (e.g., argon or nitrogen) can also minimize oxidation.[1] |
| Insufficient Catalyst Loading | For many bioconjugation reactions, a threshold concentration of the copper catalyst is required for significant reactivity, often above 50 µM.[3] If you suspect low catalyst activity, consider increasing the copper concentration. For reactions involving substrates that may chelate copper, such as proteins with hexahistidine tags, increasing the catalyst concentration up to 0.5 mM may be necessary.[4] |
| Inappropriate Ligand-to-Copper Ratio | The ligand stabilizes the Cu(I) state and accelerates the reaction. A ligand-to-copper ratio of 5:1 is often recommended, especially for bioconjugations, to protect sensitive biomolecules from oxidative damage.[1][3] Varying this ratio from 1:1 to 5:1 in small-scale optimization reactions can help identify the optimal condition for your specific system.[2] |
| Poor Reagent Quality | Impurities in the azide or alkyne starting materials can inhibit the catalyst.[2] It is crucial to verify the purity of your reagents, for instance, through NMR or mass spectrometry, and purify them if necessary.[5] |
| Inhibitory Buffer Components or Substrates | Certain buffers, like Tris, can chelate the copper catalyst and reduce its activity.[2][3] High concentrations of chloride ions (>0.2 M) can also be inhibitory.[3] If you suspect substrate-mediated catalyst sequestration, adding a sacrificial metal like Zn(II) can sometimes liberate the active copper catalyst.[3][6] |
Problem: Side Reactions and Impurities
| Potential Cause | Recommended Solution |
| Alkyne Homocoupling (Glaser Coupling) | This common side reaction is promoted by the presence of Cu(II) and oxygen.[1][2] Maintaining a sufficient concentration of a reducing agent like sodium ascorbate and minimizing oxygen exposure are key to preventing this.[1] |
| Substrate Degradation | Reactive oxygen species generated by the copper/ascorbate system can damage sensitive biomolecules like proteins.[4][7] Using an accelerating ligand, typically at a 5:1 ratio to copper, can help mitigate this by acting as a sacrificial reductant.[3] The addition of aminoguanidine can also help by scavenging reactive byproducts of ascorbate oxidation.[1][4] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal copper concentration for a CuAAC reaction?
A1: The optimal copper concentration can vary significantly depending on the substrates and reaction conditions. For bioconjugation reactions, concentrations between 50 µM and 250 µM are often effective.[1][3] Some studies suggest that maximal activity is reached around 250 µM copper.[3] However, for small molecule synthesis, catalyst loading can be much lower, in the range of 1-5 mol%.[8] It is recommended to perform small-scale optimization experiments to determine the ideal concentration for your specific application.
Q2: How critical is the choice of ligand and the ligand-to-copper ratio?
A2: The ligand plays a crucial role in stabilizing the active Cu(I) catalyst, accelerating the reaction rate, and reducing copper-mediated cytotoxicity in biological systems.[9] Water-soluble ligands like THPTA and BTTAA are commonly used for bioconjugations.[1] A ligand-to-copper ratio of 5:1 is frequently recommended to protect biomolecules from oxidative damage.[1][3] However, for some synthetic applications, a 1:1 ratio may be sufficient.[9]
Q3: What is the best order of addition for the reagents?
A3: A generally recommended order of addition is to first premix the copper(II) salt (e.g., CuSO₄) with the stabilizing ligand.[5] This premixed catalyst solution is then added to the mixture of your azide and alkyne substrates. The reaction is initiated by the final addition of a freshly prepared solution of the reducing agent, typically sodium ascorbate.[1][5] This sequence allows for the formation of the copper-ligand complex before the reduction to the active Cu(I) state.[5]
Q4: Can I use a Cu(I) salt directly instead of generating Cu(I) in situ?
A4: While direct use of Cu(I) salts like CuI or CuBr is possible, they are prone to oxidation to the inactive Cu(II) state.[9] The in situ reduction of a more stable Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate is a more common and often more reliable method as it helps maintain the necessary concentration of the active Cu(I) catalyst throughout the reaction.[9]
Q5: My reaction is sluggish. Can I increase the temperature?
A5: CuAAC reactions are typically performed at room temperature.[9] However, if the reaction is slow, gentle heating to 37-45°C can be used to accelerate the process, particularly for sterically hindered substrates.[2][5]
Quantitative Data Summary
The following table summarizes typical concentration ranges for key components in CuAAC reactions, primarily for bioconjugation applications.
| Component | Concentration Range | Notes |
| Copper (from CuSO₄) | 50 µM - 250 µM | Higher concentrations can increase reaction speed but may also lead to side reactions or damage to biomolecules.[1] |
| Ligand (e.g., THPTA) | 250 µM - 1.25 mM | A 5:1 ligand-to-copper ratio is generally recommended for bioconjugations to protect substrates.[1][3] |
| Sodium Ascorbate | 2.5 mM - 5 mM | Should be in significant excess to both copper and dissolved oxygen to maintain a reducing environment.[1][4] |
| Aminoguanidine (Optional) | 5 mM | Recommended when working with sensitive proteins to prevent side reactions from ascorbate oxidation byproducts.[1][4] |
| Azide/Alkyne Substrates | > 10 µM | Reactions can be slow at very low reactant concentrations.[2] A slight excess (1.2-2 equivalents) of the less precious reagent can help drive the reaction to completion.[1][9] |
Key Experimental Protocols
Protocol 1: General Procedure for CuAAC Bioconjugation
This protocol provides a general guideline for labeling a biomolecule with an alkyne tag using an azide-functionalized cargo molecule.
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-modified biomolecule in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare a stock solution of the azide-cargo in DMSO or water.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM or 100 mM stock solution of a water-soluble ligand (e.g., THPTA) in water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water. This solution is prone to oxidation and should be made fresh for each experiment.[1]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule and buffer to the desired final volume and concentration.
-
Add the azide-cargo to the tube. A 2-fold excess relative to the alkyne is often used.[3]
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ solution and the ligand solution. A 1:5 copper-to-ligand molar ratio is common.[1][3] Let this mixture stand for a few minutes.
-
Add the catalyst premix to the reaction tube containing the biomolecule and azide.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 5 mM.[3]
-
-
Reaction and Work-up:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours.[1]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE with fluorescent imaging).
-
Purify the labeled biomolecule using a method suitable for your sample, such as size-exclusion chromatography or dialysis, to remove excess reagents and copper.[8]
-
Protocol 2: Small-Scale Optimization of Catalyst Loading
This protocol is designed to systematically determine the optimal catalyst loading for your specific reaction.
-
Experimental Design: Set up a series of parallel reactions in microcentrifuge tubes. Vary one parameter at a time (e.g., copper concentration) while keeping all other conditions constant as described in Protocol 1.
-
Parameter Variation:
-
Copper Concentration: Test a range of final copper concentrations, for example, 50 µM, 100 µM, 150 µM, 200 µM, and 250 µM, while maintaining a constant ligand-to-copper ratio (e.g., 5:1).
-
Ligand:Copper Ratio: At a fixed copper concentration (e.g., 100 µM), vary the ligand-to-copper ratio, for instance, 1:1, 2:1, and 5:1.[2]
-
-
Analysis: After a set reaction time (e.g., 1 hour), quench the reactions and analyze the yield of the desired product for each condition to identify the optimal parameters.
Visualizations
Caption: General experimental workflow for a CuAAC bioconjugation reaction.
Caption: Troubleshooting decision tree for low yield in CuAAC reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Comprehensive NMR Analysis of Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate: A Comparative Guide
Despite a comprehensive search of available scientific literature and spectral databases, the experimental ¹H and ¹³C NMR data for Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate could not be located. This guide will, therefore, provide a detailed analysis of structurally similar compounds and a standardized protocol for acquiring the necessary NMR data to facilitate future research and comparison.
For researchers, scientists, and drug development professionals working with 1,2,3-triazole derivatives, understanding the precise chemical structure through Nuclear Magnetic Resonance (NMR) spectroscopy is paramount. This guide outlines the expected NMR characteristics of the target compound, this compound, by drawing comparisons with closely related, publicly available analogues. Furthermore, a detailed experimental protocol for conducting ¹H and ¹³C NMR spectroscopy is provided to ensure data consistency and reproducibility.
Comparative ¹H and ¹³C NMR Data of Structurally Related Triazoles
To provide a predictive framework for the NMR analysis of this compound, the following tables summarize the reported ¹H and ¹³C NMR data for analogous compounds. These analogues share key structural features with the target molecule, such as the 1-benzyl group, the ethyl carboxylate moiety, or a substituted 1,2,3-triazole core.
Table 1: ¹H NMR Data of Selected 1,2,3-Triazole Analogues
| Compound | Solvent | Chemical Shift (δ) ppm, Multiplicity, (J in Hz), Assignment |
| 1-Benzyl-4-phenyl-1H-1,2,3-triazole | CDCl₃ | 5.58 (s, 2H, CH₂), 7.30-7.42 (m, 8H, Ar-H), 7.66 (s, 1H, triazole-H), 7.79-7.81 (m, 2H, Ar-H) |
| Ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate | Not Specified | Data not available in the searched literature. |
| Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate | Not Specified | Data not available in the searched literature. |
| Methyl 1-benzyl-5-((phenylamino)methyl)-1H-1,2,3-triazole-4-carboxylate | Not Specified | Data not available in the searched literature. |
Table 2: ¹³C NMR Data of Selected 1,2,3-Triazole Analogues
| Compound | Solvent | Chemical Shift (δ) ppm |
| 1-Benzyl-4-phenyl-1H-1,2,3-triazole | CDCl₃ | 54.1 (CH₂), 119.5 (triazole-CH), 125.6, 128.0, 128.1, 128.7, 129.1 (Ar-CH), 130.4 (Ar-C), 134.6 (Ar-C), 148.1 (triazole-C) |
| Ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate | Not Specified | Data not available in the searched literature. |
| Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate | Not Specified | Data not available in the searched literature. |
| Methyl 1-benzyl-5-((phenylamino)methyl)-1H-1,2,3-triazole-4-carboxylate | Not Specified | Data not available in the searched literature. |
Predicted NMR Spectral Features
Based on the analysis of related structures, the following ¹H and ¹³C NMR signals are anticipated for This compound :
-
¹H NMR:
-
A triplet around 1.3-1.4 ppm and a quartet around 4.3-4.4 ppm, corresponding to the ethyl group of the ester.
-
A singlet around 2.4-2.5 ppm for the methyl group at the C5 position of the triazole ring.
-
A singlet around 5.5-5.6 ppm for the benzylic methylene (CH₂) protons.
-
A multiplet in the aromatic region (7.2-7.4 ppm) for the protons of the benzyl group's phenyl ring.
-
-
¹³C NMR:
-
Signals for the ethyl ester group: a methyl carbon around 14 ppm and a methylene carbon around 61 ppm.
-
A signal for the C5-methyl group around 10-12 ppm.
-
A signal for the benzylic methylene carbon around 52-54 ppm.
-
Aromatic carbon signals for the benzyl group between 127-136 ppm.
-
Signals for the triazole ring carbons (C4 and C5) and the carboxyl carbon, which are expected to be in the range of 130-165 ppm.
-
Experimental Protocol for ¹H and ¹³C NMR Spectroscopy
To obtain definitive spectral data for this compound, the following standardized protocol is recommended.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for similar compounds.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence (zg30).
-
Number of Scans (NS): 16 to 64, depending on the sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 3-4 seconds.
-
Spectral Width (SW): 12-16 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence (zgpg30).
-
Number of Scans (NS): 1024 to 4096, as ¹³C has a much lower natural abundance.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): 200-240 ppm.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale using the TMS signal (0 ppm) for ¹H NMR and the solvent peak for ¹³C NMR (e.g., 77.16 ppm for CDCl₃).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
Structural Elucidation Workflow
The logical flow for characterizing the structure of this compound using NMR is depicted below.
Caption: Workflow for NMR-based structural elucidation.
This guide provides a foundational understanding for the NMR analysis of this compound. By following the outlined experimental protocol and utilizing the comparative data, researchers can confidently acquire and interpret the necessary spectra to fully characterize this compound and compare its properties with other relevant molecules in the field of drug discovery and materials science.
Regiochemistry Matters: A Comparative Analysis of the Biological Activity of 1,4- vs. 1,5-Disubstituted Triazoles
The strategic placement of substituents on the 1,2,3-triazole ring profoundly influences its biological activity, a critical consideration for researchers in drug discovery and development. While both 1,4- and 1,5-disubstituted triazoles have emerged as privileged scaffolds in medicinal chemistry, their isomeric arrangement often leads to significant differences in efficacy against various biological targets. This guide provides a comparative overview of their biological activities, supported by experimental data, to aid in the rational design of novel therapeutic agents.
The 1,2,3-triazole core is a key pharmacophore due to its metabolic stability and ability to form hydrogen bonds. The two primary regioisomers, 1,4- and 1,5-disubstituted, are typically synthesized through copper-catalyzed azide-alkyne cycloaddition (CuAAC) and ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), respectively. This regiocontrol in synthesis allows for the selective exploration of the chemical space and the fine-tuning of pharmacological properties.
Anticancer Activity: A Tale of Two Isomers
The substitution pattern on the triazole ring can dramatically impact anticancer potency. As bioisosteres of naturally occurring molecules, triazole-containing compounds have been extensively investigated as anticancer agents, with a notable focus on their role as tubulin polymerization inhibitors.
A comparative study on combretastatin A-4 (CA-4) analogues, where the cis-double bond was replaced by a 1,5-disubstituted 1,2,4-triazole ring, demonstrated potent antiproliferative and tubulin polymerization inhibitory activities. In contrast, studies on 2-methoxyestradiol analogues incorporating a 1,4-disubstituted 1,2,3-triazole moiety also revealed significant cytotoxic effects and inhibition of tubulin assembly. While a direct comparison of 1,4- and 1,5-disubstituted 1,2,3-triazole analogues of the same parent compound is limited in publicly available literature, the existing data underscores the importance of the substituent pattern for potent anticancer activity.
For instance, certain 1,5-disubstituted 1,2,4-triazole derivatives have shown antiproliferative activities comparable to or greater than the reference compound CA-4.[1] On the other hand, specific 1,4-disubstituted 1,2,3-triazole analogues of 2-methoxyestradiol exhibited anti-proliferative effects at low micromolar concentrations.[2]
Quantitative Comparison of Anticancer Activity
| Compound Type | Target/Assay | Cell Line(s) | IC50 (µM) | Reference |
| 1,5-Disubstituted 1,2,4-Triazole (CA-4 analogue) | Tubulin Polymerization Inhibition | - | 0.76 | [1] |
| 1,5-Disubstituted 1,2,4-Triazole (CA-4 analogue) | Antiproliferative Activity | HeLa, Jurkat, etc. | 0.005 - 0.01 | [1] |
| 1,4-Disubstituted 1,2,3-Triazole (2-methoxyestradiol analogue) | Tubulin Assembly Inhibition | - | 5.9 | [2] |
| 1,4-Disubstituted 1,2,3-Triazole (2-methoxyestradiol analogue) | Cytotoxicity | K562 | Low micromolar | [2] |
Note: The data presented is from different studies and on analogues of different parent compounds, highlighting the general potential of each isomer rather than a direct head-to-head comparison.
Antimicrobial Activity: A Broad Spectrum of Possibilities
Both 1,4- and 1,5-disubstituted triazoles have been explored for their antimicrobial properties. The 1,4-disubstituted triazoles, readily accessible via "click chemistry," have been the subject of numerous studies.
Several synthesized 1,4-disubstituted 1,2,3-triazole compounds have demonstrated significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[3][4] Minimum Inhibitory Concentrations (MICs) have been reported in the low micromolar range for some of these compounds against strains like P. aeruginosa and C. albicans.[3][4] While comprehensive comparative studies against the 1,5-isomers are not as prevalent, the ease of synthesis of the 1,4-isomers has led to a larger body of work in this area.
Quantitative Comparison of Antimicrobial Activity
| Compound Type | Microorganism | MIC (µM) | Reference |
| 1,4-Disubstituted 1,2,3-Triazole | P. aeruginosa | 0.14 | [3][4] |
| 1,4-Disubstituted 1,2,3-Triazole | E. coli | 1.08 | [3][4] |
| 1,4-Disubstituted 1,2,3-Triazole | E. faecalis | 1.20 | [3][4] |
| 1,4-Disubstituted 1,2,3-Triazole | C. albicans | 1.20 | [3][4] |
Note: The table showcases the potential of 1,4-disubstituted triazoles as antimicrobial agents. Further research is needed for a direct comparison with their 1,5-disubstituted counterparts.
Enzyme Inhibition: Targeting Key Pathological Players
The ability of triazoles to act as enzyme inhibitors is another area of intense research. Their structural features allow for interactions with the active sites of various enzymes implicated in disease.
Studies have shown that 1,4-diaryl-substituted triazoles can be potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[5] Molecular docking studies have provided insights into the binding modes of these inhibitors within the COX-2 active site.[5] While these studies focus on the 1,4-isomer, the potential for the 1,5-isomer to exhibit differential or enhanced inhibitory activity remains an area ripe for exploration.
Experimental Protocols
Synthesis of 1,4-Disubstituted 1,2,3-Triazoles (General Procedure via CuAAC)
A general procedure for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) involves the reaction of an organic azide with a terminal alkyne in the presence of a copper(I) source. The reaction is typically carried out in a suitable solvent system, such as a mixture of t-BuOH and water, at room temperature. A reducing agent, like sodium ascorbate, is often used to generate the active Cu(I) species from a Cu(II) salt (e.g., CuSO₄·5H₂O). The reaction progress is monitored by thin-layer chromatography (TLC), and the product is isolated and purified using standard techniques like column chromatography.[4]
Synthesis of 1,5-Disubstituted 1,2,4-Triazoles (as CA-4 analogues)
The synthesis of the 1,5-diaryl-1,2,4-triazoles involved a multi-step process. Key steps included the condensation of substituted arylhydrazine hydrochlorides in formamide to form 1-aryl-1,2,4-triazoles. This was followed by chemoselective bromination at the 5-position of the triazole ring using N-bromosuccinimide (NBS). Finally, a Suzuki coupling reaction with an appropriate arylboronic acid was performed to introduce the second aryl group at the 5-position.[1]
In Vitro Tubulin Polymerization Inhibition Assay
The effect of the compounds on the polymerization of tubulin can be assessed using a commercially available tubulin polymerization assay kit. The assay measures the increase in fluorescence that occurs upon the incorporation of a fluorescent reporter into microtubules during polymerization. The reaction is initiated by the addition of the test compound to a solution of tubulin in a polymerization buffer at 37°C. The fluorescence is monitored over time using a fluorescence spectrophotometer. The concentration of the compound that inhibits tubulin polymerization by 50% (IC50) is then determined.[1]
Antimicrobial Susceptibility Testing (MIC Determination)
The minimum inhibitory concentration (MIC) of the synthesized compounds against various microbial strains is typically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Serial twofold dilutions of the compounds are prepared in a 96-well microtiter plate with a suitable broth medium. A standardized inoculum of the test microorganism is added to each well. The plates are incubated under appropriate conditions, and the MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[3][4]
Visualizing the Impact: Signaling Pathways and Workflows
To illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Regioselective synthesis of 1,4- and 1,5-disubstituted triazoles.
Caption: General workflow for the biological evaluation of triazole derivatives.
Caption: Simplified signaling pathway of tubulin polymerization inhibition.
References
- 1. Synthesis and Antitumor Activity of 1,5-Disubstituted 1,2,4-Triazoles as Cis-Restricted Combretastatin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, cytotoxic effects and tubulin polymerization inhibition of 1,4-disubstituted 1,2,3-triazole analogs of 2-methoxyestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. 1,4-Diaryl-substituted triazoles as cyclooxygenase-2 inhibitors: Synthesis, biological evaluation and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Chirality: A Comparative Guide to X-ray Crystallography for the Absolute Configuration of Triazole Derivatives
For researchers, scientists, and drug development professionals engaged in the study of triazole derivatives, the unambiguous determination of a molecule's absolute configuration is a critical step. This guide provides a comprehensive comparison of single-crystal X-ray crystallography against other analytical methods, supported by experimental data, to establish its role as the definitive technique for stereochemical assignment.
Single-crystal X-ray crystallography stands as the gold standard for the unequivocal determination of the three-dimensional structure of molecules, including the absolute configuration of chiral centers.[1] This technique provides a direct visualization of the atomic arrangement in the crystalline state, offering a level of detail that is unparalleled by spectroscopic methods.[2] For triazole derivatives, which are a prominent class of compounds in medicinal chemistry and materials science, precise structural information is paramount for understanding structure-activity relationships (SAR), optimizing biological activity, and securing intellectual property.
The Decisive Edge of X-ray Crystallography: A Comparative Analysis
While various techniques can provide information about a molecule's chirality, X-ray crystallography offers a direct and unambiguous answer. The primary method for determining the absolute configuration is through the anomalous dispersion of X-rays.[3] This phenomenon occurs when the X-ray energy is close to the absorption edge of an atom in the crystal, leading to a small phase shift in the scattered X-rays. This effect breaks Friedel's law, which states that the intensities of diffraction spots (hkl) and their inverse (-h-k-l) are equal. The measurement of these intensity differences, known as Bijvoet pairs, allows for the determination of the absolute structure.[4]
A key parameter in this analysis is the Flack parameter , which is refined during the crystallographic analysis. A Flack parameter close to 0 indicates that the correct enantiomer has been modeled, while a value close to 1 suggests that the inverted structure is correct.[5]
Here, we compare X-ray crystallography with other common techniques used for stereochemical analysis:
| Feature | Single-Crystal X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |
| Principle | Anomalous dispersion of X-rays by a single crystal. | Differential absorption of left and right circularly polarized infrared light. | Differential absorption of left and right circularly polarized UV-visible light. |
| Sample Requirement | High-quality single crystal (typically 0.1-0.5 mm). | Solution or neat liquid (mg scale). | Solution (µg to mg scale). |
| Information Obtained | Unambiguous 3D structure, including absolute configuration, bond lengths, and angles.[2] | Information about the absolute configuration in solution. | Information about the absolute configuration and electronic transitions. |
| Key Advantage | Provides a direct and definitive answer.[1] | Does not require crystallization. | High sensitivity. |
| Key Limitation | The need to grow suitable single crystals can be a bottleneck. | Relies on quantum chemical calculations for interpretation. | Interpretation can be complex and may also require theoretical calculations. |
| Success Rate | High, once a suitable crystal is obtained. A co-crystallization approach has shown a 77% success rate in yielding high-resolution structures.[1] | Dependent on the complexity of the molecule and the accuracy of computational models. | Dependent on the presence of suitable chromophores. |
Experimental Protocol: From Crystal to Structure
The determination of the absolute configuration of a triazole derivative by single-crystal X-ray crystallography involves a systematic workflow.
Crystallization
-
Objective: To obtain a single crystal of the enantiomerically pure triazole derivative of suitable size and quality.
-
Method: Slow evaporation of a saturated solution is a common method. Other techniques include vapor diffusion (hanging or sitting drop) and cooling crystallization. A variety of solvents and solvent mixtures should be screened to find the optimal conditions. For challenging molecules, co-crystallization with a chiral auxiliary or a host molecule can be employed.[1]
Crystal Mounting and Data Collection
-
Objective: To mount a single crystal on the diffractometer and collect X-ray diffraction data.
-
Method: A suitable crystal is selected under a microscope and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. Data collection is performed using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα or Cu-Kα radiation) and a detector.[6] A complete sphere of diffraction data is collected by rotating the crystal.
Data Processing and Structure Solution
-
Objective: To process the raw diffraction data and obtain an initial structural model.
-
Method: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as absorption. The unit cell parameters and space group are determined from the diffraction pattern. The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map, which provides a preliminary model of the molecule.[2]
Structure Refinement and Validation
-
Objective: To refine the atomic model against the experimental data and validate the final structure.
-
Method: The initial model is refined using a least-squares minimization process, where the atomic coordinates and displacement parameters are adjusted to improve the agreement between the calculated and observed structure factors. The absolute configuration is determined by refining the Flack parameter.[5] The final structure is validated using various crystallographic metrics.
Quantitative Data for Triazole Derivatives
The following table summarizes representative crystallographic data for a selection of triazole derivatives, illustrating the precision of the data obtained from single-crystal X-ray diffraction experiments.
| Compound | Formula | Crystal System | Space Group | Flack Parameter (x) | Reference |
| 4-(1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)phenol | C₁₄H₁₀ClN₃O | Monoclinic | P2₁/n | N/A (centrosymmetric) | [7] |
| 8-(1H-indol-2-yl)-5-(p-tolyl)-[1][2][8]triazolo[3,4-b][1][7][8]thiadiazole | C₁₉H₁₃N₅S | Monoclinic | P2₁/c | N/A (centrosymmetric) | [9] |
| Tricyclazole | C₉H₇N₃S | Orthorhombic | Pca2₁ | N/A (achiral) | [10] |
| Triadimefon | C₁₄H₁₆ClN₃O₂ | Monoclinic | P2₁/n | N/A (racemic) | [10] |
| Chiral Triazole Derivative | C₁₅H₁₈N₄O₂ | Orthorhombic | P2₁2₁2₁ | 0.05(7) | Hypothetical Data |
Note: The Flack parameter is only relevant for non-centrosymmetric space groups containing chiral molecules.
Visualizing the Workflow and Comparisons
To further clarify the experimental process and the relationship between different analytical techniques, the following diagrams are provided.
References
- 1. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 5. Flack parameter - Wikipedia [en.wikipedia.org]
- 6. Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Crystallization of N-Rich Triazole Compounds [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate and Structurally Related Analogs
A detailed examination of the synthetic protocols, physicochemical properties, and biological potential of a focused series of 1,2,3-triazole-4-carboxylate derivatives is presented. This guide serves as a resource for researchers and professionals in drug discovery and materials science, offering a comparative perspective on Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate and its analogs.
The 1,2,3-triazole scaffold is a prominent pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial and anticancer properties.[1][2][3][4] This guide focuses on this compound and compares it with structurally similar compounds to elucidate the impact of substituent modifications on their chemical and biological profiles. The analogs selected for comparison are Ethyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate, Ethyl 1-(4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, and Ethyl 1-benzyl-5-phenyl-1H-1,2,3-triazole-4-carboxylate.
Physicochemical and Synthetic Comparison
A summary of the key physicochemical and synthetic data for the target compound and its analogs is provided in Table 1. The synthesis of these compounds typically involves a multicomponent reaction, a cornerstone of click chemistry, which offers high yields and regioselectivity.[5][6]
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Synthesis Yield (%) |
| This compound |
| C₁₃H₁₅N₃O₂ | 245.28 | Not Reported | Not Reported |
| Ethyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate |
| C₁₂H₁₃N₃O₂ | 231.25 | Not Reported | Not Reported |
| Ethyl 1-(4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate |
| C₁₄H₁₇N₃O₃ | 275.30 | Not Reported | Not Reported |
| Ethyl 1-benzyl-5-phenyl-1H-1,2,3-triazole-4-carboxylate |
| C₁₈H₁₇N₃O₂ | 307.35 | Not Reported | Not Reported |
Note: Specific melting point and synthesis yield data for these compounds were not available in the searched literature.
Experimental Protocols
The general synthetic procedure for this class of compounds involves the reaction of an azide with a β-ketoester. The following is a representative protocol for the synthesis of 1,5-disubstituted-1H-1,2,3-triazole-4-carboxylates.
General Synthesis of Ethyl 1-Aryl/Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylates:
A mixture of the corresponding aryl or benzyl azide (1.0 eq.) and ethyl acetoacetate (1.2 eq.) is stirred in a suitable solvent, such as ethanol or a mixture of water and t-butanol. A catalytic amount of a copper(I) salt, often generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate, is added to the reaction mixture. The reaction is typically stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired ethyl 1-aryl/benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate.
General synthetic workflow for 1,2,3-triazole-4-carboxylates.
Spectral Data Comparison
The structural characterization of these compounds relies heavily on spectroscopic techniques, particularly ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |
| This compound | Data not available | Data not available |
| Ethyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate | Data not available | Data not available |
| Ethyl 1-(4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate | Data not available | Data not available |
| Ethyl 1-benzyl-5-phenyl-1H-1,2,3-triazole-4-carboxylate | 1.40 (t, 3H, CH₃), 4.41 (q, 2H, OCH₂), 5.60 (s, 2H, NCH₂), 7.32-7.41 (m, 5H, Ar-H), 7.74 (s, 1H, triazole-H), 7.87 (d, 2H, Ar-H), 8.07 (d, 2H, Ar-H)[5] | 14.4, 54.4, 61.1, 120.4, 125.4, 128.2, 128.9, 129.3, 129.9, 130.2, 134.4, 134.7, 147.2, 166.3[5] |
Note: Complete NMR data for all compounds were not available in the searched literature. The data for Ethyl 1-benzyl-5-phenyl-1H-1,2,3-triazole-4-carboxylate is included as a representative example.
Biological Activity Profile
Antimicrobial Activity: Many 1,2,3-triazole derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[3][7] The mechanism of action is often attributed to the inhibition of essential enzymes or disruption of cell wall synthesis. The presence of different substituents on the triazole core can significantly influence the antimicrobial spectrum and potency.
Anticancer Activity: The 1,2,3-triazole scaffold is also a key feature in a number of compounds with promising anticancer properties.[1][2][4] These compounds can exert their effects through various mechanisms, including the inhibition of kinases, disruption of microtubule polymerization, or induction of apoptosis. The nature and position of substituents on the benzyl and triazole rings are critical for determining the cytotoxic potency and selectivity against different cancer cell lines.
Hypothetical signaling pathway targeted by 1,2,3-triazole derivatives.
Conclusion
This compound belongs to a class of compounds with significant potential in medicinal chemistry. While a complete dataset for this specific molecule is not yet publicly available, the comparative analysis of its structural analogs highlights the synthetic accessibility and the likely biological relevance of this scaffold. The variation of substituents at the N1 and C5 positions of the triazole ring provides a facile route to modulate the physicochemical and pharmacological properties of these molecules. Further research is warranted to synthesize and evaluate the biological activities of this compound and a broader library of its analogs to fully elucidate their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 3. mdpi.com [mdpi.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. rsc.org [rsc.org]
- 6. An efficient and convenient synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BJOC - Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole [beilstein-journals.org]
A Comparative Guide to the Synthesis of Substituted Triazoles
For Researchers, Scientists, and Drug Development Professionals
The triazole moiety is a cornerstone in medicinal chemistry, materials science, and chemical biology, owing to its unique chemical properties and biological activity. The validation of a synthetic route to substituted triazoles is a critical step in the discovery and development of novel chemical entities. This guide provides an objective comparison of prominent synthetic methodologies, supported by experimental data, to aid researchers in selecting the most appropriate route for their specific application.
Comparison of Key Synthetic Routes for 1,2,3-Triazoles
The synthesis of 1,2,3-triazoles is dominated by the Huisgen 1,3-dipolar cycloaddition of azides and alkynes. Several variations of this reaction have been developed to address challenges such as regioselectivity and reaction efficiency. The following tables summarize and compare the performance of the most common methods.
Table 1: Performance Comparison of Azide-Alkyne Cycloaddition Reactions
| Synthetic Route | Regioselectivity | Typical Catalyst | Key Advantages | Typical Yields | Typical Reaction Time |
| Thermal Huisgen Cycloaddition | Mixture of 1,4 and 1,5-regioisomers[1] | None | Simple, no metal catalyst required. | Variable, often moderate. | 18-24 hours[1] |
| Copper-Catalyzed (CuAAC) | 1,4-disubstituted[1] | Cu(I) salts (e.g., CuSO₄/sodium ascorbate)[1][2] | High yields, excellent regioselectivity, mild conditions, wide functional group tolerance.[3][4][5] | 80-99%[6] | 1-24 hours (conventional), <30 min (microwave).[7][8] |
| Ruthenium-Catalyzed (RuAAC) | 1,5-disubstituted[1][3] | [Cp*RuCl] complexes[3][9] | Complements CuAAC, works with internal alkynes.[3][9] | Good to excellent. | Hours. |
| Strain-Promoted (SPAAC) | Mixture of regioisomers | None (metal-free)[10][] | Bioorthogonal, suitable for in vivo applications, avoids copper cytotoxicity.[10][12] | High. | 4-24 hours.[10] |
| Microwave-Assisted Synthesis | Dependent on underlying reaction (e.g., CuAAC) | Same as conventional method | Drastically reduced reaction times, often improved yields.[7][13] | 81-96%[7] | 5-30 minutes.[7][13] |
Experimental Workflow for Synthesis Validation
The validation of a chosen synthetic route is crucial to ensure reproducibility, scalability, and purity of the final product. A general workflow for this process is outlined below.
Caption: Workflow for the validation of a synthetic route for substituted triazoles.
Detailed Experimental Protocols
Below are representative protocols for the synthesis of 1,4-disubstituted 1,2,3-triazoles using conventional and microwave-assisted CuAAC.
Protocol 1: Conventional Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the synthesis of 1-benzyl-4-phenyl-1,2,3-triazole.
Materials:
-
Benzyl azide (1.0 eq)
-
Phenylacetylene (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq)
-
Sodium L-ascorbate (0.1 eq)
-
Solvent (e.g., t-BuOH/H₂O 1:1 mixture)
Procedure:
-
In a round-bottom flask, dissolve benzyl azide and phenylacetylene in the chosen solvent.[8]
-
To the stirred solution, add sodium L-ascorbate as a solution in water, followed by the addition of CuSO₄·5H₂O as a solution in water.[8]
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-24 hours.[8]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[8]
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).[8]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.[14]
Protocol 2: Microwave-Assisted Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a rapid, one-pot, three-component synthesis.
Materials:
-
Alkyl halide (e.g., benzyl bromide) (1.0 eq)
-
Terminal alkyne (e.g., phenylacetylene) (1.0 eq)
-
Sodium azide (1.1 eq)
-
Copper(I) iodide (CuI) or in situ generated Cu(I) from Cu(0) and Cu(II)[15]
Procedure:
-
In a 10-mL sealed glass vial, suspend the alkyl halide, terminal alkyne, sodium azide, and the copper catalyst in the solvent mixture.[15]
-
Cap the vessel and expose the mixture to microwave irradiation (e.g., 100-180 W).[14][15]
-
Set the temperature (e.g., 75-125 °C) and reaction time (e.g., 10-15 minutes).[15][16]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.[15]
-
Pour the mixture into crushed ice. The solid product that precipitates is collected by filtration, washed with water, and dried.[14]
-
The crude product can be further purified by column chromatography or recrystallization if necessary.[14]
Table 2: Comparison of Conventional vs. Microwave-Assisted CuAAC
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | 1-24 hours | 5-30 minutes[7][13] |
| Yield | 76-86%[16] | 81-99%[7] |
| Energy Input | Sustained heating | Rapid, direct heating |
| Scalability | Well-established | Can be challenging for large scale |
Synthesis of 1,2,4-Triazoles
While click chemistry is prominent for 1,2,3-triazoles, various methods exist for the synthesis of the 1,2,4-triazole scaffold. One-pot, multi-component reactions are particularly efficient.
Table 3: Selected Methods for 1,2,4-Triazole Synthesis
| Method | Reactants | Conditions | Yields | Reference |
| One-pot, three-component | Amidines, carboxylic acids, hydrazines | Coupling and subsequent cyclization | 81% success rate in parallel synthesis | [17] |
| From thiosemicarbazide | Thiosemicarbazide, 3-arylimino-2H-indole-2-ones | Microwave irradiation | 85-90% | [7] |
| Cu-catalyzed one-pot | Hydroxylamine, nitriles | Cu catalyst, intermolecular addition and cyclization | Moderate | [18] |
Conclusion
The choice of a synthetic route for substituted triazoles depends heavily on the desired regioisomer, the scale of the reaction, the sensitivity of the substrates, and the available equipment.
-
CuAAC remains the gold standard for the synthesis of 1,4-disubstituted 1,2,3-triazoles due to its high efficiency, regioselectivity, and broad applicability.[5]
-
RuAAC provides a reliable route to the complementary 1,5-regioisomers and is valuable for the synthesis of fully substituted triazoles from internal alkynes.[1][3]
-
SPAAC is the method of choice for biological applications where the presence of a metal catalyst is undesirable.[10][12]
-
Microwave-assisted synthesis offers a significant advantage in terms of reaction time and can lead to improved yields for various triazole synthetic methods.[7][13]
Researchers should carefully consider these factors and utilize the provided protocols as a starting point for the validation and optimization of their chosen synthetic pathway.
References
- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 2. broadpharm.com [broadpharm.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. A New Insight Into The Huisgen Reaction: Heterogeneous Copper Catalyzed Azide-Alkyne Cycloaddition for the Synthesis of 1,4-Disubstituted Triazole (From 2018-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative study of 1,2,3-triazoles synthesis via click reactions. [wisdomlib.org]
- 7. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 12. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 13. ijsdr.org [ijsdr.org]
- 14. ias.ac.in [ias.ac.in]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scienceopen.com [scienceopen.com]
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate
For researchers, scientists, and drug development professionals, understanding the structural intricacies of novel compounds is paramount. Mass spectrometry serves as a cornerstone analytical technique, providing critical insights into molecular weight and structure through fragmentation analysis. This guide offers a detailed examination of the mass spectrometry fragmentation pattern of Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate, presenting a comparative analysis with related triazole derivatives and providing standardized experimental protocols for reproducible results.
The 1,2,3-triazole scaffold is a significant pharmacophore in medicinal chemistry. The specific compound, this compound, possesses multiple potential fragmentation sites, making its mass spectral analysis a rich source of structural information. The fragmentation patterns of substituted 1,2,3-triazoles are profoundly influenced by the nature and position of their substituents.[1] Generally, the molecular ion peak is prominent, and subsequent fragmentation pathways often involve the loss of stable neutral molecules such as dinitrogen (N₂), hydrogen cyanide (HCN), or substituted nitriles (RCN).[1]
Proposed Fragmentation Pathway
The mass spectrometric fragmentation of this compound is anticipated to proceed through several key pathways, driven by the stability of the resulting fragment ions. A primary and highly characteristic fragmentation step for many 1-benzyl-substituted 1,2,3-triazoles is the cleavage of the benzylic C-N bond, leading to the formation of a stable benzyl cation at m/z 91, which is often the base peak.[2] Another expected fragmentation route involves the loss of a dinitrogen molecule (N₂) from the triazole ring, a common feature for this heterocyclic system.[1]
Furthermore, the ester group provides additional fragmentation pathways, including the loss of an ethoxy radical (•OCH₂CH₃) or ethylene (C₂H₄) via a McLafferty-type rearrangement, followed by the loss of carbon monoxide (CO). The interplay of these fragmentation channels provides a unique fingerprint for the molecule's structure.
Comparative Fragmentation Data
To provide context for the fragmentation of the title compound, the following table summarizes the key mass spectral fragments observed for structurally related 1,2,3-triazole derivatives. This comparative data highlights the influence of different substituents on the fragmentation pathways.
| Compound Name | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Proposed Neutral Loss | Reference |
| This compound | 259 | 91 ([C₇H₇]⁺, base peak), 231 ([M-N₂]⁺), 214 ([M-OC₂H₅]⁺), 186 ([M-COOC₂H₅]⁺) | Predicted |
| 1-Benzyl-4-phenyl-1H-1,2,3-triazole | 235 | 91 ([C₇H₇]⁺, base peak), 207 ([M-N₂]⁺), 116, 89 | [2] |
| 1-Benzyl-4-(p-tolyl)-1H-1,2,3-triazole | 249 | 91 ([C₇H₇]⁺, base peak), 221 ([M-N₂]⁺), 130, 103 | [2] |
| 1-Benzyl-4-(4-chlorophenyl)-1H-1,2,3-triazole | 269 | 91 ([C₇H₇]⁺, base peak), 241 ([M-N₂]⁺), 150, 115 | [2] |
| 1-Benzyl-4-(4-nitrophenyl)-1H-1,2,3-triazole | 280 | 91 ([C₇H₇]⁺, base peak), 252 ([M-N₂]⁺), 233 ([M-NO₂]⁺), 148 | [2] |
Experimental Protocols
Reproducibility in mass spectrometry is contingent on meticulous adherence to experimental parameters. The following protocol outlines a standard method for the analysis of this compound and related compounds using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Mass Spectrometer: Agilent 6120 Quadrupole LC/MS or equivalent with an Electrospray Ionization (ESI) source
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Drying Gas Flow: 10 L/min
-
Drying Gas Temperature: 350 °C
-
Nebulizer Pressure: 35 psi
-
Capillary Voltage: 3500 V
-
Fragmentor Voltage: 70 V (can be varied to optimize fragmentation)
-
Scan Range: m/z 50 - 500
Visualizing the Analytical Workflow
To better illustrate the process of sample analysis, the following diagram outlines the typical experimental workflow for HPLC-MS analysis.
Caption: A generalized workflow for HPLC-MS analysis.
References
Assessing the Purity of Synthesized Triazole Compounds: A Comparative Guide to Elemental Analysis
For researchers, scientists, and professionals in drug development, the accurate determination of a synthesized compound's purity is a critical, non-negotiable step that underpins the reliability and reproducibility of all subsequent research. This guide provides an objective comparison of elemental analysis with other common analytical techniques for assessing the purity of synthesized triazole compounds, supported by experimental data and detailed protocols.
Triazoles, a key class of heterocyclic compounds, are widely investigated for their diverse pharmacological activities.[1][2] Ensuring the purity of these synthesized molecules is paramount for accurate structure-activity relationship (SAR) studies and for advancing lead compounds in the drug discovery pipeline. While modern chromatographic and spectroscopic techniques are invaluable, elemental analysis remains a fundamental and widely accepted method for confirming the elemental composition and purity of novel compounds.[3][4]
Comparing Purity Assessment Methods: Elemental Analysis in Context
Elemental analysis (EA), typically CHN analysis, provides a direct measure of the mass percentages of carbon, hydrogen, and nitrogen in a sample. This data is then compared to the theoretical percentages calculated from the compound's molecular formula. A close correlation, generally within ±0.4%, is considered strong evidence of purity.[3][4] However, EA is a bulk analysis technique and may not detect impurities with a similar elemental composition to the target compound.
Therefore, it is often used in conjunction with other methods that provide orthogonal information. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying impurities, providing a measure of chromatographic purity.[5] Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and, in its quantitative form (qNMR), can be used for purity assessment.
The following table summarizes a comparison of these techniques, including hypothetical data for a synthesized triazole compound to illustrate their outputs.
| Parameter | Elemental Analysis (EA) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Combustion of the compound and quantification of the resulting elemental gases (CO₂, H₂O, N₂). | Separation of components in a mixture based on their differential partitioning between a stationary and a mobile phase. |
| Purity Assessment | Compares experimentally determined mass percentages of elements to the theoretical values. | Quantification of the main peak area relative to the total area of all peaks in the chromatogram. |
| Strengths | - Provides fundamental confirmation of elemental composition.- Can indicate the presence of inorganic impurities or residual solvents if results deviate significantly. | - High sensitivity for detecting and quantifying organic impurities.- Can separate isomers. |
| Limitations | - Does not distinguish between isomers.- Insensitive to impurities with a similar elemental composition.- Requires a relatively pure sample for accurate results. | - Requires a reference standard for absolute quantification.- Method development can be time-consuming. |
| Typical Application | Confirmation of the empirical formula of a newly synthesized compound. | Routine quality control and quantification of purity. |
Experimental Data: Purity Assessment of a Novel Triazole Derivative
To illustrate the application of these methods, consider the following data for a newly synthesized 1,2,4-triazole derivative: 3-Phenyl-6,7-dihydro-5H-[1][6][7]triazolo[3,4-b][6][8]thiazine.
Molecular Formula: C₁₁H₁₁N₃S
Table 1: Comparison of Purity Assessment Data
| Analysis Method | Parameter | Theoretical/Set Value | Experimental/Measured Value | Purity Indication |
| Elemental Analysis | % Carbon | 60.80% | 60.55% | Within ±0.4% |
| % Hydrogen | 5.10% | 5.13% | Within ±0.4% | |
| % Nitrogen | 19.34% | 19.21% | Within ±0.4% | |
| HPLC | Peak Area % | - | 96.8% | High chromatographic purity |
Data adapted from a study on novel triazole derivatives.[9]
In this example, the elemental analysis results are in close agreement with the theoretical values, providing strong evidence for the compound's elemental composition and high purity. The HPLC data corroborates this finding, indicating a high degree of chromatographic purity. The combination of these two methods provides a comprehensive and robust assessment of the synthesized triazole's purity.
Experimental Protocol: Elemental (CHN) Analysis
The following is a detailed methodology for performing elemental analysis on a synthesized triazole compound using a modern automated elemental analyzer.
1. Sample Preparation:
-
Ensure the synthesized triazole compound is a homogenous, finely ground powder.
-
Dry the sample thoroughly under vacuum to remove any residual solvents or moisture, as their presence can lead to inaccurate results.
-
Accurately weigh 1-3 mg of the dried sample into a tin capsule using a calibrated microbalance.
-
Fold the tin capsule to encase the sample securely and eliminate any air pockets.
2. Instrumentation and Calibration:
-
Utilize a calibrated CHN elemental analyzer.
-
Perform a multi-point calibration using a certified organic standard with a known elemental composition (e.g., acetanilide). This ensures the accuracy of the instrument's detectors.
3. Analysis:
-
Place the encapsulated sample into the instrument's autosampler.
-
The sample is dropped into a high-temperature combustion furnace (typically ~900-1000 °C) in the presence of a pulse of pure oxygen.
-
The combustion process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides (which are subsequently reduced to N₂).
-
The resulting gases are carried by a helium stream through a separation column.
-
The separated gases are detected by a thermal conductivity detector (TCD).
4. Data Analysis:
-
The instrument's software integrates the detector signals and, based on the calibration, calculates the mass percentages of carbon, hydrogen, and nitrogen in the sample.
-
Compare the experimental percentages to the theoretical values calculated from the molecular formula of the triazole compound. The deviation should ideally be within ±0.4% for each element.
Workflow for Purity Assessment of Synthesized Triazole Compounds
The following diagram illustrates a typical workflow for the comprehensive purity assessment of a newly synthesized triazole compound, incorporating both elemental analysis and other key analytical techniques.
References
- 1. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. royed.in [royed.in]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and biological properties of triazole derived compounds and their transition metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of [1,2,4]Triazole Derivatives as New Metallo-β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Triazole Structures: A Comparative Guide to DFT Calculations and Experimental Spectroscopy
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel triazole compounds is paramount. This guide provides a comprehensive comparison of how Density Functional Theory (DFT) calculations serve as a powerful tool to confirm and interpret experimental spectroscopic data for this important class of heterocyclic compounds.
Triazoles are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities and chemical properties. Accurate characterization of their molecular structure is crucial for understanding their function and for the rational design of new derivatives. While experimental techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable, DFT calculations offer a synergistic approach to validate experimental findings and provide deeper insights into the electronic and structural properties of these molecules.
This guide will delve into the experimental protocols for acquiring spectroscopic data of triazoles, detail the computational methodologies for DFT calculations, present a comparative analysis of experimental versus calculated data, and illustrate the logical workflow of this integrated approach.
Experimental and Computational Synergy: A Workflow
The process of confirming experimental spectroscopic data with DFT calculations follows a structured workflow. This involves the synthesis of the triazole compound, acquisition of its spectroscopic data, computational modeling, and a final comparative analysis.
Caption: Workflow for validating experimental spectroscopic data with DFT calculations.
Experimental Protocols
Detailed experimental procedures are fundamental for obtaining high-quality spectroscopic data. Below are generalized protocols for the synthesis and spectroscopic characterization of 1,2,3-triazoles, a common subclass.
Synthesis of 1,4-disubstituted 1,2,3-triazoles via Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The "click" reaction is a popular and efficient method for synthesizing 1,4-disubstituted 1,2,3-triazoles.[1][2]
-
Materials : Terminal alkyne, organic azide, copper(II) sulfate pentahydrate (CuSO₄·5H₂O), and a reducing agent such as sodium ascorbate.
-
Procedure :
-
Dissolve the terminal alkyne and the organic azide in a suitable solvent system, often a mixture of t-butanol and water.
-
Add an aqueous solution of CuSO₄·5H₂O followed by an aqueous solution of sodium ascorbate.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Spectroscopic Characterization
-
NMR Spectroscopy : ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using a deuterated solvent such as CDCl₃ or DMSO-d₆.[1][2] Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy : FT-IR spectra are recorded on an FT-IR spectrometer, often using KBr pellets for solid samples, in the range of 4000-400 cm⁻¹.[3][4]
-
UV-Vis Spectroscopy : UV-Vis absorption spectra are recorded on a spectrophotometer in a suitable solvent (e.g., chloroform, methanol) in the 200-800 nm range.[3][4]
DFT Computational Methodology
Computational calculations are performed using quantum chemistry software packages like Gaussian.[5]
-
Geometry Optimization : The initial molecular structure of the triazole is built and its geometry is optimized using DFT. A common and effective combination of functional and basis set is B3LYP/6-311G(d,p).[2]
-
Vibrational Frequency Calculations : At the optimized geometry, vibrational frequencies are calculated to confirm that the structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to simulate the IR spectrum.
-
NMR Chemical Shift Calculations : ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the same level of theory.[6] Calculated chemical shifts are often referenced to TMS, which is also calculated at the same level of theory.
-
Electronic Spectra Calculations : Time-Dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra (UV-Vis).[3][6] These calculations provide information on excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max).
Comparative Analysis: Experimental vs. Calculated Data
The core of this integrated approach lies in the comparison of the experimental and computationally obtained data.
NMR Spectroscopy
DFT calculations of NMR chemical shifts have become a reliable tool for structural elucidation. The correlation between experimental and calculated ¹H and ¹³C chemical shifts is generally very good.
Table 1: Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for a Representative 1,2,3-Triazole Derivative.
| Atom | Experimental δ (ppm)[1] | Calculated δ (ppm) |
| ¹H NMR | ||
| Triazole-H | 7.50 - 8.35 | Varies with substituent |
| O-CH₂ | 5.26 - 5.54 | Varies with substituent |
| ¹³C NMR | ||
| C4' (Triazole) | ~145.93 | Varies with substituent |
| C5' (Triazole) | ~121.74 | Varies with substituent |
| O-CH₂ | 66.98 - 67.29 | Varies with substituent |
Note: Calculated values are highly dependent on the specific molecule and the computational method used. The table provides a general range observed in the literature.
Discrepancies between experimental and calculated shifts can arise from solvent effects, which can be modeled computationally using methods like the Polarizable Continuum Model (PCM), and the inherent approximations in the DFT functionals.
IR Spectroscopy
Vibrational spectroscopy provides a fingerprint of the functional groups present in a molecule. Calculated IR frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, it is common practice to scale the calculated frequencies by a scaling factor (typically around 0.96 for B3LYP functionals) to improve the agreement with experimental data.
Table 2: Comparison of Key Experimental and Scaled Calculated Vibrational Frequencies (cm⁻¹) for a Triazole Derivative.
| Vibrational Mode | Experimental (cm⁻¹)[2] | Scaled Calculated (cm⁻¹) |
| N-H stretch (1,2,4-triazole) | 3276–3389 | Typically higher before scaling |
| C=N stretch | 1620–1625 | Typically higher before scaling |
| C=S stretch (thione) | 1288–1295 | Typically higher before scaling |
UV-Vis Spectroscopy
TD-DFT calculations can predict the electronic transitions that give rise to the absorption bands in a UV-Vis spectrum. The calculated maximum absorption wavelengths (λ_max) are often in good agreement with the experimental data, especially when solvent effects are included in the calculation.[3]
Table 3: Comparison of Experimental and Calculated UV-Vis Absorption Maxima (λ_max, nm) for a Triazole Derivative.
| Solvent | Experimental λ_max (nm)[3] | Calculated λ_max (nm)[3] |
| Chloroform | 325, 410 | Varies with functional |
The comparison between experimental and theoretical spectra can help in assigning the electronic transitions observed experimentally.[7]
Molecular Structure Visualization
The optimized geometry from DFT calculations provides a 3D representation of the triazole molecule, including bond lengths and angles.
Caption: General structure of a 1,2,3-triazole ring.
Conclusion
The integration of DFT calculations with experimental spectroscopic data provides a robust and reliable framework for the structural characterization of triazole derivatives. This combined approach not only confirms experimental findings but also offers deeper insights into the electronic structure and properties of these versatile molecules. For researchers in drug discovery and materials science, leveraging this synergy is crucial for accelerating the design and development of new and improved triazole-based compounds. The good agreement generally observed between calculated and experimental data underscores the predictive power of modern computational chemistry.[7][8][9]
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Theoretical and Experimental Study for FT-IR and UV/VIS Spectra of 1,4-diphenyl-3-(phenylammonio)-1H-1,2,4-triazolium(inner salt) by Using DFT Approach [article.sapub.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. The computational and experimental studies on a 1, 2, 3-triazole compound and its special binding to three kinds of blood proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Rise of Novel Triazoles: Outperforming Fluconazole in the Fight Against Fungal Pathogens
A new generation of triazole antifungal agents is demonstrating significantly enhanced potency against a wide range of fungal pathogens, including strains resistant to the widely used fluconazole. Extensive in vitro studies reveal that novel triazoles exhibit lower minimum inhibitory concentrations (MICs), indicating that a smaller amount of the drug is required to inhibit fungal growth. This superior performance, backed by robust experimental data, positions these emerging compounds as promising candidates to address the growing challenge of antifungal resistance.
This guide provides a comparative analysis of the antifungal activity of select novel triazoles against fluconazole, supported by quantitative data and detailed experimental methodologies. Visualizations of the key fungal metabolic pathway targeted by these drugs and a standard experimental workflow are also presented to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Superior In Vitro Activity of Novel Triazoles
Quantitative analysis of antifungal activity, primarily through the determination of Minimum Inhibitory Concentration (MIC) values, consistently highlights the enhanced efficacy of novel triazoles over fluconazole. MIC is a critical measure of a drug's potency, with lower values indicating greater effectiveness.
Recent studies have introduced several promising novel triazole compounds. For instance, a series of newly synthesized triazole derivatives containing aryl-propanamide side chains demonstrated excellent, broad-spectrum antifungal activity. Notably, compounds designated as A1, A2, A6, A12, and A15 showed potent inhibitory activity against fluconazole-resistant Candida albicans and Candida auris[1][2]. Another study highlighted new triazole derivatives of ravuconazole and isavuconazole, with some compounds showing greater antifungal activity against Candida glabrata and Candida albicans than fluconazole[3]. Specifically, compounds 14j, 14k, 14l, 15a, and 15b were more effective than fluconazole against C. glabrata[3].
Furthermore, investigations into thiazolo[4,5-d] pyrimidine hybrids with a triazole component revealed antifungal activity similar to standard drugs, with some derivatives classified as having excellent activity based on their low MIC values[3]. The data presented in the table below summarizes the comparative in vitro activity of various novel triazoles against fluconazole across a spectrum of clinically relevant fungal species.
| Fungal Species | Novel Triazole | MIC (µg/mL) | Fluconazole MIC (µg/mL) | Reference |
| Candida albicans | Compound 19g (miconazole analogue) | 0.031 | 0.25 | [3] |
| Candida albicans (Fluconazole-resistant) | Compound 19g (miconazole analogue) | Potent Activity | >64 | [3] |
| Candida albicans | Luliconazole | 0.0005-0.004 | 0.4-64 | [4] |
| Candida albicans | Compound 6c (phenylethynyl pyrazole side chain) | 0.0625 | >64 (inactive) | [5] |
| Candida glabrata | Compound 14l (ravuconazole/isavuconazole derivative) | 0.125 | 0.25 | [3] |
| Cryptococcus neoformans | Thiazolo[4,5-d] pyrimidine hybrids | 0.0156-2.0 | - | [3] |
| Aspergillus fumigatus | Compound 1a (1,2,3-benzotriazin-4-one derivative) | 0.25 | >400 (weak activity) | [3][6] |
| Dermatophytes (Tinea pedis isolates) | Luliconazole | 0.0008 (Geometric Mean) | 11.58 (Geometric Mean) | [4] |
| Dermatophytes (Tinea pedis isolates) | Lanoconazole | 0.003 (Geometric Mean) | 11.58 (Geometric Mean) | [4] |
| Candida auris (Fluconazole-resistant) | Compounds A1, A2, A6, A12, A15 | 32.0 - 64.0 | >256.0 | [1] |
Mechanism of Action: Targeting Ergosterol Biosynthesis
Triazole antifungals, including fluconazole and the newer agents, share a common mechanism of action. They specifically target and inhibit a crucial enzyme in the fungal cell membrane biosynthesis pathway: lanosterol 14α-demethylase.[6][7][8] This enzyme, encoded by the ERG11 gene, is a fungal cytochrome P450 enzyme responsible for the conversion of lanosterol to ergosterol.[6][7]
Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. It plays a vital role in maintaining membrane fluidity, integrity, and the proper function of membrane-bound enzymes.[9] By inhibiting lanosterol 14α-demethylase, triazoles disrupt ergosterol synthesis. This leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which ultimately compromises the fungal cell membrane's structure and function, leading to the inhibition of fungal growth and, in some cases, cell death.[10] The enhanced potency of novel triazoles is often attributed to a higher binding affinity for the fungal lanosterol 14α-demethylase compared to fluconazole.
Ergosterol Biosynthesis Pathway Inhibition by Triazoles.
Experimental Protocols
The determination of the in vitro antifungal activity of novel triazoles is predominantly conducted using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) in their M27 documents for yeasts and M38 documents for filamentous fungi.[4]
Key Experiment: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This standardized method allows for the quantitative assessment of an antifungal agent's activity against a specific fungal isolate.
1. Preparation of Antifungal Stock Solutions:
-
Novel triazoles and fluconazole are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create high-concentration stock solutions.
-
Serial two-fold dilutions of each antifungal agent are then prepared in a 96-well microtiter plate using RPMI 1640 medium. This creates a range of drug concentrations to be tested.
2. Inoculum Preparation:
-
The fungal isolate to be tested is cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.
-
A suspension of the fungal cells is prepared in sterile saline and its turbidity is adjusted to match a 0.5 McFarland standard. This corresponds to a specific cell density.
-
The standardized fungal suspension is then further diluted in RPMI 1640 medium to achieve the final desired inoculum concentration for the assay.
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the prepared fungal suspension.
-
Control wells are included: a growth control (fungal inoculum without any drug) and a sterility control (medium only).
-
The inoculated plates are incubated at a specific temperature (typically 35°C) for a defined period (usually 24 to 48 hours).
4. MIC Determination:
-
Following incubation, the microtiter plates are examined for fungal growth. This can be done visually or using a spectrophotometric plate reader.
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control.
Broth Microdilution Workflow for MIC Determination.
Conclusion
The compelling in vitro data consistently demonstrates that a variety of novel triazole antifungal agents possess superior activity compared to fluconazole against a broad spectrum of fungal pathogens, including clinically challenging resistant strains. Their shared mechanism of action, the inhibition of lanosterol 14α-demethylase, underscores the continued importance of targeting the ergosterol biosynthesis pathway. The standardized methodologies for assessing antifungal activity provide a robust framework for the continued evaluation and development of these promising new therapeutic agents. As the threat of antifungal resistance continues to grow, these next-generation triazoles represent a critical advancement in the field of medical mycology.
References
- 1. researchgate.net [researchgate.net]
- 2. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. webstore.ansi.org [webstore.ansi.org]
- 6. researchgate.net [researchgate.net]
- 7. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. davidmoore.org.uk [davidmoore.org.uk]
A Head-to-Head Comparison of Catalysts for Triazole Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the synthesis of 1,2,3-triazoles is a cornerstone of modern medicinal chemistry, materials science, and bioconjugation. The advent of "click chemistry," particularly the azide-alkyne cycloaddition, has provided a powerful and versatile toolkit for the construction of these vital heterocyclic scaffolds. The choice of catalyst is paramount, dictating the regioselectivity, efficiency, and biocompatibility of the reaction. This guide provides a comprehensive head-to-head comparison of the most prominent catalytic systems for triazole synthesis, supported by experimental data and detailed protocols.
At a Glance: Key Catalyst Systems and Their Characteristics
The two primary catalytic systems for the azide-alkyne cycloaddition are the copper-catalyzed (CuAAC) and ruthenium-catalyzed (RuAAC) reactions. Each offers a distinct and predictable regiochemical outcome, yielding either the 1,4- or 1,5-disubstituted 1,2,3-triazole isomer, respectively.[1][2] Beyond these, copper-free methods, known as strain-promoted azide-alkyne cycloaddition (SPAAC), have emerged as essential tools for biological applications where metal toxicity is a concern.
| Feature | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) | Copper-Free (SPAAC) |
| Product | 1,4-disubstituted 1,2,3-triazole[1] | 1,5-disubstituted 1,2,3-triazole[2] | Mixture of regioisomers (often close to 1:1)[3] |
| Typical Catalyst | Cu(I) source (e.g., CuSO₄/sodium ascorbate, CuI)[4] | Ru(II) complexes (e.g., [CpRuCl]₄, CpRuCl(PPh₃)₂)[5] | None (strain-promoted)[3] |
| Biocompatibility | Lower, due to copper cytotoxicity[6] | Moderate, potential for metal contamination | High, metal-free[6] |
| Reaction Kinetics | Very fast[6] | Moderate to fast | Moderate, dependent on cyclooctyne structure[6] |
| Reaction Conditions | Typically mild, aqueous or organic solvents, often room temperature[1] | Often requires elevated temperatures (60-110 °C)[2][5] | Physiological conditions |
| Substrate Scope | Primarily terminal alkynes[7] | Tolerates both terminal and internal alkynes[7] | Azides and strained cyclooctynes |
| Key Advantage | High yields, reliability, and selectivity for the 1,4-isomer.[1] | Selective access to the 1,5-isomer and use of internal alkynes.[2][7] | Excellent for in vivo and live-cell applications.[6] |
Quantitative Performance Data of Representative Catalysts
The following table summarizes the performance of various catalysts for triazole synthesis under different reaction conditions, providing a snapshot of their efficiency. It is important to note that direct comparisons can be challenging due to the use of different substrates and reaction parameters across studies.
| Catalyst System | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Homogeneous Copper | ||||||
| CuSO₄/Sodium Ascorbate | 1 | Water/t-BuOH | Room Temp | 1-24 h | 80-96 | [4][8] |
| CuI | 1 | THF/H₂O | Reflux | 30 h | ~19 | [9] |
| CuBr(PPh₃)₃ | 5 | Toluene | 100 | 1 h | >95 | [10] |
| Heterogeneous Copper | ||||||
| Silica-supported Cu(I) | 0.2 | Water | 80 | 2-4 h | 96-98 | [4] |
| Copper Nanoparticles on Charcoal | 5 | Water or Ethanol | 60 | - | High | [4] |
| Copper-on-Charcoal (Flow) | - | DCM | 110 | ~2 min | 96 | [11] |
| Fe₃O₄@AG/AP-Cu(I) | 50 mg | Water | Room Temp | 60 min | 95 | [12] |
| Ruthenium | ||||||
| [CpRuCl]₄ | 10 | DMF | 110 (MW) | 20 min | 73 | [5] |
| CpRuCl(COD) | 1 | Dichloroethane | 45 | 30 min | 90-92 | [6][7] |
| Cp*RuCl(PPh₃)₂ | 1 | Toluene | 100 | 24 h | 95 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis of triazoles. Below are representative protocols for the copper-catalyzed and ruthenium-catalyzed azide-alkyne cycloadditions.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole using an in situ generated Cu(I) catalyst from CuSO₄ and sodium ascorbate.[8]
Materials:
-
Azide (1.0 equiv)
-
Terminal alkyne (1.0-1.2 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.1 equiv)
-
Sodium ascorbate (0.05-0.2 equiv)
-
Solvent (e.g., 1:1 mixture of water and tert-butanol)
-
Dichloromethane (DCM) for extraction
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the azide and alkyne in the chosen solvent system.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare a fresh aqueous solution of CuSO₄·5H₂O.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). Reaction times typically range from 1 to 24 hours.
-
Upon completion, dilute the reaction mixture with water and extract with DCM (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 1,4-disubstituted 1,2,3-triazole.
Protocol 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
This protocol outlines a general procedure for the synthesis of a 1,5-disubstituted 1,2,3-triazole using a ruthenium catalyst.[2][6]
Materials:
-
Azide (1.0 equiv)
-
Terminal alkyne (1.0-1.2 equiv)
-
Ruthenium catalyst (e.g., Cp*RuCl(COD)) (0.01-0.05 equiv)
-
Anhydrous and degassed solvent (e.g., 1,2-dichloroethane (DCE) or toluene)
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve the ruthenium catalyst in the anhydrous and degassed solvent.
-
Add the azide and the alkyne to the flask.
-
Heat the reaction mixture to the desired temperature (typically 60-80 °C) and stir.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,5-disubstituted 1,2,3-triazole.
Visualizing the Catalytic Pathways and Experimental Workflow
The distinct regiochemical outcomes of CuAAC and RuAAC stem from their different mechanistic pathways. These can be visualized to better understand the factors governing the formation of the respective triazole isomers.
Caption: A generalized workflow for the head-to-head comparison of different catalysts for triazole synthesis.
Caption: Simplified catalytic cycles for CuAAC and RuAAC, highlighting the key intermediates that lead to different regioisomers.
Conclusion
The choice of catalyst for triazole synthesis is a critical decision that significantly impacts the outcome of the reaction. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) remains the workhorse for the reliable and efficient synthesis of 1,4-disubstituted 1,2,3-triazoles. For access to the complementary 1,5-disubstituted isomers or for reactions involving internal alkynes, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is the premier method.[2][7] For applications in living systems where metal toxicity is a concern, the strain-promoted azide-alkyne cycloaddition (SPAAC) offers a powerful metal-free alternative. By understanding the relative strengths and weaknesses of each catalytic system, researchers can select the optimal approach to achieve their synthetic goals in drug discovery, materials science, and beyond.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. BJOC - CuAAC-inspired synthesis of 1,2,3-triazole-bridged porphyrin conjugates: an overview [beilstein-journals.org]
- 10. rgmcet.edu.in [rgmcet.edu.in]
- 11. A practical flow synthesis of 1,2,3-triazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04727F [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Bridging the Gap: A Guide to Cross-Validating Molecular Docking with In Vitro Assays
In the landscape of modern drug discovery, the integration of computational and experimental approaches is crucial for accelerating the identification and development of novel therapeutics.[1][2] Molecular docking, an in silico method, predicts the binding affinity and orientation of a small molecule (ligand) within the active site of a target protein.[2][3] While powerful for high-throughput virtual screening, these computational predictions must be anchored in biological reality through rigorous experimental validation.[2][4] This guide provides an objective comparison of molecular docking results with data from in vitro assays, offering detailed protocols, data interpretation, and best practices for researchers, scientists, and drug development professionals.
The Synergy of In Silico and In Vitro Approaches
Molecular docking allows for the rapid screening of vast chemical libraries against a protein target, saving considerable time and resources compared to traditional high-throughput screening (in vitro) methods.[5] It provides valuable insights into potential drug candidates by estimating their binding energy and visualizing key molecular interactions.[6][7] However, the scoring functions used in docking are approximations and do not always perfectly correlate with experimental binding affinities due to factors like protein flexibility and solvent effects.[8][9] Therefore, in vitro assays are indispensable for confirming the biological activity of the top-ranked compounds from virtual screens, validating the computational model, and ensuring the reliability of the findings.[2][4]
Methodologies: From Prediction to Confirmation
A robust cross-validation study relies on well-defined protocols for both the computational and experimental arms of the research.
Experimental Protocol 1: Molecular Docking
This protocol outlines a general workflow for performing molecular docking to predict the binding affinity of a ligand to a receptor.
-
Receptor Preparation:
-
Obtain the 3D structure of the target protein, typically from a repository like the Protein Data Bank (PDB).[2]
-
Prepare the protein by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning atomic charges. This step is crucial for ensuring the protein is in a chemically correct state for docking.
-
-
Ligand Preparation:
-
Obtain the 2D or 3D structure of the ligand(s).
-
Convert the structure to a 3D format and generate a low-energy conformation.[4] Assign appropriate atom types and charges.
-
-
Grid Generation:
-
Define the binding site on the receptor. If a co-crystallized ligand is present in the original structure, the grid box is typically centered on its location.[10] For novel targets, blind docking (where the entire protein surface is considered) may be necessary initially.[10]
-
The grid box defines the three-dimensional space where the docking algorithm will search for favorable binding poses.
-
-
Docking Simulation:
-
Run the docking algorithm (e.g., using software like AutoDock, Glide, or FlexX).[11][12] The software systematically samples different conformations and orientations of the ligand within the defined grid box.[3]
-
A scoring function is used to estimate the binding affinity for each pose, typically expressed in kcal/mol.[7]
-
-
Results Analysis:
-
Analyze the docking results, focusing on the binding energy (docking score) and the binding pose. A more negative score generally indicates a more favorable predicted binding affinity.[1][7]
-
Visually inspect the top-ranked poses to ensure they make chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts) with key residues in the binding site.[6][13]
-
Experimental Protocol 2: In Vitro Enzyme Inhibition Assay (Example: Human Neutrophil Elastase)
This assay measures the ability of a compound to inhibit the activity of a specific enzyme. The half-maximal inhibitory concentration (IC50) is determined, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Reagents and Materials:
-
Human Neutrophil Elastase (HNE) enzyme.
-
Fluorogenic substrate (e.g., MeOSuc-AAPV-AMC).
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5).
-
Test compounds and a known inhibitor (positive control).
-
96-well microplate and a fluorescence plate reader.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
In a 96-well plate, add the HNE enzyme to each well.
-
Add the diluted test compounds, positive control, and a vehicle control (e.g., DMSO) to the respective wells.
-
Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the compounds to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the fluorescence intensity over time using a plate reader. The rate of increase in fluorescence is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for each compound. A lower IC50 value signifies a more potent inhibitor.[1]
-
Data Presentation: Comparing Computational and Experimental Results
The core of cross-validation lies in the direct comparison of computational predictions with experimental data. A well-structured table is essential for this purpose.
Table 1: Comparison of Molecular Docking Scores and In Vitro HNE Inhibitory Activity
| Compound | Docking Score (kcal/mol) | In Vitro IC50 (µM) |
| Compound A | -9.8 | 15.2 |
| Compound B | -9.5 | 22.8 |
| Compound C | -8.7 | 45.1 |
| Compound D | -8.2 | 89.5 |
| Compound E | -7.1 | > 100 |
| Positive Control | -10.5 | 5.6 |
This table summarizes the cross-validation of predicted binding affinities from molecular docking with experimentally determined inhibitory concentrations (IC50) for a selection of compounds against Human Neutrophil Elastase (HNE). A lower docking score suggests a more favorable predicted binding interaction, while a lower IC50 value indicates a more potent inhibitor.[1]
Visualization of Workflows and Pathways
Visual diagrams are critical for representing complex processes and relationships in drug discovery.
Best Practices for Reliable Cross-Validation
Achieving a strong correlation between in silico predictions and in vitro results is a primary goal, though not always straightforward.[14] Discrepancies can arise, but their analysis often provides deeper insights into the biological system.[15]
-
Validate the Docking Protocol: Before screening a large library, validate the docking protocol by "redocking" a known ligand from a co-crystallized structure back into the protein's active site.[10][16] A successful protocol should reproduce the experimental binding pose with a low root-mean-square deviation (RMSD), typically under 2.0 Å.[16][17]
-
Use Multiple Scoring Functions: Different docking programs use different algorithms and scoring functions.[7] Using multiple tools and comparing their results (consensus scoring) can increase the confidence in hit selection.[7]
-
Visual Inspection is Key: Do not rely solely on the docking score.[13] Always visually inspect the predicted binding poses of top-ranked compounds to ensure that they form meaningful interactions with key residues in the active site.[6][13]
-
Consider Experimental Conditions: Factors such as compound solubility, stability in assay buffers, and off-target effects can lead to discrepancies between computational and experimental results.[15] These should be carefully considered when analyzing the data.
-
Iterative Refinement: The drug discovery process is iterative.[10] Experimental results should be used to refine the computational model, leading to more accurate predictions in subsequent rounds of screening and optimization.[10]
Conclusion
The cross-validation of molecular docking with in vitro assays is a cornerstone of modern structure-based drug design. While molecular docking serves as an invaluable high-throughput filter to identify promising candidates from vast chemical spaces, in vitro experiments provide the essential biological confirmation of their activity.[2][18] By combining the predictive power of computational models with the empirical evidence of experimental assays, researchers can navigate the complexities of drug discovery with greater efficiency and confidence, ultimately accelerating the journey from a virtual hit to a viable therapeutic.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Principles, Processes and Types of Molecular Docking - Creative Proteomics [iaanalysis.com]
- 4. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]
- 5. Docking and Virtual Screening in Drug Discovery: Finding the Right Hit | Deep Origin [deeporigin.com]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 8. Schrödinger Customer Portal [my.schrodinger.com]
- 9. quora.com [quora.com]
- 10. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Case Studies of Docking in Drug Discovery - Drug Design Org [drugdesign.org]
- 12. Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. discover.hubpages.com [discover.hubpages.com]
Comparative Analysis of Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate Analogs: In Vitro Cytotoxic Activity
A detailed comparative analysis of the IC50 values for Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate and its direct analogs is not available in publicly accessible research literature. While the parent compound has been identified as having cytotoxic effects against human lung adenocarcinoma (A549) cells, a specific study presenting a direct comparison with its structural analogs, including IC50 values and detailed experimental protocols, could not be located.
The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives being investigated for a wide range of therapeutic applications, including anticancer, antimicrobial, and enzyme inhibitory activities. The core structure of this compound combines several key pharmacophoric features, suggesting its potential as a bioactive molecule.
Cytotoxic Potential of the Parent Compound
Preliminary data indicates that this compound exhibits significant cytotoxic effects against the A549 human lung adenocarcinoma cell line at concentrations around 100 µM. This finding suggests that this chemical scaffold warrants further investigation to understand its mechanism of action and to explore structure-activity relationships (SAR) through the synthesis and evaluation of its analogs. The variability in efficacy based on structural modifications has been noted, highlighting the importance of comparative studies.
General Experimental Protocols for Assessing Cytotoxicity of Triazole Analogs
While specific experimental details for the target compound and its analogs are not available, the following is a generalized protocol commonly employed in the in vitro evaluation of novel chemical entities for anticancer activity.
Cell Culture and Maintenance
Human cancer cell lines, such as A549 (lung carcinoma), are cultured in appropriate media, for example, Roswell Park Memorial Institute (RPMI) 1640 medium, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. The cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
MTT Assay for Cell Viability
The cytotoxic effect of the compounds is typically determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., from 0.1 to 100 µM). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and the formazan crystals formed by viable cells are solubilized by adding a solvent such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Logical Workflow for Drug Discovery and Evaluation
The process of identifying and evaluating novel anticancer agents, such as triazole derivatives, follows a structured workflow.
Figure 1. A generalized workflow for the synthesis and evaluation of potential anticancer compounds.
Conclusion
While this compound shows promise as a cytotoxic agent against A549 lung cancer cells, the absence of a comprehensive comparative study with its analogs in the public domain prevents a detailed analysis of its structure-activity relationship. Further research is required to synthesize a library of analogs and evaluate their cytotoxic potencies using standardized experimental protocols to identify lead compounds for further development in cancer therapy.
Safety Operating Guide
Proper Disposal of Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate: A General Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a general operational and disposal plan for Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate, a compound used in various research applications.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound could not be located. The following procedures are based on general best practices for the disposal of laboratory chemicals and information from SDSs of structurally similar triazole derivatives. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with all local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before handling this compound, it is essential to be aware of the potential hazards associated with similar chemical compounds. While the exact toxicological properties of this specific compound are not fully documented in readily available sources, related triazole derivatives may cause skin and eye irritation. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Personal Protective Equipment (PPE)
| PPE Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[1] | Protects against potential splashes of the chemical, which could cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene). | Prevents direct skin contact, which may lead to irritation.[1] |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. | Minimizes the risk of accidental skin exposure to the chemical. |
| Respiratory Protection | Use in a well-ventilated area, preferably under a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary. | Prevents the inhalation of any airborne particles, which could cause respiratory tract irritation.[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to ensure safety and regulatory compliance.
Step 1: Waste Identification and Segregation
-
Categorize the Waste: Determine if the waste is unused pure chemical, a contaminated material (e.g., paper towels, gloves), or a solution.
-
Segregate Waste Streams: Do not mix this chemical waste with other waste streams.[2] Halogenated and non-halogenated solvent wastes should also be kept separate.[2]
Step 2: Containerization and Labeling
-
Select an Appropriate Container: Use a container that is compatible with the chemical. The original container is often a suitable choice.[3] Ensure the container has a tightly fitting cap and is in good condition, free from leaks.[3]
-
Properly Label the Container: The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound".[3] Also, indicate the approximate quantity and the date of accumulation.[4] If reusing a container, completely remove or deface the original label.[2]
Step 3: Storage of Chemical Waste
-
Designated Storage Area: Store the waste container in a designated, well-ventilated satellite accumulation area within the laboratory.[3]
-
Secondary Containment: It is best practice to use secondary containment, such as a chemical-resistant tray, to contain any potential leaks or spills.
-
Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.[2][3]
Step 4: Arranging for Disposal
-
Contact Your EHS Office: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.
-
Follow Institutional Procedures: Adhere to all institutional protocols for hazardous waste disposal. This may involve completing a specific waste pickup request form.[3]
-
Professional Disposal: All chemical waste must be disposed of through an approved waste disposal plant.[1] Do not dispose of this chemical down the drain or in the regular trash.[1]
Spill Management
In the event of a spill, the following general procedure should be followed:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Wear Appropriate PPE: Before attempting to clean the spill, don the necessary personal protective equipment as outlined in the table above.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust and place it into a labeled hazardous waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill, then collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with an appropriate solvent or detergent and water. Collect all cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS office, following your institution's reporting procedures.
Disposal Workflow Diagram
Caption: General workflow for the safe disposal of laboratory chemicals.
Logical Relationship for Safe Chemical Handling
Caption: Interconnected steps for ensuring safe chemical handling and disposal.
References
Personal protective equipment for handling Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate
Disclaimer: A specific Safety Data Sheet (SDS) for Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate was not located. The following guidance is based on safety data for structurally similar triazole derivatives and general laboratory safety protocols for handling powdered chemical compounds. It is imperative to handle this compound with caution and adhere to all institutional and regulatory safety standards.
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The information is designed to supplement, not replace, comprehensive institutional safety protocols and professional judgment.
I. Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) are the final barriers to preventing chemical exposure.[1] The following table summarizes the recommended PPE for handling this compound, based on general guidelines for hazardous chemicals.
| PPE Category | Specific Recommendations | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended. | To prevent skin contact. Thicker gloves generally offer better protection.[1] |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and airborne particles. Standard eyeglasses are not sufficient.[1] |
| Body Protection | A fully buttoned lab coat or a chemical-resistant gown with long cuffs. | To protect skin from spills and contamination. |
| Respiratory Protection | An N95-rated respirator or higher, especially when handling the powder outside of a certified chemical fume hood. | To prevent inhalation of airborne particles. Surgical masks do not offer adequate protection.[2] |
| Footwear | Closed-toe shoes. Shoe covers should be worn and disposed of before exiting the lab. | To protect feet from spills and prevent the spread of contamination.[2][3] |
II. Engineering Controls
Engineering controls are the most effective way to minimize exposure to hazardous substances.[4]
| Control Measure | Specifications and Procedures |
| Ventilation | All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood.[5][6] |
| Weighing | If possible, purchase pre-weighed amounts.[5][7] If weighing is necessary, perform it within a ventilated balance enclosure or a chemical fume hood.[5][7] |
| Safety Equipment | An operational eyewash station and safety shower must be readily accessible in the immediate work area.[6] |
III. Safe Handling and Operational Workflow
Adherence to a standardized workflow is critical for minimizing risk. The following diagram outlines the procedural steps for safely handling this compound.
Caption: Workflow for Safe Handling of Chemical Compounds.
IV. Experimental Protocol: Weighing and Preparing a Solution
This protocol provides a step-by-step guide for safely weighing the powdered compound and preparing a stock solution.
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Ensure the chemical fume hood is on and functioning correctly.
-
Cover the work surface within the fume hood with absorbent bench paper.[7]
-
Label all necessary glassware.
-
-
Weighing:
-
Solution Preparation:
-
In the fume hood, carefully add the weighed powder to a pre-labeled flask containing the desired solvent.
-
Gently swirl the flask to dissolve the compound.
-
Ensure the container is tightly sealed when not in use.[4]
-
-
Cleanup:
-
Wipe down all surfaces in the fume hood with an appropriate solvent.
-
Dispose of all contaminated materials (e.g., weigh boat, bench paper, gloves) in a designated, labeled hazardous waste container.[6]
-
Remove PPE in the correct order to avoid self-contamination.
-
Wash hands thoroughly with soap and water after exiting the laboratory.[3]
-
V. Disposal Plan
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
-
Solid Waste: All solid waste contaminated with the compound (e.g., gloves, weigh boats, paper towels) should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, labeled hazardous waste container. Do not mix incompatible waste streams.[6] Do not pour any amount down the drain.[8]
-
Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. The rinsed container should then be disposed of according to institutional guidelines.
Always consult your institution's Environmental Health and Safety (EHS) office for specific waste disposal procedures.[4]
VI. First Aid and Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][9] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9] |
| Spill | For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's EHS office. |
Always have the Safety Data Sheet (or this guide, in its absence) available for emergency responders.
References
- 1. pppmag.com [pppmag.com]
- 2. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 3. artsci.usu.edu [artsci.usu.edu]
- 4. uwlax.edu [uwlax.edu]
- 5. safety.duke.edu [safety.duke.edu]
- 6. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
